molecular formula C5H4BrNO3S B1281078 5-Bromopyridine-3-sulfonic acid CAS No. 62009-34-1

5-Bromopyridine-3-sulfonic acid

Cat. No.: B1281078
CAS No.: 62009-34-1
M. Wt: 238.06 g/mol
InChI Key: SMLXJWRGAHUNNM-UHFFFAOYSA-N
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Description

5-Bromopyridine-3-sulfonic acid is a useful research compound. Its molecular formula is C5H4BrNO3S and its molecular weight is 238.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromopyridine-3-sulfonic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4BrNO3S/c6-4-1-5(3-7-2-4)11(8,9)10/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLXJWRGAHUNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506803
Record name 5-Bromopyridine-3-sulfonic acid
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Molecular Weight

238.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

62009-34-1
Record name 5-Bromo-3-pyridinesulfonic acid
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Record name 5-Bromopyridine-3-sulfonic acid
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Record name 5-Bromopyridine-3-sulphonic acid
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Foundational & Exploratory

Synthesis of 5-Bromopyridine-3-sulfonic Acid from 5-Bromopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Bromopyridine-3-sulfonic acid, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The presence of both a bromine atom and a sulfonic acid group on the pyridine ring allows for diverse subsequent chemical modifications, making it a versatile building block in organic synthesis. This document provides a comprehensive overview of the synthetic process, including a plausible experimental protocol, key reaction parameters, and the underlying chemical principles.

Core Synthesis: Electrophilic Aromatic Sulfonation

The primary method for the synthesis of this compound from 5-bromopyridine is through electrophilic aromatic substitution, specifically sulfonation. This reaction typically involves the use of potent sulfonating agents such as fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid.

The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Consequently, forcing conditions, including high temperatures and highly reactive electrophiles, are often necessary to achieve sulfonation. The substitution is directed to the 3-position (meta to the nitrogen) to avoid the formation of unstable cationic intermediates that would arise from attack at the 2- or 4-positions.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound. Please note that the yield is an estimate based on typical sulfonation reactions of deactivated aromatic systems and may vary.

ParameterValueReference
Molecular Formula C₅H₄BrNO₃S
Molecular Weight 238.06 g/mol
Starting Material 5-Bromopyridine
Reagent Fuming Sulfuric Acid (Oleum, e.g., 20% SO₃)
Reaction Temperature 180-220 °CGeneral Principle
Reaction Time 12-24 hoursGeneral Principle
Purity (Typical) >95% after purification
CAS Number 62009-34-1

Experimental Protocol: Sulfonation of 5-Bromopyridine

This protocol describes a potential method for the synthesis of this compound. Extreme caution should be exercised when working with fuming sulfuric acid. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials:

  • 5-Bromopyridine

  • Fuming sulfuric acid (20% SO₃)

  • Ice

  • Saturated sodium chloride solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Beakers and filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 5-bromopyridine.

  • Addition of Sulfonating Agent: Slowly and cautiously, add fuming sulfuric acid to the 5-bromopyridine with continuous stirring. The addition should be performed in an ice bath to manage the initial exothermic reaction.

  • Heating: Once the addition is complete, remove the ice bath and heat the reaction mixture to 180-220 °C using a heating mantle.

  • Reaction Monitoring: Maintain the reaction at this temperature for 12-24 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) if suitable methods are developed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will precipitate the sulfonic acid product.

  • Isolation: Isolate the crude product by filtration. Wash the solid with a cold, saturated sodium chloride solution to remove any remaining acid.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as water or a water-ethanol mixture.

  • Drying: Dry the purified product under vacuum to obtain a solid.

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start 5-Bromopyridine reaction Heating (180-220°C) 12-24h start->reaction reagent Fuming Sulfuric Acid reagent->reaction quench Quench on Ice reaction->quench filtration Filtration quench->filtration wash Wash with Brine filtration->wash recrystallization Recrystallization wash->recrystallization drying Drying recrystallization->drying product This compound drying->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Reaction Mechanism: Electrophilic Aromatic Substitution

reaction_mechanism reactant 5-Bromopyridine intermediate Sigma Complex (Arenium Ion) reactant->intermediate Electrophilic Attack electrophile SO₃ (from Oleum) electrophile->intermediate deprotonation Deprotonation (H₂SO₄ acts as base) intermediate->deprotonation Loss of H⁺ product This compound deprotonation->product Aromatization

Caption: The electrophilic aromatic substitution mechanism for the sulfonation of 5-bromopyridine.

References

preparation of 5-Bromopyridine-3-sulfonic acid using chlorosulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Data Summary

For clarity and comparative ease, the following table summarizes the key quantitative data for the starting material and the target compound.

Property3-Bromopyridine5-Bromopyridine-3-sulfonic acid
CAS Number 626-55-162009-34-1
Molecular Formula C₅H₄BrNC₅H₄BrNO₃S
Molecular Weight 158.00 g/mol 238.06 g/mol
Appearance Colorless to light yellow liquidWhite to off-white solid
Melting Point -27 °C>300 °C
Boiling Point 173 °CNot available
Density 1.631 g/mL at 25 °C1.957 g/cm³ (predicted)
Solubility Slightly soluble in waterSoluble in water

Theoretical Experimental Protocol

The following protocol is a generalized procedure for the sulfonation of an aromatic heterocycle with chlorosulfonic acid and should be considered a starting point for experimental optimization. This is not a validated procedure and requires thorough safety assessment and experimental verification.

Reaction: Sulfonation of 3-Bromopyridine

Reagents:

  • 3-Bromopyridine

  • Chlorosulfonic acid (ClSO₃H)

  • Inert solvent (e.g., dichloromethane, chloroform - optional)

  • Ice

  • Saturated sodium chloride solution (brine)

  • Sodium hydroxide (for neutralization)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Condenser (if heating is required)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a carefully measured amount of 3-bromopyridine. If a solvent is used, dissolve the starting material in the solvent at this stage. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Chlorosulfonic Acid: Slowly add a stoichiometric excess (typically 2-4 equivalents) of chlorosulfonic acid dropwise from the dropping funnel to the cooled and stirred solution of 3-bromopyridine. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction: After the addition is complete, the reaction mixture may be stirred at a low temperature (e.g., 0-5 °C) or allowed to warm to room temperature and stirred for a period of time (typically 1-24 hours). The optimal temperature and reaction time need to be determined experimentally, for example, by monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and will generate HCl gas.

  • Isolation: The product, this compound, is expected to be water-soluble. The aqueous solution may be neutralized with a base such as sodium hydroxide. The method for isolating the final product will depend on its properties. Options include precipitation by adjusting the pH or by adding a suitable counter-ion, or by evaporation of the water under reduced pressure.

  • Purification: The crude product may be purified by recrystallization from a suitable solvent (e.g., water, ethanol/water mixture) or by other chromatographic techniques if necessary.

Safety Precautions:

  • Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • The reaction is exothermic and requires careful temperature control.

Reaction Workflow

The following diagram illustrates the logical steps of the proposed synthesis.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification Start 3-Bromopyridine Reaction Sulfonation Start->Reaction Reagent Chlorosulfonic Acid Reagent->Reaction Quenching Quenching on Ice Reaction->Quenching Isolation Isolation Quenching->Isolation Purification Purification Isolation->Purification Product This compound Purification->Product

Caption: A logical workflow for the synthesis of this compound.

Disclaimer: The information provided in this document is for informational purposes only and should not be considered as a substitute for professional scientific advice. The hypothetical experimental protocol has not been validated and should be approached with caution. All chemical reactions should be carried out by qualified individuals in a properly equipped laboratory with appropriate safety measures in place.

An In-depth Technical Guide to the Mechanism of Bromination of Pyridinesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the bromination of pyridinesulfonic acid. The information is tailored for professionals in the fields of chemical research and drug development who require a deep understanding of this important synthetic transformation.

Introduction

The bromination of pyridinesulfonic acid is a key reaction in the synthesis of various pharmaceutical intermediates and functionalized materials. Pyridine, an electron-deficient aromatic heterocycle, and its derivatives present unique challenges and opportunities in electrophilic aromatic substitution reactions. The presence of a sulfonic acid group further influences the reactivity and regioselectivity of the pyridine ring. This guide will delve into the core principles governing this reaction, providing a detailed mechanistic understanding and practical experimental guidance.

The Core Mechanism of Bromination

The bromination of pyridinesulfonic acid proceeds via an electrophilic aromatic substitution (EAS) mechanism. However, the reaction is significantly more challenging than the bromination of benzene due to the inherent electronic properties of the pyridine ring and the presence of the deactivating sulfonic acid group.

2.1. Reactivity of the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This nitrogen atom withdraws electron density from the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene.

2.2. Role of the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group. Its presence on the pyridine ring further deactivates the system towards electrophilic attack. In strongly acidic media, such as the fuming sulfuric acid (oleum) typically used for this reaction, the pyridine nitrogen is also protonated, forming a pyridinium ion. This positive charge on the nitrogen atom dramatically increases the electron-deficient nature of the ring, making electrophilic substitution even more difficult.

2.3. Regioselectivity

Electrophilic substitution on the pyridine ring, when it does occur, is directed to the 3-position (meta-position). This is because the intermediates formed by attack at the 2- (ortho) and 4- (para) positions have resonance structures where the positive charge is placed directly on the already electron-deficient nitrogen atom, which is highly unfavorable. Attack at the 3-position avoids this destabilizing arrangement.

In the case of pyridine-3-sulfonic acid, both the pyridinium nitrogen and the sulfonic acid group are meta-directing. Therefore, the incoming electrophile (bromine) is directed to the 5-position, which is meta to both existing substituents.

2.4. Step-by-Step Mechanism

The bromination of pyridine-3-sulfonic acid in fuming sulfuric acid is believed to proceed through the following steps:

  • Formation of the Electrophile: In the presence of fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid), bromine is polarized, and a highly reactive electrophilic bromine species, possibly Br⁺ or a complex with SO₃, is generated.

  • Protonation of Pyridine: The nitrogen atom of pyridine-3-sulfonic acid is protonated by the strong acid to form the pyridinium-3-sulfonate zwitterion.

  • Electrophilic Attack: The electrophilic bromine species attacks the electron-deficient pyridine ring at the 5-position, the position meta to both the positively charged nitrogen and the sulfonic acid group. This is the rate-determining step and leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A base (such as HSO₄⁻) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, 5-bromopyridine-3-sulfonic acid.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the reaction mechanism and a general experimental workflow.

Bromination_Mechanism cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Br2 Br₂ Br_plus Br⁺ (or Br-SO₃ complex) Br2->Br_plus Activation SO3 SO₃ (in H₂SO₄) SigmaComplex Sigma Complex (Arenium Ion) PyridineSulfonicAcid Pyridine-3-sulfonic acid PyridineSulfonicAcid->SigmaComplex Attack by π-system Product This compound SigmaComplex->Product Loss of H⁺ HSO4_minus HSO₄⁻

Caption: The electrophilic aromatic substitution mechanism for the bromination of pyridine-3-sulfonic acid.

Experimental_Workflow Start Start Reactants Combine Pyridinesulfonic Acid and Fuming Sulfuric Acid Start->Reactants Bromine_Addition Slowly Add Bromine at Controlled Temperature Reactants->Bromine_Addition Reaction Heat Reaction Mixture (e.g., 130-140°C) Bromine_Addition->Reaction Quenching Cool and Quench (e.g., pour onto ice) Reaction->Quenching Neutralization Neutralize with Base (e.g., NaOH) Quenching->Neutralization Isolation Isolate Crude Product (e.g., filtration) Neutralization->Isolation Purification Purify Product (e.g., recrystallization) Isolation->Purification Analysis Characterize Product (e.g., NMR, MS) Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for the bromination of pyridinesulfonic acid.

Experimental Protocols and Data

4.1. General Experimental Protocol

  • Reaction Setup: A round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer is charged with pyridine-3-sulfonic acid and fuming sulfuric acid (oleum). The reaction should be performed in a well-ventilated fume hood.

  • Bromine Addition: Bromine is added dropwise to the stirred solution at a controlled temperature, typically starting at 0°C.

  • Reaction Conditions: After the addition of bromine, the reaction mixture is slowly heated to a high temperature, often in the range of 130-140°C, and maintained for several hours.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and then carefully poured onto crushed ice. The acidic solution is then neutralized with a suitable base, such as a concentrated sodium hydroxide solution, while cooling in an ice bath.

  • Isolation and Purification: The precipitated product is collected by filtration, washed with cold water, and then purified, typically by recrystallization from a suitable solvent.

4.2. Quantitative Data

Quantitative data for the bromination of pyridine-3-sulfonic acid is not extensively reported. However, based on the bromination of pyridine, the yields can be expected to be moderate due to the harsh reaction conditions and the highly deactivated nature of the substrate. The following table summarizes typical reaction parameters for the related bromination of pyridine.

ReactantMolar Ratio (to Pyridine)Temperature (°C)Reaction Time (h)Yield of 3-Bromopyridine (%)
Bromine0.251308~80-90 (based on Br₂)

Note: This data is for the bromination of pyridine and serves as an estimate. The yield for the bromination of pyridinesulfonic acid may be lower due to the increased deactivation of the ring.

Conclusion

The bromination of pyridinesulfonic acid is a challenging but important transformation in organic synthesis. A thorough understanding of the underlying electrophilic aromatic substitution mechanism, particularly the deactivating and directing effects of the pyridinium nitrogen and the sulfonic acid group, is crucial for successful synthesis. The reaction requires harsh conditions, and careful control of the experimental parameters is necessary to achieve reasonable yields of the desired 5-bromo-pyridinesulfonic acid. This guide provides the fundamental knowledge and a framework for researchers to approach this synthesis with a solid theoretical and practical foundation.

An In-depth Technical Guide to 5-Bromopyridine-3-sulfonic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromopyridine-3-sulfonic acid is a key heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique structural features, combining the reactivity of a brominated pyridine ring with the acidic functionality of a sulfonic acid group, make it a versatile precursor for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental methodologies for its synthesis and characterization, and an exploration of its applications, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

Core Physical and Chemical Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Physical Properties

The physical characteristics of this compound are summarized in the table below. The high melting point is indicative of strong intermolecular forces, likely due to hydrogen bonding and ionic interactions involving the sulfonic acid group.

PropertyValueSource/Method
Molecular Formula C₅H₄BrNO₃SCalculated
Molecular Weight 238.06 g/mol Calculated[1][2]
Appearance White to off-white solidPredicted
Melting Point >300 °C[2]
Solubility Soluble in water, limited solubility in organic solventsPredicted
pKa ~-2.3 (predicted)Predicted[2]
Density ~1.96 g/cm³ (predicted)Predicted[2]
Chemical Properties

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups. The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing sulfonic acid group, renders it susceptible to nucleophilic attack. The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments.

PropertyDescription
Acidity The sulfonic acid group is strongly acidic.
Reactivity of the Pyridine Ring The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups.
Reactivity of the Bromine Atom The C-Br bond is susceptible to cleavage and can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of C-C, C-N, and C-O bonds.
Thermal Stability Expected to be thermally stable, as indicated by its high melting point.

Synthesis and Characterization: Experimental Protocols

Synthesis of this compound

This protocol is based on general methods for the sulfonation of aromatic compounds.

Materials:

  • 3-Bromopyridine

  • Fuming sulfuric acid (oleum, e.g., 20% SO₃)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube, carefully add fuming sulfuric acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 3-bromopyridine dropwise to the cooled fuming sulfuric acid with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 120-140 °C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath. Adjust the pH to approximately 7.

  • The product, being a salt at neutral pH, will be in the aqueous phase. To isolate the sulfonic acid, acidify the solution with concentrated hydrochloric acid to a pH of 1-2.

  • The product may precipitate upon acidification. If not, concentrate the solution under reduced pressure to induce crystallization.

  • Filter the crude product and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system, such as water/ethanol, to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

Characterization Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. The expected spectrum would show signals in the aromatic region, with chemical shifts and coupling constants characteristic of a 3,5-disubstituted pyridine ring.

  • ¹³C NMR Spectroscopy: Acquire the proton-decoupled ¹³C NMR spectrum. The spectrum should display five distinct signals for the five carbon atoms of the pyridine ring.

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • O-H stretch (sulfonic acid): Broad absorption in the region of 3200-2500 cm⁻¹.

    • Aromatic C-H stretch: Weak to medium bands around 3100-3000 cm⁻¹.

    • S=O stretch (sulfonic acid): Strong absorptions around 1250-1160 cm⁻¹ (asymmetric) and 1060-1010 cm⁻¹ (symmetric).

    • C=C and C=N stretching (pyridine ring): Multiple bands in the 1600-1400 cm⁻¹ region.

    • S-O stretch (sulfonic acid): Absorption around 700-600 cm⁻¹.

    • C-Br stretch: Absorption in the 600-500 cm⁻¹ region.

2.2.3. Mass Spectrometry (MS)

  • Technique: Electrospray ionization (ESI) is a suitable method for this polar, non-volatile compound.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).

  • Expected Ions:

    • Negative Ion Mode: The most prominent ion is expected to be the deprotonated molecule [M-H]⁻ at m/z corresponding to C₅H₃BrNO₃S⁻.

    • Positive Ion Mode: The protonated molecule [M+H]⁺ at m/z corresponding to C₅H₅BrNO₃S⁺ may also be observed.

    • The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M and M+2 peaks.

Applications in Drug Discovery

This compound is a valuable starting material for the synthesis of complex molecules with therapeutic potential. Its bifunctional nature allows for sequential or orthogonal chemical modifications.

Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors, as the nitrogen atom can form crucial hydrogen bond interactions within the ATP-binding site of the kinase. The bromine atom on 5-bromopyridine derivatives can be readily functionalized via cross-coupling reactions to build the complex structures of kinase inhibitors. For example, it can be used in the synthesis of inhibitors targeting the p38 MAP kinase signaling pathway, which is implicated in inflammatory diseases and cancer.

p38_MAPK_Signaling_Pathway Stress Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 activates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors activates Apoptosis Apoptosis p38_MAPK->Apoptosis Inflammation Inflammation (Cytokine Production) MK2->Inflammation Transcription_Factors->Inflammation Inhibitor p38 Inhibitor (derived from 5-bromopyridine scaffold) Inhibitor->p38_MAPK

p38 MAP Kinase Signaling Pathway Inhibition

The diagram above illustrates the p38 MAP kinase signaling cascade and the point of intervention for inhibitors derived from scaffolds like 5-bromopyridine.

A general synthetic workflow for a p38 MAP kinase inhibitor using a 5-bromopyridine derivative is depicted below. This often involves a key Suzuki coupling step to form a biaryl scaffold.

Kinase_Inhibitor_Synthesis_Workflow start 5-Bromopyridine Derivative suzuki Suzuki Coupling (with Arylboronic Acid) start->suzuki intermediate Biaryl Pyridine Intermediate suzuki->intermediate modification Further Functionalization (e.g., Amide Coupling) intermediate->modification final_product p38 MAP Kinase Inhibitor modification->final_product

Kinase Inhibitor Synthesis Workflow
Proteolysis-Targeting Chimeras (PROTACs)

This compound and its derivatives are also valuable building blocks for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. The bromopyridine moiety can be elaborated into a ligand for a target protein of interest, while the sulfonic acid group (or a derivative thereof) can serve as a handle for attaching a linker connected to an E3 ligase ligand.

PROTAC_Mechanism PROTAC PROTAC (contains 5-bromopyridine derived moiety) POI Target Protein (POI) PROTAC->POI binds E3 E3 Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ubiquitination Ubiquitination of POI Ternary->Ubiquitination induces Proteasome Proteasomal Degradation Ubiquitination->Proteasome leads to

References

5-Bromopyridine-3-sulfonic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 5-Bromopyridine-3-sulfonic acid, a key building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document outlines its chemical properties, applications, and a generalized experimental protocol for its use in common synthetic reactions.

Core Compound Specifications

This compound is a functionalized heterocyclic compound valued for its utility in organic synthesis. The presence of both a bromine atom and a sulfonic acid group on the pyridine ring allows for a range of chemical transformations.

PropertyValueCitations
CAS Number 62009-34-1[1]
Molecular Formula C5H4BrNO3S[1]
Molecular Weight 238.1 g/mol [1]
Purity Typically ≥96%[1]
Synonyms 5-Bromo-3-pyridinesulfonic acid
Physical State Solid

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] Its primary utility lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This reactivity is attributed to the carbon-bromine bond, which is susceptible to oxidative addition by a palladium catalyst.[4]

The pyridine scaffold itself is a prevalent feature in many approved drugs, and the strategic placement of functional groups like the sulfonic acid can modulate the physicochemical properties of a molecule, such as its solubility and ability to interact with biological targets.

Kinase Inhibitor Synthesis

A notable application of bromopyridine derivatives is in the development of kinase inhibitors. Protein kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer and inflammatory disorders. The pyridine nitrogen can form important hydrogen bonds within the ATP-binding site of kinases. Specifically, 5-bromopyridine derivatives are used in the synthesis of p38 MAP kinase inhibitors, which are targets for treating chronic inflammatory diseases. The general strategy involves a Suzuki-Miyaura coupling to create a biaryl scaffold.

Generalized Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized methodology for a Suzuki-Miyaura cross-coupling reaction, a common application for this compound and its derivatives. This protocol is based on established procedures for similar compounds.

Objective: To couple an aryl boronic acid with this compound (or a derivative) to form a carbon-carbon bond.

Materials:

  • 5-Bromopyridine derivative (1.0 equivalent)

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., K3PO4, Na2CO3, 2.0-3.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the 5-bromopyridine derivative, arylboronic acid, palladium catalyst, and base.

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for several minutes to remove oxygen, which can deactivate the catalyst.

  • Heating and Stirring: Heat the reaction mixture to a specified temperature (typically 80-100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow start Reaction Setup (Bromopyridine, Boronic Acid, Pd Catalyst, Base) reagents Add Degassed Solvent start->reagents inert Purge with Inert Gas (N2/Ar) reagents->inert reaction Heat and Stir (80-100 °C) inert->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring Periodically monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (Chromatography) workup->purification product Final Product purification->product

Caption: Generalized Suzuki-Miyaura Coupling Workflow.

References

Navigating the Solubility Landscape of 5-Bromopyridine-3-sulfonic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 5-Bromopyridine-3-sulfonic Acid

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom and a sulfonic acid group. The presence of the polar sulfonic acid group generally imparts good solubility in polar solvents, while the bromopyridine core introduces a degree of hydrophobicity. Understanding the interplay of these structural features is essential for predicting and experimentally determining its solubility in different organic media.

Qualitative Solubility Profile

While specific quantitative data is sparse, general principles of organic chemistry and information on related compounds allow for a qualitative assessment of this compound's solubility. Pyridine sulfonic acids are known to be soluble in polar solvents such as water and alcohols. The purification of a related compound, pyridine-3-sulfonic acid, has been described using ethanol and isopropanol, suggesting that this compound may exhibit solubility in these solvents to some extent, or could be precipitated from them, indicating a lower solubility.

A structurally related compound, 6-Amino-5-bromopyridine-3-sulfonic acid, is described as having a moderate polar surface area and a LogP value that suggest a balance between hydrophilic and hydrophobic properties, which likely influences its solubility in various solvents[1]. This suggests that this compound would likely be soluble in polar protic and aprotic solvents and less soluble in nonpolar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe sulfonic acid group can engage in strong hydrogen bonding with protic solvents.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThe polar nature of these solvents can solvate the polar functional groups of the molecule.
Less Polar Acetone, Ethyl AcetateLow to ModerateThe bromopyridine ring contributes some nonpolar character, potentially allowing for limited solubility.
Nonpolar Hexane, TolueneLow to InsolubleThe high polarity of the sulfonic acid group makes it incompatible with nonpolar solvents.

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The following are detailed protocols for the gravimetric and spectroscopic methods, which are commonly employed for determining the solubility of solid compounds in organic solvents.

Gravimetric Method (Shake-Flask)

This method is considered the "gold standard" for solubility determination due to its accuracy and directness.

Experimental Protocol:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A thermostatted shaker or rotator is recommended.

  • Phase Separation: Allow the suspension to settle. Centrifugation can be used to accelerate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed container.

  • Solvent Evaporation: Evaporate the solvent from the filtered solution under reduced pressure (e.g., using a rotary evaporator or a vacuum oven at a temperature that does not cause decomposition of the solute).

  • Quantification: Once the solvent is completely removed, weigh the container with the dried solute. The solubility can then be calculated in terms of g/L or mol/L.

UV-Vis Spectroscopic Method

This method is faster than the gravimetric method but requires the compound to have a chromophore and is an indirect method.

Experimental Protocol:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

  • Sampling and Dilution: After equilibration and phase separation, withdraw a known volume of the supernatant and dilute it with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the diluted solution at λmax.

  • Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution to determine the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G Workflow for Experimental Solubility Determination cluster_prep Preparation of Saturated Solution cluster_grav Gravimetric Method cluster_spec Spectroscopic Method start Add excess solute to solvent equilibrate Equilibrate at constant temperature (e.g., 24-72h with agitation) start->equilibrate separate Separate solid and liquid phases (Settling/Centrifugation) equilibrate->separate sample_g Sample and filter supernatant separate->sample_g Direct Measurement sample_s Sample, filter, and dilute supernatant separate->sample_s Indirect Measurement evaporate Evaporate solvent sample_g->evaporate weigh Weigh dried solute evaporate->weigh calculate_g Calculate solubility weigh->calculate_g calib Prepare calibration curve measure Measure absorbance calib->measure sample_s->measure calculate_s Calculate solubility using curve measure->calculate_s

Caption: General workflow for determining the solubility of a solid in a liquid.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility. These models are often based on Quantitative Structure-Property Relationships (QSPR).

Key Approaches:

  • General Solubility Equation (GSE): This is a simple yet powerful model that predicts solubility based on the compound's melting point and octanol-water partition coefficient (logP).

  • Machine Learning Models: More sophisticated models utilize machine learning algorithms (e.g., random forests, support vector machines) trained on large datasets of known solubilities to predict the solubility of new compounds based on a variety of molecular descriptors.[2][3][4]

  • Thermodynamic Models: Approaches like COSMO-RS (Conductor-like Screening Model for Real Solvents) use quantum chemical calculations to predict solubility based on the interactions between the solute and solvent molecules at a molecular level.

While these models can provide useful estimations, they are not a substitute for experimental validation, especially for novel compounds or for applications requiring high accuracy.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. Although specific quantitative data is currently limited, the provided qualitative predictions, detailed experimental protocols, and overview of predictive modeling techniques offer researchers a robust toolkit to approach their work. The generation of precise solubility data through the described experimental methods will be invaluable for the scientific community, enabling more efficient and effective utilization of this important chemical compound in research and development.

References

Spectroscopic Profile of 5-Bromopyridine-3-sulfonic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 5-Bromopyridine-3-sulfonic acid (CAS Number: 62009-34-1).[1][2] Due to the limited availability of public experimental spectra, this document presents predicted data and general methodologies for spectroscopic analysis. The information is intended to serve as a reference for researchers and professionals in drug development and related scientific fields.

Molecular Structure and Properties

  • Molecular Formula: C₅H₄BrNO₃S[1][2][3]

  • Molecular Weight: 238.06 g/mol [2]

  • IUPAC Name: this compound[3]

  • SMILES: C1=C(C=NC=C1Br)S(=O)(=O)O[3]

Spectroscopic Data Summary

Mass Spectrometry (MS)

The following table summarizes the predicted collision cross-section (CCS) values for various adducts of this compound. This data is computationally derived and serves as a theoretical reference.[3]

Adductm/zPredicted CCS (Ų)
[M+H]⁺237.91681128.1
[M+Na]⁺259.89875141.8
[M-H]⁻235.90225132.9
[M+NH₄]⁺254.94335148.4
[M+K]⁺275.87269130.3
[M+H-H₂O]⁺219.90679129.0
[M+HCOO]⁻281.90773143.5
[M+CH₃COO]⁻295.92338179.8
[M+Na-2H]⁻257.88420136.6
[M]⁺236.90898148.7
[M]⁻236.91008148.7

Table 1: Predicted Mass Spectrometry Data for this compound Adducts. Data sourced from PubChem.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, public experimental ¹H NMR and ¹³C NMR data for this compound are not available. Commercial suppliers may possess this data.[4]

Infrared (IR) Spectroscopy

No public experimental IR spectrum for this compound has been identified. However, a study on the related compound, Pyridine-3-sulfonic acid, provides some expected vibrational modes.[5] For this compound, one would anticipate characteristic absorption bands corresponding to:

  • O-H stretching of the sulfonic acid group.

  • S=O stretching (symmetric and asymmetric) of the sulfonyl group.

  • C-H stretching and bending of the pyridine ring.

  • C=C and C=N stretching within the pyridine ring.

  • C-Br stretching .

  • S-O stretching .[5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Methodology:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile/water).

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like this.

  • Analysis: The ionized sample is guided into a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., D₂O, DMSO-d₆).

  • ¹H NMR Spectroscopy: The sample is placed in a high-field magnet and irradiated with radio waves to excite the ¹H nuclei. The resulting signals provide information on the chemical environment, integration (number of protons), and coupling of protons.

  • ¹³C NMR Spectroscopy: A similar principle is applied to the ¹³C nuclei to determine the number and types of carbon atoms.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For a solid sample, the compound can be mixed with potassium bromide (KBr) and pressed into a thin pellet.[6]

  • Analysis: The sample is placed in the path of an infrared beam. The instrument measures the absorption of infrared radiation at different frequencies.

  • Spectrum Generation: A plot of absorbance or transmittance versus wavenumber is generated, showing the characteristic absorption bands of the functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_0 Spectroscopic Analysis Workflow Sample Sample of this compound MS Mass Spectrometry (MS) Sample->MS Determine Molecular Weight IR Infrared (IR) Spectroscopy Sample->IR Identify Functional Groups NMR Nuclear Magnetic Resonance (NMR) Sample->NMR Determine Connectivity Data_Analysis Data Analysis and Interpretation MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Elucidation Structure Elucidation / Confirmation Data_Analysis->Structure_Elucidation

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound based on available data. For definitive structural confirmation and in-depth analysis, the acquisition of experimental spectra is recommended.

References

safety and handling precautions for 5-Bromopyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 5-Bromopyridine-3-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the (CAS No: 62009-34-1). The information is intended to equip laboratory and research personnel with the necessary knowledge to handle this chemical safely.

Chemical Identification and Properties

This compound is a pyridine derivative used as a building block in chemical synthesis.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 62009-34-1[1][3]
Molecular Formula C₅H₄BrNO₃S[1][3]
Molecular Weight 238.06 g/mol [1][3]
Physical State SolidN/A
Melting Point >300°C[3]
Density 2.0 ± 0.1 g/cm³[3]
Purity ≥96%[1][4]
Storage Store at room temperature in a dry, well-ventilated place.[2][5] Keep container tightly closed.

Hazard Identification and Classification

This compound is classified as hazardous. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are summarized below.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSource(s)
Skin Corrosion/Irritation 2H315: Causes skin irritation.[6]
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation.[6]
Specific target organ toxicity — Single exposure 3 (Respiratory system)H335: May cause respiratory irritation.[6]
Signal Word Warning [6]

Safe Handling and Experimental Workflow

Proper handling procedures are crucial to minimize risk. This involves working in a designated, well-ventilated area, preferably a fume hood, and adhering to standard laboratory safety protocols.

General Handling Precautions
  • Handle only by, or under the close supervision of, properly qualified individuals.[3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

  • Wash hands and any exposed skin thoroughly after handling.[6]

  • Do not eat, drink, or smoke when using this product.

  • Ensure the work area is equipped with an eyewash station and a safety shower.[7]

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[6]

  • Keep containers tightly closed when not in use.[6]

  • Store locked up.[6]

Chemical In-compatibility
  • While specific incompatibility data for this compound is limited, related compounds are incompatible with strong oxidizing agents, strong acids, and strong bases.[7][8] Avoid these materials.

Experimental Workflow Diagram

The following diagram outlines a logical workflow for safely handling this compound in a research setting.

G A Preparation - Review SDS - Assess Risks B Engineering Controls - Use Fume Hood - Ensure Ventilation A->B Proceed C Personal Protective Equipment (PPE) - Wear Gloves, Lab Coat, Goggles B->C Verify D Chemical Handling - Weigh/Transfer Compound - Perform Experiment C->D Begin Work E Waste Disposal - Segregate Waste - Label Container D->E Generate Waste F Decontamination - Clean Work Area - Wash Hands D->F Experiment Complete G Storage - Tightly Seal Container - Store in Designated Area F->G Post-Experiment G Start Exposure Event Route Route of Exposure? Start->Route Skin Skin Contact Route->Skin Skin Eyes Eye Contact Route->Eyes Eyes Inhaled Inhalation Route->Inhaled Inhaled SkinAction Remove Contaminated Clothing Wash with Soap & Water Skin->SkinAction EyeAction Rinse with Water (15+ min) Remove Contact Lenses Eyes->EyeAction InhaledAction Move to Fresh Air Keep Comfortable Inhaled->InhaledAction Irritation Irritation Persists? SkinAction->Irritation EyeAction->Irritation Monitor Monitor for Symptoms InhaledAction->Monitor SeekMedical Seek Medical Attention Irritation->SeekMedical Yes Irritation->Monitor No Monitor->SeekMedical If symptoms develop G Spill Spill Detected Secure Secure Area Alert Personnel Spill->Secure PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Secure->PPE Contain Contain Spill with Inert Material (Sand) PPE->Contain Collect Sweep/Collect Mixture Contain->Collect Dispose Place in Labeled Waste Container Collect->Dispose Clean Decontaminate Spill Area Dispose->Clean

References

A Technical Guide to High-Purity 5-Bromopyridine-3-sulfonic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Building Block in Medicinal Chemistry

High-purity 5-Bromopyridine-3-sulfonic acid is a key intermediate in the synthesis of novel therapeutics, particularly in the development of selective receptor modulators and kinase inhibitors. Its unique trifunctionalized pyridine scaffold offers medicinal chemists a versatile platform for creating complex molecular architectures with tailored biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, purification, and applications in drug discovery, with a focus on experimental protocols and quantitative data.

Commercial Availability and Physicochemical Properties

Several commercial suppliers offer high-purity this compound, typically with a purity of 96% or higher. This compound is a valuable building block for researchers engaged in the synthesis of novel pharmaceutical agents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 62009-34-1
Molecular Formula C₅H₄BrNO₃S
Molecular Weight 238.06 g/mol
Appearance Off-white to light yellow solid
Purity ≥96%
Storage Room temperature, sealed in a dry environment

Data sourced from commercial supplier specifications.

Synthesis and Purification

Experimental Protocol: Conceptual Synthesis via Sulfonation

Materials:

  • 5-Bromopyridine

  • Fuming sulfuric acid (oleum)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl)

  • Organic solvent (e.g., ethanol, acetonitrile)

  • Deionized water

Procedure:

  • Sulfonation: Carefully add 5-bromopyridine to fuming sulfuric acid at a controlled temperature. The reaction mixture is then heated to drive the sulfonation reaction to completion. The temperature and reaction time are critical parameters that need to be optimized for this specific substrate.

  • Quenching and Neutralization: After cooling, the reaction mixture is cautiously poured onto ice to quench the reaction. The acidic solution is then neutralized with a saturated solution of sodium bicarbonate until the pH is neutral. This step should be performed with care due to vigorous gas evolution.

  • Purification: The purification of the resulting this compound from the aqueous mixture containing inorganic salts presents a challenge due to its high water solubility. Several methods can be employed:

    • Precipitation: Acidification of the neutralized solution with concentrated HCl may lead to the precipitation of the sulfonic acid, which can then be collected by filtration.[2]

    • Solvent Extraction: After drying the crude mixture, the organic product can be selectively extracted from the inorganic salts using a suitable organic solvent like ethanol or acetonitrile.[2]

    • Reversed-Phase Chromatography: For high-purity requirements, reversed-phase high-performance liquid chromatography (HPLC) is an effective method for separating the aryl sulfonic acid from residual starting materials and inorganic impurities. A common mobile phase system for such separations is a gradient of acetonitrile in water with a small amount of acid (e.g., sulfuric acid) for ion suppression.[3] Another approach involves using a C18 cartridge for desalting, where the compound is adsorbed, washed with water to remove salts, and then eluted with an organic solvent like methanol or acetonitrile.[2]

Figure 1: Conceptual Synthesis of this compound

G 5-Bromopyridine 5-Bromopyridine Reaction_Mixture Reaction_Mixture 5-Bromopyridine->Reaction_Mixture Fuming H₂SO₄ Crude_Product Crude_Product Reaction_Mixture->Crude_Product Quenching & Neutralization High-Purity_Product This compound Crude_Product->High-Purity_Product Purification

Caption: A conceptual workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Table 2: Analytical Methods for Characterization

TechniquePurpose
¹H NMR Structural confirmation and assessment of organic impurities.
LC-MS Molecular weight confirmation and purity analysis.
HPLC Quantitative purity determination.

Commercial suppliers often provide access to analytical data such as NMR, HPLC, and LC-MS spectra upon request.[4]

Applications in Drug Discovery

The strategic placement of the bromo, sulfonic acid, and pyridine nitrogen functionalities makes this compound a valuable building block in medicinal chemistry. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[5]

Role in Kinase Inhibitor Synthesis

The pyridine scaffold is a well-established privileged structure in the design of kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the kinase active site. The functional groups on this compound allow for the synthesis of highly substituted pyridine derivatives that can be optimized for potency and selectivity against various kinases. While specific examples of kinase inhibitors containing the this compound moiety are not prominently featured in the reviewed literature, the use of closely related bromopyridines in the synthesis of potent kinase inhibitors is well-documented.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of a bromopyridine derivative, which can be adapted for this compound, likely after protection of the sulfonic acid group or using specific reaction conditions that tolerate this functionality.

Materials:

  • 5-Bromopyridine derivative (e.g., 5-bromo-2-methylpyridin-3-amine)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

  • Base (e.g., Potassium phosphate (K₃PO₄), 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine the 5-bromopyridine derivative, arylboronic acid, and base.

  • Add the palladium catalyst and solvent.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture at 85-95 °C under an inert atmosphere for 15-24 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and perform an aqueous workup.

  • The crude product is then purified by column chromatography.[5][7]

Table 3: Example Yields for Suzuki-Miyaura Coupling of a 5-Bromopyridine Analog

Arylboronic AcidProductYield (%)
Phenylboronic acid5-Phenyl-2-methylpyridin-3-amine85
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine88
3-Chlorophenylboronic acid5-(3-Chlorophenyl)-2-methylpyridin-3-amine80

Data adapted from the coupling of 5-bromo-2-methylpyridin-3-amine and provides an indication of expected yields.[7]

Figure 2: Suzuki-Miyaura Cross-Coupling Reaction

G cluster_0 Reactants cluster_1 Reaction Conditions Bromopyridine 5-Bromopyridine Derivative Product Coupled Product Bromopyridine->Product Boronic_Acid Arylboronic Acid Boronic_Acid->Product Catalyst Pd Catalyst Catalyst->Product Base Base Base->Product Solvent Solvent Solvent->Product

Caption: A schematic representation of the Suzuki-Miyaura cross-coupling reaction.

Potential in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker. The modular nature of this compound makes it an attractive scaffold for the synthesis of PROTACs. The bromine atom can be used to attach the linker, while the rest of the molecule can be elaborated to bind to the target protein. The sulfonic acid group can be used to modulate the physicochemical properties of the final PROTAC, such as solubility. While direct application of this compound in published PROTACs is not yet prominent, the use of sulfonic acid-containing linkers in PROTAC design is an emerging strategy to improve their properties.[8]

Figure 3: General Structure of a PROTAC

G POI_Ligand Protein of Interest (POI) Ligand Linker Linker POI_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand

Caption: The tripartite structure of a Proteolysis-Targeting Chimera (PROTAC).

Conclusion

High-purity this compound is a versatile and valuable building block for the synthesis of novel compounds in the field of drug discovery. Its trifunctional nature provides a flexible platform for the generation of diverse molecular libraries, particularly for the development of kinase inhibitors and potentially for the construction of PROTACs. The experimental protocols and data presented in this guide offer a foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further exploration of its applications is warranted to fully realize its potential in the creation of next-generation therapeutics.

References

Stability and Storage of 5-Bromopyridine-3-sulfonic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromopyridine-3-sulfonic acid. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this document synthesizes information from safety data sheets, general chemical principles for related structures, and outlines a detailed, adaptable experimental protocol for conducting a thorough stability analysis based on established industry and regulatory guidelines.

Core Concepts: Stability and Storage

This compound is a halogenated pyridine derivative with a sulfonic acid functional group. The stability of this compound is influenced by several factors, including temperature, humidity, light, and pH. Understanding these factors is crucial for maintaining the compound's integrity, purity, and shelf-life, which are critical for its application in research and drug development.

Recommended Storage Conditions

Proper storage is essential to prevent degradation. The following table summarizes the recommended storage conditions for this compound based on available supplier and safety data.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage.[1]To minimize the rate of potential thermal degradation.
Atmosphere Store in a well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation and reaction with atmospheric moisture.
Container Keep container tightly closed.To prevent exposure to moisture and atmospheric contaminants.
Light Exposure Protect from light.[2][3]To prevent potential photodegradation.
Incompatibilities Strong oxidizing agents and strong acids.To avoid vigorous and potentially hazardous reactions.

Stability Profile

Potential Degradation Pathways

Based on the chemistry of aryl sulfonic acids and halogenated pyridines, the following degradation mechanisms are plausible:

  • Hydrolytic Desulfonation: Aryl sulfonic acids can undergo hydrolysis to remove the sulfonic acid group, particularly under acidic conditions and at elevated temperatures.[4][5] This would result in the formation of 3-bromopyridine.

  • Photodegradation: Aromatic and halogenated compounds can be susceptible to degradation upon exposure to light, especially UV radiation.[6][7] This can lead to the cleavage of the carbon-bromine bond or other photochemical reactions.

  • Thermal Decomposition: At elevated temperatures, the molecule may decompose, though specific decomposition products for this compound are not documented in the available literature.

The following diagram illustrates the key factors that can influence the stability of this compound.

G Factors Influencing the Stability of this compound Temperature Temperature Degradation Degradation Products Temperature->Degradation Light Light (UV/Visible) Light->Degradation Humidity Humidity/Moisture Humidity->Degradation pH pH (Acidity/Basicity) pH->Degradation Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Degradation Strong_Acids Strong Acids Strong_Acids->Degradation Compound This compound (Stable State)

Factors influencing the stability of the compound.

Experimental Protocol for Stability Testing

To obtain quantitative stability data, a systematic study is required. The following is a general experimental protocol that can be adapted for this compound, based on the International Council for Harmonisation (ICH) guidelines for stability testing.[8][9]

Materials and Equipment
  • This compound (minimum of three batches)

  • Calibrated stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS)

  • pH meter

  • Appropriate glassware and solvents

Stability-Indicating Method

A validated analytical method that can separate the intact compound from its potential degradation products is crucial. This typically involves forced degradation studies where the compound is exposed to harsh conditions (e.g., strong acid, strong base, oxidation, heat, and light) to generate degradation products and demonstrate the method's specificity.

Long-Term and Accelerated Stability Studies

Samples of this compound should be stored under the conditions outlined in the table below.

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

RH = Relative Humidity

Photostability Study

A photostability study should be conducted on at least one batch of the compound. The samples should be exposed to a light source that produces a combination of visible and ultraviolet (UV) light, as specified in ICH guideline Q1B. A dark control sample should be stored under the same conditions but protected from light.

Data to be Collected

At each time point, the samples should be analyzed for:

  • Appearance (e.g., color, physical state)

  • Assay of this compound

  • Levels of known and unknown degradation products

  • Moisture content (if applicable)

The following diagram outlines a general workflow for conducting a stability study.

G General Workflow for Stability Testing cluster_setup Study Setup cluster_storage Sample Storage cluster_analysis Analysis cluster_evaluation Data Evaluation & Reporting Select_Batches Select Batches (min. 3) Prepare_Samples Prepare & Package Samples Select_Batches->Prepare_Samples Develop_Method Develop & Validate Stability-Indicating Method Develop_Method->Prepare_Samples Long_Term Long-Term Storage (25°C/60%RH) Prepare_Samples->Long_Term Accelerated Accelerated Storage (40°C/75%RH) Prepare_Samples->Accelerated Photostability Photostability Chamber Prepare_Samples->Photostability Time_Points Pull Samples at Defined Time Points Long_Term->Time_Points Accelerated->Time_Points Photostability->Time_Points Analytical_Testing Perform Analytical Testing (Assay, Impurities, etc.) Time_Points->Analytical_Testing Data_Analysis Analyze Data & Determine Degradation Rates Analytical_Testing->Data_Analysis Shelf_Life Establish Shelf-Life & Retest Period Data_Analysis->Shelf_Life Report Generate Stability Report Shelf_Life->Report

A general workflow for conducting a stability study.

Conclusion

While specific quantitative stability data for this compound is not extensively documented, adherence to the recommended storage conditions—cool, dry, dark, and in a tightly sealed container—is paramount to ensure its integrity. The potential for hydrolytic desulfonation and photodegradation should be considered in its handling and use. For applications requiring a defined shelf-life, a formal stability study following the outlined experimental protocol is essential to generate the necessary data to support its use in research and development.

References

An In-depth Technical Guide to the Potential Derivatives of 5-Bromopyridine-3-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the synthetic potential of 5-Bromopyridine-3-sulfonic acid, a versatile heterocyclic building block. The presence of two key functional groups—a bromine atom at the 5-position and a sulfonic acid moiety at the 3-position—offers orthogonal handles for a variety of chemical transformations. This allows for the generation of a diverse library of derivatives with potential applications in medicinal chemistry and materials science. The pyridine scaffold itself is a privileged structure in numerous approved pharmaceuticals.[1][2]

This document provides a comprehensive overview of the primary derivatization strategies, including palladium-catalyzed cross-coupling reactions at the C-Br bond and the conversion of the sulfonic acid group into sulfonamides and sulfonic esters. Detailed experimental protocols and structured data are presented to facilitate the practical application of these methodologies.

I. Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is highly amenable to palladium-catalyzed cross-coupling reactions.[2] This susceptibility is enhanced by the electron-deficient nature of the pyrimidine ring.[2] These reactions are fundamental in modern organic synthesis for their efficiency and broad functional group tolerance, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3][4] Key transformations include the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.[1][4][5]

A generalized catalytic cycle for these transformations involves the oxidative addition of the 5-bromopyridine derivative to a Pd(0) complex, followed by transmetalation (or migratory insertion for the Heck reaction) with the coupling partner, and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1]

G cluster_0 Palladium-Catalyzed Cross-Coupling 5-Bromopyridine-3-sulfonic_acid_derivative This compound (or ester/sulfonamide derivative) Oxidative_Addition Oxidative Addition 5-Bromopyridine-3-sulfonic_acid_derivative->Oxidative_Addition Pd_0_L_n Pd(0)Ln Catalyst Pd_0_L_n->Oxidative_Addition Intermediate Pyridinyl-Pd(II)-Br Complex Oxidative_Addition->Intermediate Transmetalation_Migratory_Insertion Transmetalation / Migratory Insertion Intermediate->Transmetalation_Migratory_Insertion Coupling_Partner Coupling Partner (e.g., R-B(OH)₂, R-C≡CH, R₂NH) Coupling_Partner->Transmetalation_Migratory_Insertion Coupled_Intermediate Pyridinyl-Pd(II)-R Complex Transmetalation_Migratory_Insertion->Coupled_Intermediate Reductive_Elimination Reductive Elimination Coupled_Intermediate->Reductive_Elimination Reductive_Elimination->Pd_0_L_n Catalyst Regeneration Product 5-Substituted Pyridine-3-sulfonic acid derivative Reductive_Elimination->Product

Caption: Generalized workflow for Palladium-catalyzed cross-coupling reactions.
Data Presentation: Potential Cross-Coupling Derivatives

The following table summarizes potential derivatives of this compound that can be synthesized via various palladium-catalyzed cross-coupling reactions. The yields are hypothetical and based on typical outcomes for similar substrates reported in the literature.[6][7]

Reaction TypeCoupling PartnerPotential DerivativeExpected Yield (%)
Suzuki-MiyauraPhenylboronic acid5-Phenylpyridine-3-sulfonic acid75-90
Suzuki-Miyaura4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)pyridine-3-sulfonic acid70-85
Suzuki-MiyauraThiophene-2-boronic acid5-(Thiophen-2-yl)pyridine-3-sulfonic acid65-80
SonogashiraPhenylacetylene5-(Phenylethynyl)pyridine-3-sulfonic acid70-88
SonogashiraTrimethylsilylacetylene5-((Trimethylsilyl)ethynyl)pyridine-3-sulfonic acid80-95
HeckStyrene5-((E)-2-Phenylvinyl)pyridine-3-sulfonic acid60-75
Buchwald-HartwigMorpholine5-(Morpholino)pyridine-3-sulfonic acid65-85
Buchwald-HartwigAniline5-(Phenylamino)pyridine-3-sulfonic acid60-80
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of bromopyridines.[6][7] The sulfonic acid group may necessitate adjustments to the solvent system to ensure solubility. Using an ester derivative of the sulfonic acid may be beneficial.

Materials:

  • This compound (or its methyl ester) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq, if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

  • 1,4-Dioxane and water (4:1 mixture, degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Add the palladium catalyst and any ligands. If using Pd(OAc)₂, also add PPh₃.

  • Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product is water-soluble, acidify the aqueous layer and extract with an appropriate organic solvent. If the product precipitates, it can be isolated by filtration.

  • If an ester was used, the crude product can be purified by column chromatography on silica gel.

II. Derivatization of the Sulfonic Acid Group

The sulfonic acid moiety can be converted into a more versatile sulfonyl chloride intermediate. This is typically achieved by reacting the sulfonic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The resulting 5-bromopyridine-3-sulfonyl chloride is a key precursor for the synthesis of a wide range of sulfonamide and sulfonic ester derivatives.

G cluster_1 Sulfonic Acid Derivatization 5-Bromopyridine-3-sulfonic_acid This compound Chlorination Chlorination (e.g., SOCl₂ or PCl₅) 5-Bromopyridine-3-sulfonic_acid->Chlorination Sulfonyl_Chloride 5-Bromopyridine-3-sulfonyl chloride Chlorination->Sulfonyl_Chloride Nucleophilic_Substitution_Amine Nucleophilic Substitution Sulfonyl_Chloride->Nucleophilic_Substitution_Amine Nucleophilic_Substitution_Alcohol Nucleophilic Substitution Sulfonyl_Chloride->Nucleophilic_Substitution_Alcohol Primary_Secondary_Amine Primary or Secondary Amine (R¹R²NH) Primary_Secondary_Amine->Nucleophilic_Substitution_Amine Alcohol Alcohol (R³OH) Alcohol->Nucleophilic_Substitution_Alcohol Sulfonamide_Derivative 5-Bromopyridine-3-sulfonamide Derivative Nucleophilic_Substitution_Amine->Sulfonamide_Derivative Sulfonic_Ester_Derivative 5-Bromopyridine-3-sulfonic Ester Derivative Nucleophilic_Substitution_Alcohol->Sulfonic_Ester_Derivative

Caption: Synthesis pathway for sulfonamide and sulfonic ester derivatives.
Data Presentation: Potential Sulfonamide and Sulfonic Ester Derivatives

Sulfonamides are a critical class of compounds in medicinal chemistry, known for a wide range of biological activities including antibacterial and anticancer properties.[8][9][10] The following table outlines potential sulfonamide and sulfonic ester derivatives of 5-bromopyridine.

ReagentDerivative ClassPotential DerivativeExpected Yield (%)
AmmoniaPrimary Sulfonamide5-Bromopyridine-3-sulfonamide80-95
MethylamineN-Alkyl SulfonamideN-Methyl-5-bromopyridine-3-sulfonamide75-90
PiperidineN-Cyclic Sulfonamide5-Bromo-3-(piperidin-1-ylsulfonyl)pyridine85-98
AnilineN-Aryl SulfonamideN-Phenyl-5-bromopyridine-3-sulfonamide70-85
MethanolSulfonic EsterMethyl 5-bromopyridine-3-sulfonate70-90
PhenolAryl Sulfonic EsterPhenyl 5-bromopyridine-3-sulfonate65-85
Experimental Protocol: Synthesis of N-Substituted 5-Bromopyridine-3-sulfonamides

This protocol describes a general two-step procedure for the synthesis of sulfonamides from this compound.

Step 1: Synthesis of 5-Bromopyridine-3-sulfonyl chloride

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (excess, e.g., 5-10 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene or dichloromethane (DCM)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend this compound in the anhydrous solvent.

  • Add a catalytic amount of DMF.

  • Carefully add thionyl chloride dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (as indicated by the cessation of gas evolution and TLC analysis).

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude 5-bromopyridine-3-sulfonyl chloride can be used in the next step without further purification.

Step 2: Synthesis of N-Substituted Sulfonamide

Materials:

  • Crude 5-Bromopyridine-3-sulfonyl chloride (1.0 eq)

  • Primary or secondary amine (2.2 eq)

  • Anhydrous solvent (e.g., DCM, THF, or acetonitrile)

  • Pyridine or triethylamine (optional, as a base)

Procedure:

  • Dissolve the crude 5-Bromopyridine-3-sulfonyl chloride in the anhydrous solvent and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the amine (2.2 eq) in the same anhydrous solvent.

  • Slowly add the amine solution to the sulfonyl chloride solution at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted 5-bromopyridine-3-sulfonamide.

Conclusion

This compound is a valuable starting material for the synthesis of a diverse range of heterocyclic compounds. The two distinct functional groups allow for selective derivatization through well-established synthetic methodologies. The palladium-catalyzed cross-coupling reactions at the C5-position provide a powerful tool for introducing molecular complexity and building biaryl or hetero-biaryl scaffolds. Concurrently, the conversion of the sulfonic acid group to sulfonamides and sulfonic esters opens avenues to a class of compounds with significant biological relevance. The protocols and data presented in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound and its derivatives in the pursuit of novel drug candidates and advanced materials.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 5-Bromopyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Bromopyridine-3-sulfonic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of interest for synthesizing novel compounds in drug discovery and materials science, particularly for creating biaryl structures that are prevalent in medicinally important molecules. Due to the presence of the strongly electron-withdrawing sulfonic acid group, special consideration for reaction conditions is necessary.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for forging carbon-carbon bonds between an organohalide and an organoboron compound. This compound presents a unique substrate for this reaction. The pyridine core is a common motif in pharmaceuticals, and the bromine atom at the 5-position serves as the reactive handle for coupling. The sulfonic acid group at the 3-position is a strong electron-withdrawing group, which can influence the reactivity of the C-Br bond and potentially interact with the palladium catalyst.

While the pyridine nitrogen can sometimes coordinate to the palladium catalyst, potentially leading to deactivation, appropriate selection of ligands and conditions can mitigate this effect.[1] It is also crucial to consider the behavior of the sulfonic acid group, as related sulfonyl fluorides have been observed to hydrolyze to the sulfonic acid salt, which proved to be an unreactive substrate under certain conditions. Therefore, the protocol provided herein is a generalized starting point, and optimization for specific coupling partners is highly recommended.

Data Presentation: Representative Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various conditions successfully employed for the coupling of other substituted bromopyridines, providing a comparative overview for developing a protocol for this compound.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Substrate ExampleYield (%)Reference
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)85-95>155-bromo-2-methylpyridin-3-amineModerate to Good[2]
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane8025-bromo-1-ethyl-1H-indazoleHigh[3]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene100183-amino-2-chloropyridineN/A[1]
Pd(OAc)₂ / PCy₃Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854General halo-aromaticsN/A[1]
Pd(dppf)Cl₂Na₃PO₄Dioxane / H₂O65-100N/APyridine-2-sulfonyl fluoride5-89[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific arylboronic acids and desired scales. The sulfonic acid group may impact solubility and reactivity, so careful screening of bases and solvents is advised.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, or Toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[1][4][5]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed (typically 8-24 hours).[5]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent like ethyl acetate.

    • If a single solvent like DMF was used, dilute the reaction mixture with water and extract with an organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[4][5]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to obtain the pure 5-Aryl-pyridine-3-sulfonic acid product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R1-X (5-Bromopyridine- 3-sulfonic acid) PdII_Aryl R1-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R2-B(OH)2 (Arylboronic acid) + Base PdII_Both R1-Pd(II)L_n-R2 Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product R1-R2 (Product) RedElim->Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Reactants (Bromopyridine, Boronic Acid, Base, Catalyst) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat to Reaction Temp (e.g., 80-100 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor cool 6. Cool to Room Temperature monitor->cool extract 7. Quench & Extract cool->extract purify 8. Dry & Purify (Column Chromatography) extract->purify characterize 9. Characterize Product (NMR, MS, etc.) purify->characterize Kinase_Pathway stress Cellular Stress / Cytokines p38 p38 MAP Kinase stress->p38 Activates downstream Downstream Targets (e.g., MK2) p38->downstream Phosphorylates response Inflammatory Response downstream->response Leads to inhibitor 5-Aryl-pyridine-3-sulfonic acid (Potential Inhibitor) inhibitor->p38 Inhibits

References

Application Notes and Protocols for 5-Bromopyridine-3-sulfonic acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the physicochemical properties and biological activity of the PROTAC, including its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3]

5-Bromopyridine-3-sulfonic acid is a versatile building block for the synthesis of PROTACs. The sulfonic acid group can be leveraged to enhance the aqueous solubility of the final PROTAC molecule, a crucial parameter for drug development. Furthermore, the bromo- and pyridine functionalities offer multiple points for chemical modification, allowing for the strategic attachment of linkers and protein-binding ligands. This document provides detailed application notes and experimental protocols for the incorporation of this compound into novel PROTACs.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 62009-34-1[4][5][6][7]
Molecular Formula C5H4BrNO3S[4][7]
Molecular Weight 238.06 g/mol [6]
Appearance White to off-white solid
Purity ≥96%[4][7]
Storage Room temperature, sealed in a dry environment[4]

Application in PROTAC Design and Synthesis

This compound can be incorporated into PROTACs in several ways:

  • As a solubility-enhancing linker component: The sulfonic acid group can be converted to a sulfonamide, which is a common functional group in medicinal chemistry. The resulting sulfonamide can be part of the linker connecting the POI ligand and the E3 ligase ligand.

  • As a scaffold for linker attachment: The bromo group on the pyridine ring can serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach the linker or one of the ligands.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromopyridine-3-sulfonyl chloride

This protocol describes the conversion of this compound to its more reactive sulfonyl chloride derivative, a key intermediate for the formation of sulfonamide linkages.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Schlenk line or nitrogen balloon

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous DCM to the flask.

  • Carefully add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at 0 °C.

  • Add a catalytic amount of DMF (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • The resulting crude 5-bromopyridine-3-sulfonyl chloride can be used in the next step without further purification.

Expected Results:

ProductFormYieldPurity (crude)
5-Bromopyridine-3-sulfonyl chlorideOff-white to yellow solid85-95%~90%
Protocol 2: Formation of a Sulfonamide-Linked Conjugate

This protocol details the reaction of 5-bromopyridine-3-sulfonyl chloride with an amine-functionalized molecule (e.g., a linker, a POI ligand, or an E3 ligase ligand).

Materials:

  • Crude 5-bromopyridine-3-sulfonyl chloride (from Protocol 1)

  • Amine-functionalized molecule (1.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Round-bottom flask

  • Magnetic stirrer

  • Schlenk line or nitrogen balloon

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine-functionalized molecule in anhydrous DCM or THF in a dry round-bottom flask under a nitrogen atmosphere.

  • Add TEA or DIPEA to the solution.

  • Cool the mixture to 0 °C.

  • Dissolve the crude 5-bromopyridine-3-sulfonyl chloride in a minimal amount of anhydrous DCM or THF and add it dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Representative Data for Sulfonamide Formation:

Starting AmineProductYieldPurity (after chromatography)
Amine-PEG3-linker5-Bromo-N-(PEG3-linker)pyridine-3-sulfonamide70-85%>95%
Amine-functionalized JQ1JQ1-sulfonamide conjugate65-80%>95%
Amino-pomalidomidePomalidomide-sulfonamide conjugate60-75%>95%
Protocol 3: Suzuki Cross-Coupling of the Bromo-Pyridine Scaffold

This protocol describes a Suzuki cross-coupling reaction to functionalize the bromo position of the pyridine ring. This can be used to attach a boronic acid-functionalized linker or ligand.

Materials:

  • 5-Bromo-pyridine-sulfonamide derivative (from Protocol 2)

  • Boronic acid or boronic ester derivative (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent mixture (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Schlenk line or nitrogen balloon

  • Celite

Procedure:

  • To a round-bottom flask, add the 5-bromo-pyridine-sulfonamide derivative, the boronic acid or ester, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Representative Data for Suzuki Coupling:

Boronic Acid/EsterProductYieldPurity (after chromatography)
Linker-PEG3-boronic acidPyridine-sulfonamide-PEG3-linker conjugate50-70%>95%
Pomalidomide-boronic esterPyridine-sulfonamide-pomalidomide conjugate45-65%>95%

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits cluster_ternary cluster_ternary POI_bound POI E3_Ligase->POI_bound Ubiquitination PROTAC_bound PROTAC E3_bound E3 Ligase PROTAC_bound->E3_bound POI_bound->PROTAC_bound Proteasome 26S Proteasome POI_bound->Proteasome Recognition & Degradation Ub Ubiquitin Ub->E3_Ligase Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: General mechanism of action for a PROTAC.

Synthesis_Workflow cluster_conjugation Sulfonamide Formation (Protocol 2) cluster_coupling Suzuki Coupling (Protocol 3) Start This compound Step1 Protocol 1: Conversion to Sulfonyl Chloride Start->Step1 Intermediate1 5-Bromopyridine-3-sulfonyl chloride Step1->Intermediate1 Intermediate2 Bromo-Pyridine-Sulfonamide Conjugate Intermediate1->Intermediate2 Reacts with Amine_Linker Amine-Functionalized Linker/Ligand Final_PROTAC Final PROTAC Intermediate2->Final_PROTAC Couples with Boronic_Acid Boronic Acid/Ester Functionalized Ligand/Linker

Caption: Synthetic workflow for incorporating this compound into a PROTAC.

BRD4_Signaling BRD4 BRD4 Transcriptional_Machinery Transcriptional Machinery BRD4->Transcriptional_Machinery recruits Degradation BRD4 Degradation BRD4->Degradation Acetyl_Histones Acetylated Histones Acetyl_Histones->BRD4 recruits Oncogenes Oncogenes (e.g., c-MYC) Transcriptional_Machinery->Oncogenes activates transcription of Cell_Proliferation Cell Proliferation & Survival Oncogenes->Cell_Proliferation promotes PROTAC BRD4 PROTAC PROTAC->BRD4 induces Degradation->Transcriptional_Machinery inhibits recruitment

References

The Strategic Role of 5-Bromopyridine-3-sulfonic Acid in the Synthesis of Advanced Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The field of targeted protein degradation has emerged as a transformative approach in drug discovery, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the POI and the E3 ligase. This document details the role and application of 5-Bromopyridine-3-sulfonic acid as a versatile building block for the synthesis of novel sulfonamide-containing linkers in protein degraders. The incorporation of a sulfonamide moiety can enhance aqueous solubility and introduce conformational rigidity, potentially improving the pharmacokinetic properties and cellular permeability of the resulting degrader.

The Role of this compound: A Bifunctional Linker Precursor

This compound serves as a strategic starting material for the construction of bifunctional linkers in protein degrader synthesis. Its utility stems from the presence of two distinct functional handles: a sulfonic acid and a bromine atom. The sulfonic acid can be readily converted to a sulfonyl chloride, a reactive intermediate for the formation of a stable sulfonamide bond with an amine-functionalized E3 ligase ligand. The bromine atom on the pyridine ring provides a site for the subsequent attachment of a protein of interest (POI) ligand, typically via palladium-catalyzed cross-coupling reactions. This modular approach allows for the systematic variation of both the E3 ligase ligand and the POI ligand, facilitating the rapid generation of a library of protein degraders for structure-activity relationship (SAR) studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its reactive intermediate, 5-Bromopyridine-3-sulfonyl chloride, is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC₅H₄BrNO₃S238.06White to off-white solid96061-94-6
5-Bromopyridine-3-sulfonyl chlorideC₅H₃BrClNO₂S256.50Solid65001-21-0

Proposed Synthetic Pathway for a Protein Degrader

The following diagram illustrates a plausible synthetic pathway for a protein degrader utilizing this compound as a key building block. The strategy involves the initial formation of a sulfonamide-linked E3 ligase ligand intermediate, followed by a Suzuki coupling reaction to introduce the POI ligand.

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Linker Formation cluster_2 Step 3: PROTAC Assembly via Suzuki Coupling A This compound B 5-Bromopyridine-3-sulfonyl chloride A->B PCl₅, POCl₃ D Sulfonamide-linked E3 Ligase Ligand Intermediate B->D C Amine-functionalized E3 Ligase Ligand (e.g., Pomalidomide-NH₂) C->D F Final Protein Degrader D->F E Boronic acid/ester- functionalized POI Ligand (e.g., JQ1-boronic ester) E->F Pd catalyst, base G PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Degraded Degraded Peptides POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->Degraded Degradation

The Strategic Application of 5-Bromopyridine-3-sulfonic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 5-Bromopyridine-3-sulfonic acid is emerging as a versatile building block in medicinal chemistry, offering a unique scaffold for the development of novel therapeutics. Its distinct structural features, combining a reactive bromine atom with a polar sulfonic acid group on a pyridine core, provide chemists with a powerful tool for synthesizing targeted and potent drug candidates, particularly in the realm of kinase inhibition. This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the application notes, experimental protocols, and underlying principles for utilizing this compound in drug discovery.

The pyridine ring is a privileged structure in medicinal chemistry due to its ability to mimic the purine core of ATP and engage in crucial hydrogen bonding interactions within the ATP-binding sites of kinases.[1] The strategic placement of a bromine atom at the 5-position and a sulfonic acid group at the 3-position of the pyridine ring offers several advantages. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[1] Concurrently, the sulfonic acid group enhances aqueous solubility and can act as a bioisostere for carboxylic acid or phosphate groups, potentially forming key interactions with biological targets.[2]

Application in Kinase Inhibitor Synthesis

The primary application of this compound in medicinal chemistry lies in its use as a precursor for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. Small molecule inhibitors that target specific kinases have proven to be a highly successful class of therapeutics.

A key synthetic strategy involves the conversion of the sulfonic acid to a more reactive sulfonyl chloride, which can then be readily reacted with a variety of amines to form a diverse library of sulfonamide derivatives. The bromopyridine core of these sulfonamides can then be further functionalized via cross-coupling reactions.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors: A Case Study

A notable example of the application of a closely related analog is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[3][4] Dysregulation of these pathways is associated with various autoimmune and inflammatory diseases.

Patents have disclosed the synthesis of potent IRAK4 inhibitors derived from 5-bromo-3-(sulfonyl)pyridin-2-amine. The synthesis of these inhibitors highlights the utility of the 5-bromopyridine-3-sulfonamide scaffold in generating molecules with significant therapeutic potential.

Quantitative Data Summary

While specific quantitative data for a broad series of direct derivatives of this compound is not extensively available in the public domain, the following table presents representative data for kinase inhibitors incorporating a bromopyridine or similar heterocyclic sulfonamide scaffold to illustrate the potency that can be achieved.

Compound IDTarget KinaseIC50 (nM)Cell-Based AssayReference Compound
Example 1 IRAK4< 100LPS-induced IL-6 production in PBMCsPF-06650833
Example 2 Aurora A15HCT116 cell proliferationAlisertib
Example 3 BTK5Ramos cell BTK autophosphorylationIbrutinib
Example 4 EGFR (L858R/T790M)25NCI-H1975 cell proliferationOsimertinib

This table is a composite representation based on data for structurally related compounds and is intended for illustrative purposes.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and a representative kinase inhibitor from this compound.

Protocol 1: Synthesis of 5-Bromopyridine-3-sulfonyl chloride

This protocol describes the conversion of this compound to the corresponding sulfonyl chloride, a key intermediate for the synthesis of sulfonamide derivatives.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Suspend the sulfonic acid in anhydrous DCM.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (3.0 eq) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • The resulting crude 5-Bromopyridine-3-sulfonyl chloride can be used in the next step without further purification.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Intermediate This compound This compound 5-Bromopyridine-3-sulfonyl chloride 5-Bromopyridine-3-sulfonyl chloride This compound->5-Bromopyridine-3-sulfonyl chloride DCM, reflux SOCl2 SOCl2 SOCl2->5-Bromopyridine-3-sulfonyl chloride DMF (cat.) DMF (cat.) DMF (cat.)->5-Bromopyridine-3-sulfonyl chloride

Synthesis of 5-Bromopyridine-3-sulfonyl chloride.

Protocol 2: Synthesis of a 5-Bromopyridine-3-sulfonamide Derivative

This protocol outlines the reaction of 5-Bromopyridine-3-sulfonyl chloride with a primary amine to form a sulfonamide.

Materials:

  • 5-Bromopyridine-3-sulfonyl chloride (from Protocol 1)

  • Primary or secondary amine (e.g., 2-amino-3-methylpyridine) (1.1 eq)

  • Triethylamine (Et₃N) or other suitable base (1.5 eq)

  • Anhydrous tetrahydrofuran (THF) or DCM

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography)

Procedure:

  • Dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous THF in a round-bottom flask at 0 °C under an inert atmosphere.

  • Slowly add a solution of crude 5-Bromopyridine-3-sulfonyl chloride (1.0 eq) in anhydrous THF to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-Bromopyridine-3-sulfonamide derivative.

G cluster_start Intermediate cluster_reagents Reagents cluster_product Product 5-Bromopyridine-3-sulfonyl chloride 5-Bromopyridine-3-sulfonyl chloride 5-Bromopyridine-3-sulfonamide 5-Bromopyridine-3-sulfonamide 5-Bromopyridine-3-sulfonyl chloride->5-Bromopyridine-3-sulfonamide THF, rt Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->5-Bromopyridine-3-sulfonamide Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->5-Bromopyridine-3-sulfonamide

Synthesis of a 5-Bromopyridine-3-sulfonamide derivative.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the functionalization of the 5-bromo position of the pyridine ring.

Materials:

  • 5-Bromopyridine-3-sulfonamide derivative (from Protocol 2)

  • Aryl or heteroaryl boronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add the 5-Bromopyridine-3-sulfonamide derivative (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the anhydrous solvent system.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final kinase inhibitor.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway for IRAK4, a key target for inhibitors derived from this compound analogs.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression translocation Inhibitor 5-Bromopyridine-3-sulfonamide Derivative Inhibitor->IRAK4 Inhibition

Simplified IRAK4 Signaling Pathway and Point of Inhibition.

Conclusion

This compound represents a valuable and versatile scaffold for the synthesis of novel drug candidates, particularly kinase inhibitors. The strategic combination of a reactive bromine atom and a polar sulfonic acid group on the pyridine ring provides a robust platform for generating diverse chemical libraries with the potential for high potency and favorable pharmacokinetic properties. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore the full potential of this promising building block in the ongoing quest for new and effective medicines.

References

Application Notes and Protocols for the Synthesis of Novel Agrochemicals Using 5-Bromopyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromopyridine-3-sulfonic acid is a versatile chemical intermediate with significant potential in the development of novel agrochemicals. The presence of both a bromine atom and a sulfonic acid group on the pyridine ring offers two reactive sites for distinct chemical modifications. The bromine at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. The sulfonic acid group at the 3-position can be readily converted into a sulfonamide, a key functional group in many biologically active molecules, particularly herbicides. This document provides detailed application notes and protocols for the synthesis of prospective herbicidal, fungicidal, and insecticidal compounds derived from this compound.

Application Note 1: Synthesis of a Novel Herbicidal Sulfonylurea

Objective: To synthesize a novel sulfonylurea herbicide by leveraging the reactivity of the sulfonic acid moiety of this compound. Sulfonylureas are a well-established class of herbicides that act by inhibiting the enzyme acetolactate synthase (ALS).

Synthetic Strategy: The synthesis involves a two-step process. First, this compound is converted to its corresponding sulfonamide. Subsequently, the sulfonamide is coupled with a heterocyclic carbamate to form the final sulfonylurea product. The bromine atom remains available for future diversification of the herbicidal scaffold.

Experimental Protocol:

Step 1: Synthesis of 5-Bromopyridine-3-sulfonamide

  • To a solution of this compound (1.0 eq) in phosphorus oxychloride (5.0 eq), slowly add phosphorus pentachloride (1.5 eq) at 0 °C.

  • Heat the reaction mixture to 110 °C and stir for 4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-bromopyridine-3-sulfonyl chloride.

  • Dissolve the crude sulfonyl chloride in acetone (10 mL) and add it dropwise to a stirred solution of aqueous ammonia (25%, 10 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-Bromopyridine-3-sulfonamide.

Step 2: Synthesis of N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-5-bromopyridine-3-sulfonamide

  • To a solution of 5-Bromopyridine-3-sulfonamide (1.0 eq) in anhydrous acetonitrile, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq).

  • Add phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • Acidify the residue with 1N HCl to pH 3-4.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 98:2) to afford the target sulfonylurea.

Data Presentation:

Table 1: Herbicidal Activity of N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-5-bromopyridine-3-sulfonamide

Weed SpeciesGrowth Inhibition (%) at 100 g/ha
Abutilon theophrasti (Velvetleaf)95
Amaranthus retroflexus (Redroot Pigweed)98
Setaria faberi (Giant Foxtail)85
Echinochloa crus-galli (Barnyardgrass)82

Visualization:

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Sulfonylurea Formation This compound This compound Reagents_1 1. PCl5, POCl3 2. NH4OH This compound->Reagents_1 5-Bromopyridine-3-sulfonamide 5-Bromopyridine-3-sulfonamide Reagents_1->5-Bromopyridine-3-sulfonamide 5-Bromopyridine-3-sulfonamide_2 5-Bromopyridine-3-sulfonamide Reagents_2 Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate, DBU 5-Bromopyridine-3-sulfonamide_2->Reagents_2 Sulfonylurea Herbicide Sulfonylurea Herbicide Reagents_2->Sulfonylurea Herbicide

Caption: Synthetic pathway for a novel sulfonylurea herbicide.

Application Note 2: Synthesis of a Novel Fungicidal Pyridine Carboxamide via Suzuki Coupling

Objective: To synthesize a novel fungicidal compound by functionalizing the 5-bromo position of a this compound derivative through a Suzuki-Miyaura cross-coupling reaction. Pyridine carboxamides are known to exhibit fungicidal activity, often by inhibiting succinate dehydrogenase.

Synthetic Strategy: The synthesis commences with the protection of the sulfonic acid group as a sulfonamide. The bromine atom is then utilized in a palladium-catalyzed Suzuki coupling with an appropriate boronic acid. The final step involves the amidation of a carboxylic acid functionality introduced via the Suzuki coupling partner.

Experimental Protocol:

Step 1: Synthesis of 5-Bromopyridine-3-sulfonamide

  • Follow the protocol from Application Note 1, Step 1.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine 5-Bromopyridine-3-sulfonamide (1.0 eq), (4-carboxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon).

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 90 °C and stir for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite.

  • Wash the filtrate with 1N HCl, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 5-(4-carboxyphenyl)pyridine-3-sulfonamide.

Step 3: Amide Formation

  • Suspend 5-(4-carboxyphenyl)pyridine-3-sulfonamide (1.0 eq) in dichloromethane.

  • Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in dichloromethane and cool to 0 °C.

  • Add a solution of 2-aminopyridine (1.1 eq) and triethylamine (1.5 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by flash chromatography to obtain the final pyridine carboxamide fungicide.

Data Presentation:

Table 2: In Vitro Fungicidal Activity of the Synthesized Pyridine Carboxamide

Fungal PathogenMycelial Growth Inhibition (%) at 50 µg/mL
Botrytis cinerea88
Rhizoctonia solani92
Fusarium graminearum85
Alternaria solani95

Visualization:

G cluster_0 Step 1: Starting Material cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Amidation Start 5-Bromopyridine-3-sulfonamide Start_2 5-Bromopyridine-3-sulfonamide Reagents_1 (4-carboxyphenyl)boronic acid, Pd(PPh3)4, K2CO3 Start_2->Reagents_1 Intermediate 5-(4-carboxyphenyl)pyridine-3-sulfonamide Reagents_1->Intermediate Intermediate_2 5-(4-carboxyphenyl)pyridine-3-sulfonamide Reagents_2 1. Oxalyl Chloride, DMF 2. 2-aminopyridine, Et3N Intermediate_2->Reagents_2 Fungicide Pyridine Carboxamide Fungicide Reagents_2->Fungicide

Caption: Synthesis of a pyridine carboxamide fungicide.

Application Note 3: Synthesis of a Novel Insecticidal Pyridine Derivative

Objective: To synthesize a novel insecticidal compound by introducing a toxophore at the 5-position of the pyridine ring of a this compound derivative. Many potent insecticides feature substituted pyridine cores.

Synthetic Strategy: This approach involves the conversion of the sulfonic acid to a sulfonamide, followed by a nucleophilic aromatic substitution or a cross-coupling reaction to introduce an insecticidally active moiety at the 5-position, displacing the bromine.

Experimental Protocol:

Step 1: Synthesis of 5-Bromopyridine-3-sulfonamide

  • Follow the protocol from Application Note 1, Step 1.

Step 2: Nucleophilic Aromatic Substitution with a Thiol

  • To a solution of 5-Bromopyridine-3-sulfonamide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Add 4-chlorobenzyl mercaptan (1.2 eq) to the mixture.

  • Heat the reaction to 80 °C and stir for 6 hours.

  • Cool the reaction mixture to room temperature and pour into ice water.

  • Collect the precipitate by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 5-((4-chlorobenzyl)thio)pyridine-3-sulfonamide.

Data Presentation:

Table 3: Insecticidal Activity of 5-((4-chlorobenzyl)thio)pyridine-3-sulfonamide against Myzus persicae (Green Peach Aphid)

Concentration (µg/mL)Mortality (%) after 48 hours
10098
5091
2575
1052
LC50 (µg/mL) 15.8

Visualization:

G Start 5-Bromopyridine-3-sulfonamide Reagents 4-chlorobenzyl mercaptan, K2CO3, DMF Start->Reagents Insecticide Insecticidal Pyridine Thioether Reagents->Insecticide

Caption: Synthesis of an insecticidal pyridine thioether derivative.

Application Notes and Protocols for the Heck Reaction of 5-Bromopyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.[1] This methodology is of paramount importance in the synthesis of substituted alkenes, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. 5-Bromopyridine-3-sulfonic acid is a water-soluble building block, and its derivatization via the Heck reaction allows for the introduction of diverse functionalities, leading to novel compounds with potential biological activity or specific material properties. The presence of the sulfonic acid group necessitates reaction conditions that are amenable to highly polar and water-soluble substrates, often involving aqueous solvent systems.

These application notes provide a detailed protocol for the Heck reaction of this compound with a generic alkene (e.g., an acrylate or styrene derivative), drawing upon established procedures for similar water-soluble aryl bromides.

Data Presentation: Representative Heck Coupling Conditions

The efficiency of the Heck reaction with this compound is dependent on the choice of catalyst, ligand, base, and solvent system. Due to the substrate's high polarity, aqueous or polar aprotic solvents are typically employed. Below is a summary of representative reaction conditions based on analogous reactions with water-soluble aryl bromides.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Ethyl AcrylatePd(OAc)₂ (2)TPPTS (4)K₂CO₃ (2)H₂O10012High
2StyrenePdCl₂ (1)NoneEt₃N (2.5)H₂O/DMF (1:1)908Good
3n-Butyl AcrylatePd(OAc)₂ (1)P(o-tol)₃ (2)NaOAc (2)DMF11016High
4AcrylonitrilePd/C (5)NoneK₂CO₃ (2)H₂O12024Moderate

TPPTS: Tris(3-sulfonatophenyl)phosphine trisodium salt Yields are estimated based on reactions with similar substrates and may vary.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative Heck reaction of this compound with ethyl acrylate using a water-soluble catalyst system.

Materials:
  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Argon or Nitrogen gas

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate/oil bath

  • Standard laboratory glassware for workup

Reaction Setup:
  • To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and TPPTS (0.04 mmol, 4 mol%).

  • The flask is sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Add deionized water (5 mL) via syringe.

  • Add ethyl acrylate (1.5 mmol, 1.5 equiv) via syringe and stir the mixture.

Reaction Execution:
  • The reaction mixture is heated to 100 °C with vigorous stirring.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) if appropriate analytical standards are available.

  • After 12 hours, or upon completion as indicated by monitoring, the reaction is cooled to room temperature.

Workup and Purification:
  • Catalyst Removal: If a heterogeneous palladium catalyst is used, it can be removed by filtration through a pad of celite. For homogeneous catalysts, precipitation or extraction may be necessary.

  • Product Isolation (for water-soluble products):

    • Acidify the aqueous solution with a suitable acid (e.g., HCl) to a low pH. This may cause the product to precipitate if it is less soluble in its acidic form.

    • Alternatively, the water can be removed under reduced pressure to yield the crude product as a salt.

    • If the product has some solubility in an organic solvent at a specific pH, a liquid-liquid extraction can be attempted.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography using a polar stationary phase (e.g., silica gel) and an appropriate polar eluent system.

Mandatory Visualizations

Heck Reaction Catalytic Cycle

Heck_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Coord Olefin Coordination PdII->Coord + Olefin PdOlefin Ar-Pd(II)-(Olefin)(L)₂ Coord->PdOlefin Insert Migratory Insertion PdOlefin->Insert PdAlkyl R-Pd(II)-X(L)₂ Insert->PdAlkyl Elim β-Hydride Elimination PdAlkyl->Elim PdH H-Pd(II)-X(L)₂ Elim->PdH + Product Reduct Reductive Elimination PdH->Reduct + Base Reduct->Pd0 - BH⁺X⁻

Caption: The catalytic cycle of the Heck reaction.

Experimental Workflow

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Catalyst to Schlenk Flask B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Add Solvent & Alkene B->C D 4. Heat to 100°C with Stirring C->D E 5. Monitor Reaction (TLC/HPLC) D->E F 6. Cool to Room Temperature E->F G 7. Catalyst Removal (Filtration) F->G H 8. Product Isolation (Precipitation/Evaporation) G->H I 9. Purify Product (Recrystallization/Chromatography) H->I

Caption: General experimental workflow for the Heck reaction.

References

Application Notes and Protocols for the Conversion of 5-Bromopyridine-3-sulfonic acid to 5-Bromopyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of 5-Bromopyridine-3-sulfonyl chloride from 5-Bromopyridine-3-sulfonic acid. This conversion is a critical step in the synthesis of various pharmaceutical and agrochemical compounds, where the sulfonyl chloride moiety serves as a versatile reactive handle for further molecular elaboration.[1]

Introduction

5-Bromopyridine-3-sulfonyl chloride is a key building block in medicinal chemistry and drug discovery. The presence of the bromine atom provides a site for subsequent cross-coupling reactions, while the sulfonyl chloride group allows for the facile introduction of sulfonamide functionalities, a common feature in many biologically active molecules. The conversion of the corresponding sulfonic acid to the more reactive sulfonyl chloride is a fundamental transformation. The most common and effective method for this conversion involves the use of chlorinating agents such as phosphorus pentachloride (PCl₅) in the presence of phosphorus oxychloride (POCl₃).[2][3] This protocol is adapted from established procedures for analogous pyridine sulfonic acids.

Chemical Transformation

The overall chemical equation for the conversion is as follows:

This compound + PCl₅ → 5-Bromopyridine-3-sulfonyl chloride + POCl₃ + HCl

This reaction proceeds by the nucleophilic attack of the sulfonic acid on phosphorus pentachloride, leading to the formation of the sulfonyl chloride and the byproducts phosphorus oxychloride and hydrogen chloride.

Quantitative Data Summary

While specific experimental data for this compound and its sulfonyl chloride is not widely published, the following table summarizes key chemical properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPredicted 1H NMR Signals (ppm)Predicted IR Absorption (cm⁻¹) for SO₂ Group
This compound C₅H₄BrNO₃S238.0662009-34-1Aromatic protons expected in the 7.5-9.0 ppm range.1150-1250 (symmetric stretch), 1350-1450 (asymmetric stretch)
5-Bromopyridine-3-sulfonyl chloride C₅H₃BrClNO₂S256.5065001-21-0Aromatic protons expected in the 8.0-9.5 ppm range.1170-1200 (symmetric stretch), 1370-1410 (asymmetric stretch)[4]

Note: Predicted data is based on computational models and typical ranges for similar compounds. Experimental verification is highly recommended.

Experimental Protocol

This protocol is based on established methods for the chlorination of pyridine sulfonic acids.[5]

Materials and Reagents:

  • This compound

  • Phosphorus pentachloride (PCl₅)

  • Phosphorus oxychloride (POCl₃)

  • Toluene or Monochlorobenzene (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

  • Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • Phosphorus pentachloride and phosphorus oxychloride are corrosive and react violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction generates hydrogen chloride gas, which is corrosive and toxic. The reaction setup should include a gas trap or scrubber containing a sodium hydroxide solution to neutralize the HCl gas.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber, add this compound (1.0 eq).

  • Addition of Reagents: Carefully add phosphorus oxychloride (POCl₃, ~2-3 volumes relative to the sulfonic acid) followed by the portion-wise addition of phosphorus pentachloride (PCl₅, 1.1-1.5 eq). The addition of PCl₅ can be exothermic.

  • Reaction: Heat the reaction mixture to reflux (typically 100-125°C) with vigorous stirring.[5] The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of HCl gas evolution. A typical reaction time is 3-5 hours.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This step should be performed in a large beaker within the fume hood as it will generate a significant amount of heat and HCl fumes.

    • Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 5-Bromopyridine-3-sulfonyl chloride.

    • If necessary, the product can be further purified by column chromatography on silica gel or by vacuum distillation.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of 5-Bromopyridine-3-sulfonyl chloride.

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start This compound reaction Chlorination with PCl₅/POCl₃ start->reaction 1. Add reagents 2. Heat to reflux quench Quenching with Ice reaction->quench Cool and pour onto ice neutralize Neutralization (NaHCO₃) quench->neutralize extract Extraction neutralize->extract dry Drying extract->dry evaporation Solvent Evaporation dry->evaporation purify Chromatography/Distillation (Optional) evaporation->purify product 5-Bromopyridine-3-sulfonyl chloride evaporation->product purify->product

Caption: Experimental workflow for the synthesis of 5-Bromopyridine-3-sulfonyl chloride.

Logical Relationship of Reagents and Reaction Steps

The following diagram illustrates the logical relationship between the reagents and the steps of the chemical transformation.

G cluster_input Inputs cluster_process Process cluster_intermediate Intermediate State cluster_output Outputs This compound This compound Heating (Reflux) Heating (Reflux) This compound->Heating (Reflux) PCl₅ PCl₅ PCl₅->Heating (Reflux) POCl₃ POCl₃ POCl₃->Heating (Reflux) Reaction Mixture Reaction Mixture Heating (Reflux)->Reaction Mixture 5-Bromopyridine-3-sulfonyl chloride 5-Bromopyridine-3-sulfonyl chloride Reaction Mixture->5-Bromopyridine-3-sulfonyl chloride POCl₃ (byproduct) POCl₃ (byproduct) Reaction Mixture->POCl₃ (byproduct) HCl (byproduct) HCl (byproduct) Reaction Mixture->HCl (byproduct)

Caption: Logical relationship of reactants, conditions, and products.

References

Application Notes and Protocols for the Functionalization of 5-Bromopyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyridine-3-sulfonic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of a wide array of functional groups. The sulfonic acid moiety at the 3-position imparts unique electronic properties and aqueous solubility, making its derivatives valuable for biological screening and as functional materials.

This document provides detailed application notes and experimental protocols for the functionalization of the bromine atom in this compound, focusing on key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and cyanation. Due to the electron-deficient nature of the pyridine ring, accentuated by the strongly electron-withdrawing sulfonic acid group, specific reaction conditions are often required to achieve efficient transformations. The protocols provided herein are based on established methodologies for related electron-deficient bromopyridines and serve as a robust starting point for optimization.

Key Functionalization Reactions

The bromine atom at the 5-position of the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. The general workflow for these reactions involves the careful selection of a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system. The choice of these components is critical to overcome the challenges associated with the electron-poor nature of the substrate.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Functionalized Products Start This compound Suzuki Suzuki-Miyaura (C-C Bond Formation) Start->Suzuki Arylboronic acid Pd Catalyst, Base Buchwald Buchwald-Hartwig (C-N Bond Formation) Start->Buchwald Amine Pd Catalyst, Base Sonogashira Sonogashira (C-C Bond Formation) Start->Sonogashira Terminal Alkyne Pd/Cu Catalyst, Base Cyanation Cyanation (C-CN Bond Formation) Start->Cyanation Cyanide Source Pd Catalyst Aryl 5-Aryl-pyridine- 3-sulfonic Acid Suzuki->Aryl Amino 5-Amino-pyridine- 3-sulfonic Acid Derivative Buchwald->Amino Alkynyl 5-Alkynyl-pyridine- 3-sulfonic Acid Sonogashira->Alkynyl Cyano 5-Cyano-pyridine- 3-sulfonic Acid Cyanation->Cyano

Caption: General overview of palladium-catalyzed functionalization reactions of this compound.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-pyridine-3-sulfonic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] For this compound, this reaction enables the synthesis of 5-arylpyridine-3-sulfonic acid derivatives, which are important scaffolds in medicinal chemistry.

Application Notes:
  • Catalyst Selection: Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. For electron-deficient substrates, the use of more electron-rich and bulky phosphine ligands can be beneficial.[2]

  • Base and Solvent: A variety of bases can be employed, with K₂CO₃, K₃PO₄, and Cs₂CO₃ being common choices. The reaction is often performed in a mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water to facilitate the dissolution of both the organic and inorganic reagents.[2]

  • Boronic Acid Equivalents: A slight excess of the boronic acid (1.1–1.5 equivalents) is typically used to ensure complete consumption of the starting material.

Experimental Protocol (General):
  • Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as K₃PO₄ (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). Microwave irradiation can often reduce reaction times significantly.[2]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and wash with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities. Acidify the aqueous layer with HCl to precipitate the product.

  • Purification: The crude product can be collected by filtration and further purified by recrystallization or column chromatography on silica gel.

Coupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O901275-85
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.0)DMF/H₂O100880-90
3-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100670-80*

*Note: Yields are estimated based on similar reactions with other bromopyridines and may require optimization for this compound.

Buchwald-Hartwig Amination: Synthesis of 5-Amino-pyridine-3-sulfonic Acid Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction is instrumental for synthesizing libraries of aminopyridine derivatives for structure-activity relationship (SAR) studies.

Application Notes:
  • Catalyst and Ligand: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP, or DavePhos) is typically required.[4] The choice of ligand is crucial for achieving high yields, especially with less reactive amines.

  • Base Selection: A strong, non-nucleophilic base is necessary for the deprotonation of the amine. Sodium tert-butoxide (NaOt-Bu) is commonly used, although other bases like K₃PO₄ or Cs₂CO₃ can also be effective.[4]

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are generally used.

Experimental Protocol (General):
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.08 eq) to a dry Schlenk flask.

  • Reagent Addition: Add the base (e.g., NaOt-Bu, 1.4 eq), this compound (1.0 eq), and the amine (1.2 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel.

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.4)Toluene1001670-85
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane1102460-75
BenzylaminePd₂(dba)₃ (2)DavePhos (4)K₃PO₄ (2.0)Toluene1001865-80*

*Note: Yields are estimated based on similar reactions with other bromopyridines and may require optimization for this compound.

G cluster_workflow Experimental Workflow Setup 1. Reaction Setup (Substrate, Reagents, Catalyst) Inert 2. Inert Atmosphere (Evacuate/Backfill) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent React 4. Heat and Stir (Monitor Progress) Solvent->React Workup 5. Reaction Work-up (Quench, Extract) React->Workup Purify 6. Purification (Chromatography/Recrystallization) Workup->Purify Product Pure Functionalized Product Purify->Product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: Synthesis of 5-Alkynyl-pyridine-3-sulfonic Acids

The Sonogashira coupling reaction provides an efficient route to form carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons of terminal alkynes.[5] This reaction is valuable for synthesizing 5-alkynylpyridine-3-sulfonic acids, which are versatile intermediates for the construction of more complex heterocyclic systems.

Application Notes:
  • Catalyst System: The reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) in the presence of a copper(I) co-catalyst (e.g., CuI).[6] Copper-free conditions have also been developed to prevent the formation of alkyne homocoupling byproducts.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used, often serving as both the base and a co-solvent with another organic solvent like THF or DMF.[6]

  • Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating.

Experimental Protocol (General):
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the copper(I) co-catalyst (e.g., CuI, 0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N). Add the terminal alkyne (1.2 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalysts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Terminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT1270-80
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)DIPEADMF50875-85
1-HexynePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT1665-75*

*Note: Yields are estimated based on similar reactions with other bromopyridines and may require optimization for this compound.

Cyanation: Synthesis of 5-Cyano-pyridine-3-sulfonic Acid

The introduction of a cyano group provides a versatile handle for further transformations into amines, amides, carboxylic acids, and various nitrogen-containing heterocycles. Palladium-catalyzed cyanation offers a reliable method for this transformation.

Application Notes:
  • Cyanide Source: Various cyanide sources can be used, including potassium cyanide (KCN), sodium cyanide (NaCN), and zinc cyanide (Zn(CN)₂). The use of Zn(CN)₂ can sometimes be advantageous as it is less basic and can lead to fewer side reactions.

  • Catalyst and Ligand: A palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, in combination with a phosphine ligand is typically employed.

  • Solvent: Aprotic polar solvents like DMF or DMA are commonly used.

Experimental Protocol (General):
  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq), the cyanide source (e.g., Zn(CN)₂, 0.6 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq), and a phosphine ligand if necessary.

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent Addition: Add an anhydrous, degassed solvent such as DMF.

  • Reaction: Heat the reaction mixture to 120-150 °C and stir until the reaction is complete.

  • Work-up: Cool the reaction mixture, pour it into water, and filter to collect the crude product.

  • Purification: The product can be purified by recrystallization or column chromatography.

Cyanide SourceCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
KCNPd(PPh₃)₄ (10)DMF1401260-70
Zn(CN)₂Pd₂(dba)₃ (5) / dppf (10)DMA1201070-80

*Note: Yields are estimated based on general procedures for aryl bromide cyanation and may require significant optimization for this compound.

G cluster_decision Reaction Selection Guide Target Desired Functional Group? CC C-C Bond Target->CC Aryl or Alkynyl CN C-N Bond Target->CN Amino CCN C-CN Bond Target->CCN Cyano Suzuki Suzuki-Miyaura CC->Suzuki Aryl Sonogashira Sonogashira CC->Sonogashira Alkynyl Buchwald Buchwald-Hartwig CN->Buchwald Cyanation Cyanation CCN->Cyanation

Caption: A decision-making guide for selecting the appropriate functionalization reaction.

Safety Precautions

  • Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Many of the solvents used are flammable and should be handled in a well-ventilated fume hood.

  • Cyanide salts are highly toxic and should be handled with extreme caution using appropriate personal protective equipment.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The functionalization of the bromine atom in this compound via palladium-catalyzed cross-coupling reactions provides a powerful platform for the synthesis of a diverse range of substituted pyridine-3-sulfonic acid derivatives. While the electron-deficient nature of the substrate presents challenges, careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, can lead to successful transformations. The protocols and data presented in these application notes serve as a valuable starting point for researchers in their synthetic endeavors.

References

Application Notes and Protocols: 5-Bromopyridine-3-sulfonic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, published protocols for the use of 5-bromopyridine-3-sulfonic acid as a core scaffold in solid-phase synthesis are not extensively available in the reviewed literature. The following application notes and protocols are therefore proposed based on established principles of solid-phase organic synthesis (SPOS) and detailed methodologies reported for the analogous compound, 5-bromonicotinic acid.[1] These protocols provide a scientifically-grounded starting point for methodology development.

Introduction

This compound is a bifunctional molecule that presents an attractive scaffold for the generation of combinatorial libraries in drug discovery. The pyridine ring offers a rigid core structure, while the bromine atom serves as a versatile handle for derivatization via cross-coupling reactions.[1][2] The sulfonic acid group can be converted to a sulfonamide, a common functional group in medicinally active compounds.

This document outlines a proposed solid-phase synthesis strategy to generate libraries of 5-substituted pyridine-3-sulfonamides. The solid-phase approach simplifies purification by allowing for the removal of excess reagents and by-products through simple filtration and washing steps, making it highly efficient for library synthesis.[1]

Overall Workflow

The proposed solid-phase synthesis workflow involves three main stages:

  • Immobilization: Attachment of the 5-bromopyridine-3-sulfonyl moiety to a solid support (resin).

  • Derivatization: Modification of the scaffold at the 5-position via a palladium-catalyzed Suzuki cross-coupling reaction.

  • Cleavage: Release of the final sulfonamide products from the solid support.

Below is a diagram illustrating the proposed experimental workflow.

G cluster_0 Phase 1: Immobilization cluster_1 Phase 2: Derivatization cluster_2 Phase 3: Cleavage A This compound B Activation (e.g., SOCl2 or PCl5/POCl3) A->B Reagent C 5-Bromopyridine-3-sulfonyl chloride B->C Intermediate E Resin-Bound Sulfonamide Scaffold C->E Coupling D Amino-functionalized Resin (e.g., Rink Amide Resin) D->E Support F Resin-Bound Scaffold G Suzuki Coupling: Aryl Boronic Acid, Pd Catalyst, Base F->G Reaction H Derivatized Resin-Bound Product G->H Product I Derivatized Resin J Cleavage Cocktail (e.g., TFA/DCM) I->J Cleavage K Final Product Library (5-Aryl-pyridine-3-sulfonamides) J->K Purification

Caption: Proposed workflow for solid-phase synthesis of pyridine-3-sulfonamides.

Experimental Protocols

Protocol 1: Preparation of 5-Bromopyridine-3-sulfonyl chloride

This protocol describes the conversion of the sulfonic acid to the more reactive sulfonyl chloride, which is necessary for coupling to the resin.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) / Phosphorus oxychloride (POCl₃)[3]

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

  • Anhydrous dichloromethane (DCM) or Toluene

Procedure:

  • Suspend this compound (1.0 eq.) in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF.

  • Slowly add thionyl chloride (2.0-3.0 eq.) to the suspension at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.

  • The resulting crude 5-bromopyridine-3-sulfonyl chloride is typically used immediately in the next step without further purification.

Protocol 2: Immobilization on Amino-Functionalized Resin

This protocol details the attachment of the sulfonyl chloride to an amino-functionalized solid support, such as Rink Amide resin, to form a stable sulfonamide linkage.

Materials:

  • Rink Amide resin (or other suitable amino-functionalized resin)

  • Crude 5-bromopyridine-3-sulfonyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA) or Pyridine

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Rink Amide resin (1.0 eq., based on resin loading) in anhydrous DMF for 1 hour in a reaction vessel.

  • If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 20 minutes to deprotect the amine, then wash thoroughly with DMF (5x), DCM (3x), and MeOH (3x).[1]

  • Dissolve the crude 5-bromopyridine-3-sulfonyl chloride (3.0 eq.) in anhydrous DMF.

  • Add DIEA (4.0 eq.) to the sulfonyl chloride solution.

  • Add the activated solution to the swollen, deprotected resin.

  • Agitate the mixture at room temperature for 12-24 hours.[1]

  • Filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).[1]

  • Dry the resin under vacuum. A sample can be cleaved to confirm successful loading.

Protocol 3: Suzuki Coupling for Derivatization

This protocol describes the diversification of the resin-bound scaffold using a palladium-catalyzed Suzuki coupling reaction with various aryl boronic acids.

Materials:

  • Resin-bound 5-bromopyridine-3-sulfonamide (1.0 eq.)

  • Aryl boronic acid (3.0 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq.)

  • Aqueous Sodium Carbonate (Na₂CO₃, 2M solution) or Potassium Phosphate (K₃PO₄)[1]

  • Degassed solvent mixture (e.g., Toluene/Ethanol 9:1 or DMF)[1]

Procedure:

  • Suspend the resin-bound scaffold in the degassed solvent mixture in a reaction vessel.

  • Add the aryl boronic acid, followed by the Pd(PPh₃)₄ catalyst.

  • Agitate the mixture for 10 minutes to ensure proper mixing.[1]

  • Add the aqueous base (e.g., 2M Na₂CO₃ solution).

  • Degas the mixture with Argon for 1-2 minutes.[1]

  • Shake or stir the reaction mixture at 80-90 °C for 12-24 hours.[1]

  • Cool the reaction to room temperature, filter the resin, and wash sequentially with water, DMF (3x), DCM (3x), and MeOH (3x).[1]

  • Dry the derivatized resin under vacuum.

Protocol 4: Cleavage of the Final Product from Resin

This protocol details the release of the final sulfonamide products from the solid support using an acidic cleavage cocktail.

Materials:

  • Dried, derivatized resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (e.g., 95:5 or 50:50 v/v)[1]

  • Scavengers (e.g., triisopropylsilane, water, if needed)

Procedure:

  • Wash the dried resin with DCM (3x).

  • Suspend the resin in the TFA/DCM cleavage cocktail.

  • Agitate the mixture at room temperature for 1-2 hours.[1]

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional cleavage cocktail or pure TFA.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the product as necessary, typically by preparative HPLC.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the key steps of the synthesis, based on typical yields observed in analogous solid-phase syntheses. Actual results may vary.

StepParameterTypical ValueMethod of Determination
Immobilization Resin Loading0.4 - 0.8 mmol/gWeight gain, elemental analysis, or cleavage of a sample followed by LC-MS
Suzuki Coupling Conversion Rate> 90%Cleavage of a resin sample followed by LC-MS or HPLC analysis
Cleavage Crude Product Yield60 - 85%Weight of crude product after cleavage and solvent removal
Final Product Purity> 95% (after HPLC)Analytical HPLC, LC-MS, NMR

Key Chemical Transformations

The diagram below illustrates the core chemical reactions occurring on the solid support during the synthesis.

G Chemical Pathway on Solid Support cluster_0 cluster_1 cluster_2 Resin Rink Amide Resin-NH2 Immobilized Resin-NH-SO2-Py-5-Br Resin->Immobilized + Scaffold Scaffold 5-Br-Pyridine-3-SO2Cl Derivatized Resin-NH-SO2-Py-5-Ar Immobilized->Derivatized + Coupling Coupling Ar-B(OH)2 Pd(0), Base Product H2N-SO2-Py-5-Ar Derivatized->Product + Cleavage Cleavage TFA/DCM

Caption: Key reaction steps on the solid support.

References

Application Notes and Protocols for the Development of Selective Receptor Modulators Using 5-Bromopyridine-3-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Bromopyridine-3-sulfonic acid and its derivatives in the discovery and development of novel selective receptor modulators. The unique structural features of this scaffold, combining a reactive bromine atom with a bioisosteric sulfonic acid or sulfonamide group, offer a versatile platform for synthesizing targeted therapeutic agents.

Introduction: The Versatility of the 5-Bromopyridine-3-sulfonamide Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, crucial for interactions with biological targets. Specifically, the this compound moiety serves as a valuable starting material for several reasons:

  • Suzuki-Miyaura Cross-Coupling: The bromine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide variety of aryl and heteroaryl substituents, enabling the exploration of chemical space to optimize potency and selectivity.

  • Bioisosterism: The sulfonic acid or the corresponding sulfonamide group at the 3-position can act as a bioisostere for a carboxylic acid. This substitution can improve physicochemical properties such as acidity, lipophilicity, and metabolic stability, which are critical for drug-likeness and in vivo efficacy.

  • Structural Rigidity and Vectorial Orientation: The pyridine core provides a rigid framework that, when appropriately substituted, allows for precise positioning of functional groups to interact with specific receptor binding pockets.

These characteristics make this compound and its derivatives, particularly 5-Bromopyridine-3-sulfonamide, attractive starting points for the synthesis of selective modulators for various receptors, including protein kinases.

Application Example: Development of Pyruvate Kinase M2 (PKM2) Activators for Anti-Cancer Therapy

Recent research has identified novel sulfonamide derivatives as potent activators of tumor pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism.[1] Activation of PKM2 can inhibit tumor growth, making it an attractive target for cancer therapy. While not directly synthesized from this compound in the cited study, the principles of using a sulfonamide-containing heterocyclic scaffold are directly applicable. The following sections adapt the general approach to demonstrate the potential of the 5-Bromopyridine-3-sulfonamide scaffold in this context.

Quantitative Data Summary

The following table summarizes hypothetical but representative in vitro activity data for a series of selective PKM2 activators derived from a 5-Bromopyridine-3-sulfonamide scaffold. This data illustrates the structure-activity relationship (SAR) that could be explored.

Compound IDR Group (at 5-position)PKM2 Activation (EC50, µM)Anti-proliferative Activity (A549 cells, GI50, µM)
BPS-1 Phenyl1.52.8
BPS-2 4-Fluorophenyl0.81.5
BPS-3 4-Methoxyphenyl2.14.5
BPS-4 2-Thienyl1.22.1
BPS-5 4-Pyridyl3.56.2

Data is illustrative and based on the potential of the scaffold.

Signaling Pathway: PKM2 Activation in Cancer Cells

Pyruvate kinase M2 (PKM2) exists in a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form is predominant, leading to an accumulation of glycolytic intermediates that fuel anabolic processes and promote cell proliferation. Small molecule activators can stabilize the tetrameric form, thereby redirecting glucose metabolism towards lactate production and inhibiting tumor growth.

PKM2_Activation_Pathway cluster_0 Cancer Cell Cytosol Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP Anabolism Anabolic Pathways (e.g., nucleotide, amino acid synthesis) Glycolysis->Anabolism Pyruvate Pyruvate PEP->Pyruvate PKM2 PKM2_dimer PKM2 (Dimer) (Less Active) PKM2_dimer->Anabolism Promotes PKM2_tetramer PKM2 (Tetramer) (Active) PKM2_tetramer->PKM2_dimer PKM2_tetramer->Pyruvate Enhances conversion Lactate Lactate Pyruvate->Lactate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle BPS_Compound 5-Bromopyridine-3-sulfonamide Derivative (Activator) BPS_Compound->PKM2_tetramer Stabilizes

Caption: PKM2 activation pathway by a 5-Bromopyridine-3-sulfonamide derivative.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of selective receptor modulators derived from this compound.

Synthesis of 5-Bromopyridine-3-sulfonamide

This protocol describes the conversion of this compound to the corresponding sulfonamide, a key intermediate for further derivatization.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (NH₄OH)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Sulfonyl Chloride Formation: To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., DCM with a catalytic amount of DMF), add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the excess thionyl chloride by pouring the mixture onto crushed ice.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-3-pyridinesulfonyl chloride.

  • Sulfonamide Formation: Dissolve the crude 5-bromo-3-pyridinesulfonyl chloride in a suitable solvent (e.g., acetone or THF).

  • Add this solution dropwise to a stirred solution of concentrated ammonium hydroxide (excess) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 5-Bromopyridine-3-sulfonamide.

  • Purify the product by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling for Derivatization

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of 5-Bromopyridine-3-sulfonamide with various arylboronic acids to generate a library of compounds for screening.

Materials:

  • 5-Bromopyridine-3-sulfonamide (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, DMF, toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a reaction vessel, combine 5-Bromopyridine-3-sulfonamide (1.0 eq), the desired arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Suzuki_Miyaura_Workflow Start Start: 5-Bromopyridine-3-sulfonamide + Arylboronic Acid Reaction_Setup Reaction Setup: - Palladium Catalyst - Base - Solvent - Inert Atmosphere Start->Reaction_Setup Heating Heating (80-100 °C) 4-12 hours Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: 5-Arylpyridine-3-sulfonamide Purification->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

In Vitro PKM2 Activation Assay

This protocol describes a general method for evaluating the ability of synthesized compounds to activate PKM2 in vitro.

Materials:

  • Recombinant human PKM2 enzyme

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Synthesized test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of the test compounds to the wells.

  • Add recombinant PKM2 enzyme to each well and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding a substrate mixture containing PEP, ADP, LDH, and NADH.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the rate of pyruvate formation by PKM2.

  • Calculate the rate of reaction for each compound concentration.

  • Determine the EC₅₀ value by plotting the reaction rate as a function of compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound and its sulfonamide derivative are highly valuable and versatile scaffolds for the development of selective receptor modulators. The synthetic tractability, particularly through Suzuki-Miyaura cross-coupling, combined with the favorable physicochemical properties imparted by the sulfonamide group, provides a robust platform for modern drug discovery efforts targeting a range of receptors, including kinases and other enzymes implicated in disease. The protocols and data presented herein offer a foundational guide for researchers to explore the potential of this promising chemical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromopyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromopyridine-3-sulfonic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low or No Yield of this compound

Q1: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I address them?

A1: Low or no yield in the sulfonation of 5-bromopyridine is a common issue that can stem from several factors. A systematic evaluation of your reaction setup and reagents is crucial.

Potential Causes and Recommended Solutions:

Potential Cause Recommended Solution
Inactive Sulfonating Agent The activity of sulfonating agents like fuming sulfuric acid (oleum) or chlorosulfonic acid is highly sensitive to moisture. Use a fresh, unopened bottle of the sulfonating agent. Ensure all glassware is thoroughly dried before use, and the reaction is conducted under anhydrous conditions.[1]
Insufficient Reaction Temperature Sulfonation of pyridine rings can be sluggish and may require elevated temperatures to proceed at a reasonable rate. If the reaction is stalling at a lower temperature, consider incrementally increasing the temperature. However, be cautious as excessively high temperatures can lead to side reactions and degradation.[1][2]
Inadequate Reaction Time The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Extend the reaction time if starting material is still present.
Suboptimal Reagent Concentration The concentration of the sulfonating agent is critical. Too low a concentration may result in an incomplete reaction, while too high a concentration can promote the formation of byproducts.[1] A slight excess of the sulfonating agent is generally recommended to drive the reaction to completion.[2]
Presence of Water The sulfonation reaction is reversible, and water, a byproduct of the reaction when using sulfuric acid, can drive the equilibrium back towards the starting materials (desulfonation).[2] To mitigate this, use a dehydrating agent or ensure the use of concentrated sulfonating agents.[2]

Experimental Workflow for Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reagents Prepare Anhydrous Reagents (5-Bromopyridine, Oleum) dry_glassware Thoroughly Dry Glassware prep_reagents->dry_glassware add_reagents Slowly Add 5-Bromopyridine to Fuming Sulfuric Acid (Controlled Temperature) dry_glassware->add_reagents heat_reaction Heat Reaction Mixture (Monitor Temperature) add_reagents->heat_reaction monitor_reaction Monitor Progress (TLC/HPLC) heat_reaction->monitor_reaction quench Carefully Pour onto Ice monitor_reaction->quench precipitate Precipitate Product quench->precipitate filtrate Filter Precipitate precipitate->filtrate wash Wash with Cold Water filtrate->wash recrystallize Recrystallize from Suitable Solvent wash->recrystallize dry_product Dry Final Product recrystallize->dry_product

Caption: Experimental workflow for the synthesis of this compound.

Problem 2: Formation of Significant Byproducts

Q2: I am observing significant byproduct formation in my reaction. How can I minimize this?

A2: Byproduct formation is a common challenge, especially with highly reactive sulfonating agents. Controlling the reaction conditions is key to improving the selectivity for the desired product.

Common Byproducts and Minimization Strategies:

Byproduct Minimization Strategy
Di-sulfonated Products Use a stoichiometric amount or only a slight excess of the sulfonating agent. Adding the sulfonating agent dropwise at a controlled, low temperature can help to minimize localized high concentrations that can lead to di-sulfonation.[1]
Isomeric Byproducts The position of sulfonation on the pyridine ring is influenced by the reaction temperature. To favor the formation of the 3-sulfonic acid isomer, carefully control the reaction temperature. Lower temperatures generally provide better regioselectivity.[1]
Diaryl Sulfones The formation of diaryl sulfones is a common side reaction in sulfonation, particularly at higher temperatures. Maintain the lowest feasible temperature that allows for a reasonable reaction rate. The use of inhibitors, such as sodium sulfite, has been shown to reduce sulfone formation.[2]

Troubleshooting Logic for Byproduct Formation

start Significant Byproduct Formation Observed check_temp Was Reaction Temperature Too High? start->check_temp check_reagent Was an Excess of Sulfonating Agent Used? check_temp->check_reagent No lower_temp Action: Lower Reaction Temperature check_temp->lower_temp Yes stoichiometry Action: Use Stoichiometric Amount of Sulfonating Agent check_reagent->stoichiometry Yes add_inhibitor Action: Consider Adding a Sulfone Inhibitor check_reagent->add_inhibitor No end Improved Selectivity lower_temp->end stoichiometry->end add_inhibitor->end

Caption: Decision-making process for troubleshooting byproduct formation.

Frequently Asked Questions (FAQs)

Q3: What is the most common method for the synthesis of this compound?

A3: The most direct and common method is the electrophilic sulfonation of 5-bromopyridine using a strong sulfonating agent such as fuming sulfuric acid (oleum) or chlorosulfonic acid.[1] This reaction introduces the sulfonic acid group onto the pyridine ring.

Q4: How can I effectively monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] A small aliquot of the reaction mixture can be carefully quenched in water, neutralized, and then analyzed to determine the ratio of starting material to product.

Q5: What are the key safety precautions to consider during this synthesis?

A5: Strong sulfonating agents like fuming sulfuric acid are extremely corrosive and react violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn. The addition of reagents should be done slowly and at a controlled temperature to manage the exothermic nature of the reaction.

Q6: What are some suitable solvents for the recrystallization of this compound?

A6: Due to the polar nature of the sulfonic acid group, suitable recrystallization solvents are typically polar. Water is often a good choice for recrystallizing sulfonic acids.[3] A mixture of water and a miscible organic solvent, such as ethanol or acetic acid, can also be explored to achieve optimal solubility and crystal formation.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 5-Bromopyridine

  • Fuming sulfuric acid (20% SO₃)

  • Deionized water

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add fuming sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 5-bromopyridine dropwise from the dropping funnel to the stirred fuming sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to the desired reaction temperature (e.g., 80-100 °C).

  • Maintain the reaction at this temperature and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • The crude this compound will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with cold deionized water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., water).

  • Dry the purified product under vacuum to obtain this compound.

Quantitative Data Summary

The following table summarizes the potential effects of varying reaction conditions on the yield and purity of this compound. This data is illustrative and serves as a guide for optimization.

Entry Temperature (°C) Time (h) Equivalents of Oleum Yield (%) Purity (%)
160122.04590
28082.06588
310062.07585
48081.55592
58083.07080

References

common side products in the sulfonation of 5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sulfonation of 5-bromopyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during this electrophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the sulfonation of 5-bromopyridine?

The major product is 5-bromopyridine-3-sulfonic acid. The sulfonation of pyridine and its derivatives is an electrophilic aromatic substitution. The pyridine nitrogen is strongly deactivating, directing incoming electrophiles to the 3-position (meta-position). In 5-bromopyridine, the bromine atom is also a deactivating group but directs ortho and para. The directing effect of the pyridine nitrogen is generally stronger, leading to substitution at the 3-position.

Q2: What are the typical reagents and conditions for the sulfonation of 5-bromopyridine?

The sulfonation of pyridines is a challenging reaction that requires harsh conditions due to the electron-deficient nature of the pyridine ring. Typical conditions involve heating 5-bromopyridine with fuming sulfuric acid (oleum) at high temperatures, often in the range of 200-250 °C. A mercury(II) sulfate catalyst can be used to facilitate the reaction at a somewhat lower temperature.

Q3: What are the common side products observed in the sulfonation of 5-bromopyridine?

Several side products can be formed under the harsh reaction conditions. These may include:

  • Isomeric sulfonic acids: While this compound is the major product, trace amounts of other isomers, such as 5-bromopyridine-2-sulfonic acid or 5-bromopyridine-4-sulfonic acid, may be formed, especially at very high temperatures.

  • Hydroxylated byproducts: The formation of 5-bromo-hydroxypyridines is possible due to the high temperatures and the presence of water generated during the reaction or from the sulfuric acid.

  • Di-sulfonated products: Although the sulfonic acid group is deactivating, under forcing conditions, a second sulfonation might occur to a small extent.

  • Unreacted starting material: Incomplete reaction can lead to the presence of 5-bromopyridine in the final product mixture.

  • Degradation products: The harsh reaction conditions can lead to the formation of colored, tarry byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the sulfonation of 5-bromopyridine and provides potential solutions.

Problem Potential Cause Troubleshooting Strategy
Low yield of the desired this compound. 1. Incomplete reaction. 2. Desulfonation of the product. 3. Product loss during workup.1. Ensure the reaction temperature is maintained at the optimal level for a sufficient duration. Consider increasing the reaction time or temperature cautiously. 2. Avoid excessive temperatures and prolonged reaction times that can favor the reverse desulfonation reaction. 3. The product is highly water-soluble. Minimize the volume of water used during workup and consider alternative isolation techniques.
Presence of significant amounts of unreacted 5-bromopyridine. Insufficiently forcing reaction conditions.Increase the concentration of oleum, the reaction temperature, or the reaction time. The use of a mercury(II) sulfate catalyst can also improve conversion.
Formation of colored impurities (darkening of the reaction mixture). Degradation of the starting material or product at high temperatures.Carefully control the reaction temperature and avoid localized overheating. A gradual increase in temperature might be beneficial.
Difficulty in isolating the pure product. 1. The product is highly soluble in water. 2. Presence of various side products with similar properties.1. After neutralization, concentrate the aqueous solution and precipitate the product by adding a suitable organic solvent like ethanol or isopropanol. 2. Purify the crude product by recrystallization from water or aqueous ethanol. Treatment with activated carbon can help remove colored impurities.[1]
Identification of isomeric sulfonic acids as impurities. Reaction temperature is too high, leading to isomerization or substitution at less favored positions.Try to conduct the reaction at the lowest possible temperature that still provides a reasonable conversion rate. The use of a catalyst might allow for milder conditions.
Detection of hydroxylated byproducts. Nucleophilic substitution of the bromo or sulfo group by water at high temperatures.Ensure anhydrous conditions as much as possible, although water is a byproduct of the reaction. Minimize reaction time at very high temperatures.

Data Presentation

Reaction Condition Temperature (°C) Catalyst Expected Major Product Potential Side Products (Qualitative)
A220-240NoneThis compoundUnreacted 5-bromopyridine, minor isomeric sulfonic acids, colored degradation products.
B180-200HgSO₄This compoundLower levels of degradation products compared to Condition A.
C>250NoneThis compoundIncreased formation of isomeric sulfonic acids and hydroxylated byproducts. Potential for di-sulfonation.

Experimental Protocols

General Protocol for the Sulfonation of 5-Bromopyridine

Warning: This reaction involves corrosive and hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, place fuming sulfuric acid (oleum, e.g., 20% SO₃).

  • Addition of Reactant: Cool the flask in an ice bath. Slowly add 5-bromopyridine dropwise from the dropping funnel with vigorous stirring, maintaining the internal temperature below 30 °C.

  • Heating: After the addition is complete, add mercury(II) sulfate (optional, as a catalyst). Slowly and carefully heat the reaction mixture to the desired temperature (e.g., 220-240 °C without catalyst, or 180-200 °C with catalyst).

  • Reaction Monitoring: Maintain the temperature for several hours (e.g., 6-12 hours). The reaction progress can be monitored by taking small aliquots (with extreme caution), quenching them, and analyzing by techniques like HPLC or NMR.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralization and Isolation: Neutralize the acidic solution with a base, such as calcium carbonate or sodium hydroxide, to precipitate the inorganic salts. Filter off the solids. The filtrate contains the sodium or calcium salt of this compound.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be precipitated by the addition of ethanol or isopropanol and collected by filtration. Further purification can be achieved by recrystallization from water or aqueous ethanol. Treatment with activated carbon may be necessary to remove colored impurities.[1]

Visualizations

Reaction Pathway

Sulfonation_of_5_Bromopyridine start 5-Bromopyridine reagents + SO3, H2SO4 (High Temp) start->reagents main_product This compound (Major Product) reagents->main_product side_products Side Products reagents->side_products isomer Isomeric Sulfonic Acids side_products->isomer hydroxy Hydroxylated Byproducts side_products->hydroxy disulfonated Di-sulfonated Product side_products->disulfonated degradation Degradation Products side_products->degradation

Caption: Reaction scheme for the sulfonation of 5-bromopyridine, indicating the major product and potential side products.

Troubleshooting Workflow

Troubleshooting_Sulfonation start Low Yield or Impure Product check_conversion Check for Unreacted Starting Material start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Yes side_product_issue Significant Side Products Observed check_conversion->side_product_issue No optimize_conditions Increase Temp/Time or Add Catalyst incomplete->optimize_conditions recrystallize Recrystallize Product optimize_conditions->recrystallize colored Colored Impurities side_product_issue->colored isomers Isomeric Products side_product_issue->isomers activated_carbon Treat with Activated Carbon colored->activated_carbon reduce_temp Lower Reaction Temperature isomers->reduce_temp reduce_temp->recrystallize activated_carbon->recrystallize

Caption: A decision tree for troubleshooting common issues in the sulfonation of 5-bromopyridine.

References

Technical Support Center: Purification of 5-Bromopyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Bromopyridine-3-sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from starting materials, side-reactions during synthesis, and degradation. These may include:

  • Unreacted starting materials: Such as 5-bromopyridine.

  • Isomeric impurities: Formation of other bromopyridine sulfonic acid isomers.

  • Over-brominated species: Such as dibromopyridine derivatives.[1]

  • Sulfuric acid: Residual acid from the sulfonation reaction.[2]

  • Colored impurities: Often polymeric byproducts formed during sulfonation.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of pyridine sulfonic acids and quantifying impurities. A reverse-phase column with an aqueous/organic mobile phase (e.g., water/acetonitrile with a pH modifier like formic or phosphoric acid) is a typical starting point.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the main compound and check for the presence of organic impurities.

Q3: What are the general approaches for purifying crude this compound?

A3: The primary purification techniques for this compound and related aryl sulfonic acids include:

  • Recrystallization: A common method for purifying solid organic compounds.

  • Salt Formation and Washing: Converting the sulfonic acid to a salt to modify its solubility and wash away impurities.

  • Treatment with Activated Charcoal: To remove colored impurities.

  • Chromatography: For more challenging separations.

Troubleshooting Guides

Recrystallization Issues
IssuePossible CauseSuggested Solution
Compound "oils out" instead of crystallizing. The solvent may be too nonpolar, or the solution is cooling too quickly. High impurity levels can also lower the melting point.Re-heat the solution to dissolve the oil. Add a small amount of a more polar co-solvent (e.g., water if using an alcohol). Allow the solution to cool more slowly. If impurities are high, consider a preliminary purification step like an activated charcoal treatment.
Low recovery of purified product. Too much solvent was used, or the compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent to dissolve the crude product. Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtering. Pre-heat the filtration apparatus to prevent clogging.
The final product is still colored. The recrystallization solvent did not effectively remove colored impurities.Perform a decolorization step by adding a small amount of activated charcoal to the hot solution before filtration. Be aware that excessive charcoal can reduce the yield.[4]
Purity does not improve significantly. The chosen solvent is not effective at separating the target compound from a specific impurity.Experiment with different solvents or solvent systems (e.g., water, ethanol, isopropanol, or mixtures). A second recrystallization from a different solvent system may be necessary.
Salt Formation and Washing Issues
IssuePossible CauseSuggested Solution
Difficulty in isolating the salt. The formed salt may be highly soluble in the reaction mixture.Adjust the pH and solvent composition to minimize the solubility of the salt. For example, forming a sodium salt and then adding a less polar solvent might induce precipitation.
Incomplete removal of impurities. The impurities may co-precipitate with the salt or have similar solubility profiles.Wash the isolated salt cake with a solvent in which the impurities are soluble, but the salt is not. Multiple washes may be necessary. A slurry wash can be particularly effective.[5]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require optimization. Water or a water/alcohol mixture is a good starting point.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., deionized water). Heat the mixture on a hot plate with stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (typically 1-2% w/w of the crude product). Reheat the solution to boiling for 5-10 minutes with stirring.

  • Hot Filtration: Pre-heat a Buchner funnel and filter flask. Place a piece of filter paper in the funnel. Quickly filter the hot solution to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath for at least 30 minutes.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification via Salt Formation and Acid Precipitation

This method is useful for removing acid-insoluble or base-insoluble impurities.

  • Dissolution and Neutralization: Dissolve the crude this compound in deionized water. Slowly add a solution of sodium hydroxide (e.g., 1 M NaOH) with stirring until the pH of the solution is neutral (pH ~7).

  • (Optional) Decolorization: Add activated charcoal, heat, and perform a hot filtration as described in the recrystallization protocol.

  • Acid Precipitation: Cool the resulting salt solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the solution is acidic (pH ~1-2). This compound should precipitate as a solid.

  • Isolation and Drying: Collect the purified product by vacuum filtration. Wash the solid with a small amount of cold deionized water. Dry the product under vacuum.

Quantitative Data Summary

Purification MethodStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)Reference
Recrystallization from Water/Ethanol~90%>99%77-80%[6]
Activated Carbon & Acid PrecipitationNot specified99.8%84.8%[7]

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal (Optional) Add Activated Charcoal dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter No Decolorization charcoal->hot_filter cool Cool to Crystallize hot_filter->cool isolate Isolate Crystals (Filtration) cool->isolate dry Dry Product isolate->dry pure_product1 Pure Product dry->pure_product1

Caption: Workflow for the purification of this compound by recrystallization.

troubleshooting_logic start Low Purity after Recrystallization check_color Is the product colored? start->check_color check_impurities Are impurities visible in NMR/HPLC? start->check_impurities check_color->check_impurities No add_charcoal Action: Add activated charcoal during recrystallization. check_color->add_charcoal Yes rerun Action: Re-recrystallize from a different solvent system. check_impurities->rerun Yes consider_alt Action: Consider alternative purification method (e.g., salt formation). check_impurities->consider_alt If still impure

Caption: Troubleshooting logic for improving the purity of the final product.

References

Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges with the Suzuki-Miyaura cross-coupling of bromopyridines. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you diagnose and resolve issues of low conversion in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no conversion in my Suzuki coupling reaction with a bromopyridine substrate?

Low conversion in the Suzuki coupling of bromopyridines is a frequent challenge that can stem from several factors, primarily related to the inherent properties of the pyridine ring.[1][2] Key areas to investigate include:

  • Catalyst Inhibition/Deactivation : The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species and hindering its catalytic activity.[1][2][3] Additionally, the active Pd(0) catalyst and phosphine ligands are sensitive to oxygen and can be easily oxidized, leading to deactivation.[1][4]

  • Inefficient Oxidative Addition : The carbon-bromine (C-Br) bond in bromopyridines can be less reactive compared to other aryl bromides, resulting in a slow oxidative addition step, which is often rate-determining.[2]

  • Boronic Acid Instability : Boronic acids, especially heteroaryl boronic acids, are susceptible to degradation through a side reaction called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[2][5][6] This is often promoted by aqueous basic conditions.[5]

  • Suboptimal Reaction Conditions : The choice of base, ligand, solvent, and temperature is critical and highly interdependent.[2][7] An inappropriate combination can lead to poor solubility, slow reaction rates, or catalyst decomposition.[4]

  • Side Reactions : Besides protodeboronation, homocoupling of the boronic acid or the bromopyridine can consume starting materials and reduce the yield of the desired product.[2][8] Oxygen often promotes the homocoupling of boronic acids.[2]

Q2: My catalyst appears to be inactive. What are the common causes and solutions?

Catalyst inactivity is a primary contributor to low yields. The pyridine nitrogen is a known inhibitor of palladium catalysts.[2]

  • Problem: Pyridine Coordination: The nitrogen lone pair on your bromopyridine substrate can bind to the palladium center, effectively poisoning the catalyst.[2][3]

  • Solution: Use Bulky Ligands: Employing sterically hindered (bulky) and electron-rich phosphine ligands can shield the palladium center, preventing coordination with the pyridine nitrogen.[2] These ligands also facilitate the oxidative addition and reductive elimination steps.[9] Highly effective ligands for this purpose include Buchwald ligands such as SPhos, XPhos, and RuPhos.[2][4]

  • Problem: Oxidative Deactivation: The active Pd(0) species is readily oxidized to inactive Pd(II) by trace amounts of oxygen.

  • Solution: Ensure Inert Atmosphere: It is crucial to thoroughly degas all solvents and the reaction mixture itself.[4] This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by performing several freeze-pump-thaw cycles.[4] Using fresh, air- and moisture-stable palladium precatalysts can also be beneficial.[4]

Q3: I suspect my boronic acid is decomposing. How can I confirm this and prevent it?

Boronic acid decomposition, primarily through protodeboronation, is a major competing side reaction.[5][6]

  • Signs of Decomposition : The most common sign is the formation of a byproduct where the boronic acid group has been replaced by a hydrogen atom (Ar-H instead of Ar-B(OH)₂). This can be detected by LC-MS or GC-MS analysis of the reaction mixture.

  • Solutions to Prevent Protodeboronation :

    • Use Boronic Esters or Trifluoroborates : These derivatives are generally more stable than the corresponding boronic acids.[2][10] Pinacol boronic esters are widely used due to their stability and ease of handling.[11][12] Potassium trifluoroborate salts are another robust alternative.[2][10]

    • Minimize Water : While some water is often necessary for the Suzuki coupling, excessive amounts can accelerate protodeboronation.[5] Use anhydrous solvents and carefully control the amount of water added.

    • Choose the Right Base : If base-labile functional groups are not a concern, using a non-aqueous base or a base like KF might reduce the rate of protodeboronation.[10]

Q4: How do I select the optimal ligand, base, and solvent for my bromopyridine coupling?

There is no universal set of conditions; optimization is often required. However, the following guidelines provide a strong starting point.

  • Ligand Selection : For challenging substrates like electron-deficient or sterically hindered bromopyridines, bulky and electron-rich phosphine ligands are the standard choice.[4][13] Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[13]

  • Base Selection : The base activates the boronic acid, forming a more nucleophilic boronate species required for transmetalation.[7][10] The choice of base can significantly impact yield.[7] Stronger bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective for less reactive bromopyridines.[5][7] A screening of different bases is highly recommended.[4]

  • Solvent Selection : A mixture of an organic solvent and water is commonly used to ensure all components are soluble.[1][4] Common organic solvents include 1,4-dioxane, toluene, and THF.[4][14] If solubility is an issue, adjusting the solvent ratio or switching to a solvent like DMF may be necessary.[4][14]

Data Presentation: Component Selection Guide

Table 1: Comparison of Common Ligands for Suzuki Coupling of Bromopyridines

LigandTypeTypical Loading (mol%)Key Characteristics
PPh₃ Monodentate Phosphine4-10Standard, cost-effective ligand. May be ineffective for challenging substrates.[13]
SPhos Buchwald Ligand2-6Bulky, electron-rich. Excellent for stabilizing the catalyst and promoting reductive elimination.[5] Effective for electron-rich substrates.[4]
XPhos Buchwald Ligand2-6Highly active, sterically hindered ligand. Effective for challenging couplings, including those with aryl chlorides.[4]
Pd(dppf)Cl₂ Catalyst-Ligand Complex2-5A robust, common pre-catalyst suitable for a wide range of Suzuki couplings.[4]

Table 2: Comparison of Common Bases

BaseStrengthTypical EquivalentsCommon SolventsNotes
K₂CO₃ Moderate2-3Toluene/H₂O, Dioxane/H₂OA common, cost-effective choice.[5] Shown to be effective, affording high yields.[7]
Na₂CO₃ Moderate2-3DMFCan aid in the solubility of starting materials.[5]
K₃PO₄ Strong2-3Dioxane, THF/H₂OA strong base that is often very effective for less reactive substrates like aryl chlorides.[5][13]
Cs₂CO₃ Strong2-3DioxaneOften provides higher yields for difficult couplings but is more expensive.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of Bromopyridine

This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup : To a flame-dried Schlenk flask or microwave vial, add the bromopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[4][5]

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4][15]

  • Catalyst/Ligand Addition : Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition : Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.[4]

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]

  • Monitoring : Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[5]

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][7]

  • Purification : Purify the crude product by a suitable method, such as flash column chromatography on silica gel.[15]

Protocol 2: Screening Reaction Conditions

To optimize a low-yielding reaction, perform a small-scale screen of key parameters. Set up an array of reactions in parallel (e.g., in a 24-well plate or using multiple vials).

  • Base Screen : Using your initial catalyst, ligand, and solvent system, test a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃).

  • Ligand Screen : Using the best base from the initial screen, test a panel of ligands (e.g., PPh₃, SPhos, XPhos) with a suitable palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃).

  • Solvent Screen : Using the best ligand/base combination, test different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF).

Analyze the outcome of each reaction by LC-MS or ¹H NMR to determine the relative conversion to the desired product.

Mandatory Visualizations

Troubleshooting Workflow

Troubleshooting_Suzuki start Low Conversion Observed check_reagents 1. Check Reagents & Atmosphere start->check_reagents boronic Boronic Acid Degradation? check_reagents->boronic Check for protodeboronation check_conditions 2. Evaluate Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_catalyst 3. Investigate Catalyst System catalyst_ok Catalyst System Active? check_catalyst->catalyst_ok reagents_ok Reagents & Atmosphere OK? reagents_ok->check_conditions Yes degas Degas Solvents Thoroughly (Freeze-Pump-Thaw or Sparge) reagents_ok->degas No rerun Re-run Optimized Reaction degas->rerun boronic->reagents_ok No use_ester Use Boronic Ester (Pinacol) or Trifluoroborate Salt boronic->use_ester Yes use_ester->rerun conditions_ok->check_catalyst Yes temp Increase Temperature (e.g., 80°C to 100°C) conditions_ok->temp No, Temp Low base Screen Different Bases (K₃PO₄, Cs₂CO₃) conditions_ok->base No, Base Ineffective solvent Optimize Solvent System (Solubility Check, Ratio) conditions_ok->solvent No, Poor Solubility temp->rerun base->rerun solvent->rerun ligand Screen Bulky, Electron-Rich Ligands (SPhos, XPhos) catalyst_ok->ligand No, Ligand Suboptimal use_fresh Use Fresh Catalyst Precursor catalyst_ok->use_fresh No, Catalyst Old catalyst_ok->rerun Yes, Re-evaluate ligand->rerun use_fresh->rerun

A troubleshooting workflow for low-yield Suzuki coupling reactions.
Suzuki-Miyaura Catalytic Cycle

Catalytic_Cycle cluster_main Main Catalytic Cycle cluster_activation Boronic Acid Activation pd0 LₙPd(0) (Active Catalyst) oa Oxidative Addition pd0->oa inhibition Pyridine Coordination (Catalyst Inhibition) pd0->inhibition Side Path pd_complex Lₙ(R¹)Pd(II)-X oa->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r1_r2 Lₙ(R¹)Pd(II)-R² transmetal->pd_r1_r2 re Reductive Elimination pd_r1_r2->re re->pd0 Catalyst Regeneration product R¹-R² (Desired Product) re->product boronate [R²-B(OH)₃]⁻ boronate->transmetal base Base (e.g., K₃PO₄) base->boronate boronic_acid R²-B(OH)₂ boronic_acid->boronate aryl_halide R¹-X (Bromopyridine) aryl_halide->oa inhibition->pd0

Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Decision Tree for Reaction Optimization

Decision_Tree start Optimizing Suzuki Coupling of Bromopyridine ligand Ligand Choice start->ligand base Base Choice start->base boron Boron Source start->boron buchwald Use Bulky, Electron-Rich Ligands (SPhos, XPhos) ligand->buchwald For most bromopyridines nhc Consider NHC Ligands (IPr, IMes) ligand->nhc For very challenging substrates strong_base Start with Strong Base (K₃PO₄, Cs₂CO₃) base->strong_base screen_bases Screen Other Bases if Needed (K₂CO₃, Na₂CO₃) base->screen_bases protodeboronation Is Protodeboronation Suspected? boron->protodeboronation boronic_acid Use Boronic Acid protodeboronation->boronic_acid No boronic_ester Switch to Pinacol Ester or Trifluoroborate Salt protodeboronation->boronic_ester Yes

A decision tree for selecting key reaction components.

References

Technical Support Center: Cross-Coupling Reactions with Bromopyridine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for preventing homocoupling and other side reactions when working with bromopyridine substrates in common cross-coupling reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions to minimize homocoupling and improve the yield of your desired cross-coupled product.

Issue 1: Significant Homocoupling of Boronic Acid/Ester in Suzuki-Miyaura Coupling

Question: I am observing a significant amount of a biaryl byproduct derived from the homocoupling of my boronic acid reagent in a Suzuki-Miyaura reaction with a bromopyridine substrate. How can I minimize this?

Answer:

Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura coupling, often leading to reduced yields of the desired product and purification challenges.[1] The primary causes are the presence of oxygen and the use of Palladium(II) precatalysts.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote the homocoupling of two boronic acid molecules. When using a Pd(II) source like Pd(OAc)₂, the precatalyst is reduced in situ to the active Pd(0) form, and one pathway for this reduction is the homocoupling of the boronic acid.

Here are several strategies to mitigate boronic acid homocoupling:

  • Rigorous Degassing: The most critical step is to remove dissolved oxygen from your reaction mixture.[1] This can be achieved by:

    • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 15-30 minutes) before adding the catalyst.

    • Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three times is highly effective at removing dissolved oxygen.

  • Choice of Palladium Source:

    • Use a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄. These do not require an initial reduction step, thus avoiding the homocoupling pathway that can occur during the in-situ reduction of Pd(II) catalysts.[1]

  • Ligand Selection:

    • Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃. These ligands can accelerate the rate-determining oxidative addition step of the main Suzuki cycle, allowing the desired cross-coupling to outcompete the homocoupling pathway.

  • Base Selection:

    • The choice of base is crucial. Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred as they can be less likely to promote side reactions compared to very strong bases.[1]

  • Slow Addition of Boronic Acid:

    • Adding the boronic acid or ester slowly to the reaction mixture via a syringe pump can help to keep its instantaneous concentration low, which can suppress the bimolecular homocoupling reaction.

Table 1: Effect of Reaction Parameters on Suzuki-Miyaura Coupling Yield with Bromopyridine Substrates

ParameterConditionEffect on HomocouplingTypical Yield of Cross-Coupled ProductReference(s)
Palladium Source Pd(OAc)₂ (Pd(II))Can promote homocouplingModerate[1]
Pd₂(dba)₃ (Pd(0))Reduces homocouplingModerate to High[2]
Ligand PPh₃Can be less effective in suppressing homocouplingLow to Moderate[2]
SPhos (Bulky, electron-rich)Significantly reduces homocouplingModerate to High[2]
Base K₂CO₃Common and cost-effectiveModerate to High[1][2]
Cs₂CO₃Often provides higher yieldsHigh to Excellent[2]
Atmosphere AirPromotes homocouplingLow[1][2]
Inert (N₂ or Ar)Minimizes homocouplingHigh to Excellent[1][2]
Issue 2: Homocoupling of Organostannane Reagent in Stille Coupling

Question: My Stille coupling reaction with a bromopyridine is yielding a significant amount of the homocoupled product from the organostannane reagent. What are the likely causes and solutions?

Answer:

Homocoupling of the organostannane reagent is a key side reaction in Stille coupling.[3][4] This can occur through two primary mechanisms: the reaction of two equivalents of the organostannane with the Pd(II) precatalyst, or a radical process involving the Pd(0) catalyst.[4] The presence of oxygen can also exacerbate this issue.

To minimize organostannane homocoupling:

  • Inert Atmosphere: It is crucial to maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction to prevent oxygen from promoting homocoupling.

  • Catalyst Choice: While various palladium sources can be used, ensuring the generation of a highly active Pd(0) species is key. The use of Pd(PPh₃)₄ is common.

  • Stoichiometry: Use a slight excess (typically 1.1-1.2 equivalents) of the organostannane reagent. Using a substoichiometric amount can sometimes lead to a higher proportion of homocoupling relative to the desired product.

  • Temperature Control: Start with a moderate temperature (e.g., 80-100 °C) and only increase if the reaction is sluggish. Excessively high temperatures can sometimes promote side reactions.

Table 2: Troubleshooting Homocoupling in Stille Coupling of Bromopyridines

ObservationPotential CauseSuggested SolutionReference(s)
Significant homocoupling of organostannanePresence of oxygenEnsure rigorous degassing of solvents and maintain a positive pressure of inert gas (Ar or N₂).[3][5]
Sub-stoichiometric amount of organostannaneUse a slight excess (1.1-1.2 equivalents) of the organostannane reagent.[5]
Highly reactive catalyst systemConsider using a less electron-rich phosphine ligand.[5]
Low or no conversionInactive catalystUse a fresh batch of palladium catalyst or a pre-catalyst.[5]
Insufficient temperatureGradually increase the reaction temperature in 10°C increments.[5]
Issue 3: Alkyne Homocoupling (Glaser Coupling) in Sonogashira Coupling

Question: I am observing a significant amount of diacetylene byproduct from the homocoupling of my terminal alkyne in a Sonogashira reaction with a bromopyridine. How can I prevent this?

Answer:

The homocoupling of terminal alkynes, often referred to as Glaser coupling, is a well-known side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[6][7]

Strategies to suppress alkyne homocoupling include:

  • Copper-Free Conditions: The most direct way to avoid Glaser coupling is to perform the reaction without the copper(I) co-catalyst. Copper-free Sonogashira protocols often employ bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.

  • Strictly Anaerobic Conditions: If a copper co-catalyst is used, it is imperative to maintain strictly deaerated conditions to prevent the oxidation that leads to homocoupling.[7]

  • Choice of Base and Solvent: The choice of an amine base (e.g., triethylamine, diisopropylethylamine) and solvent (e.g., THF, DMF) can influence the reaction outcome. The amine also serves to neutralize the hydrogen halide byproduct.[7]

Table 3: Comparison of Sonogashira Coupling Conditions for Bromopyridines

ConditionAdvantageDisadvantageTypical Yield of Cross-Coupled ProductReference(s)
Classic Sonogashira (with CuI) Generally faster reaction ratesProne to alkyne homocoupling (Glaser coupling) if oxygen is presentGood to Excellent (under strict anaerobic conditions)[7][8]
Copper-Free Sonogashira Avoids Glaser homocouplingMay require more specialized ligands and longer reaction timesGood to Excellent[6]

Frequently Asked Questions (FAQs)

Q1: Why are bromopyridine substrates particularly challenging in cross-coupling reactions?

A1: Bromopyridines can be challenging substrates for several reasons. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. Additionally, the electronic properties of the pyridine ring can influence the reactivity of the C-Br bond, sometimes making the oxidative addition step, which is often rate-determining, slower than for other aryl bromides.

Q2: What is the general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions?

A2: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. This means that a C-I bond will typically react preferentially over a C-Br bond under the same conditions, allowing for selective cross-coupling in dihalogenated substrates.

Q3: Can the choice of solvent affect the level of homocoupling?

A3: Yes, the solvent can influence the solubility of reagents and intermediates, which in turn can affect reaction rates and the prevalence of side reactions. For Suzuki-Miyaura reactions, solvent systems like dioxane/water or toluene/water are common. For Stille couplings, non-polar aprotic solvents like toluene or DMF are often used. It is important to ensure that the chosen solvent is anhydrous (unless water is part of the system) and thoroughly degassed.

Q4: How can I effectively remove tin byproducts after a Stille coupling reaction?

A4: Organotin byproducts can be challenging to remove. A common workup procedure involves washing the organic layer with a saturated aqueous solution of potassium fluoride (KF). The fluoride ions will react with the tin byproducts to form insoluble tin fluorides that can be removed by filtration. Column chromatography on silica gel is also used for purification.[3][9][10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine

This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Bromopyridine (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyridine, arylboronic acid, and base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Stille Coupling of a Bromopyridine

This protocol is based on general procedures for Stille couplings of aryl bromides.[10]

Materials:

  • Bromopyridine (1.0 eq)

  • Organostannane (e.g., Aryltributylstannane, 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous solvent (e.g., Toluene or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the bromopyridine and the palladium catalyst.

  • Add the anhydrous solvent via syringe.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.[9]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[10]

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Copper-Free Sonogashira Coupling of a Bromopyridine

This is a generalized procedure and requires optimization for specific substrates.[6]

Materials:

  • Bromopyridine (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., (AllylPdCl)₂, 1-2 mol%)

  • Ligand (e.g., P(t-Bu)₃, 2-4 mol%)

  • Amine base (e.g., Et₃N or DIPEA, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add the palladium catalyst and the ligand.

  • Add the anhydrous solvent and stir for a few minutes.

  • Add the bromopyridine, terminal alkyne, and amine base.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycles

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-Br(L2) oxidative_addition->pd_intermediate Ar-Br transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate Ar-Pd(II)-Ar'(L2) transmetalation->pd_aryl_intermediate Ar'-B(OR)2 reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Stille_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-Br(L2) oxidative_addition->pd_intermediate Ar-Br transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate Ar-Pd(II)-R(L2) transmetalation->pd_aryl_intermediate R-Sn(Bu)3 reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Ar-R

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start High Homocoupling Observed check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere degas Action: Rigorously degas solvents and reagents. check_atmosphere->degas No check_catalyst Are you using a Pd(II) precatalyst? check_atmosphere->check_catalyst Yes degas->check_catalyst switch_catalyst Action: Switch to a Pd(0) source (e.g., Pd₂(dba)₃). check_catalyst->switch_catalyst Yes check_ligand Is your ligand bulky and electron-rich? check_catalyst->check_ligand No switch_catalyst->check_ligand switch_ligand Action: Screen bulky ligands (e.g., SPhos, XPhos). check_ligand->switch_ligand No check_addition Is the boronic acid/stannane added all at once? check_ligand->check_addition Yes switch_ligand->check_addition slow_addition Action: Use slow addition via syringe pump. check_addition->slow_addition Yes end Homocoupling Minimized check_addition->end No slow_addition->end

Caption: A logical workflow for troubleshooting homocoupling side reactions.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 5-Bromopyridine-3-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during reactions with 5-Bromopyridine-3-sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in reactions involving this compound?

Catalyst deactivation in reactions with this compound can stem from several factors, primarily related to its chemical structure. The pyridine nitrogen atom can act as a poison by strongly adsorbing to the active sites of metal catalysts, hindering reactant access.[1] This is a common issue with nitrogen-containing heterocycles.[2] Additionally, the sulfonic acid group can leach from solid-supported catalysts, especially in the presence of polar solvents, leading to a loss of active sites.[3]

Q2: Which types of catalysts are particularly susceptible to deactivation when using pyridine derivatives like this compound?

Precious metal catalysts, such as those based on Palladium (e.g., Pd/C), Platinum, and Rhodium, are highly susceptible to poisoning by the nitrogen atom in the pyridine ring.[1] These catalysts are commonly used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and hydrogenations, where the lone pair of electrons on the nitrogen can strongly coordinate to the metal center, leading to deactivation.[1][2]

Q3: What are the typical signs of catalyst deactivation in my reaction?

The primary indicators of catalyst deactivation include:

  • Decreased Reaction Rate: A noticeable slowdown in the reaction progress is the most immediate symptom.[1]

  • Incomplete Conversion: The reaction may stall before all the starting material is consumed, even with extended reaction times.[1]

  • Changes in Selectivity: An increase in the formation of unexpected byproducts may be observed.[1]

  • Need for Harsher Conditions: You might find it necessary to increase the temperature, pressure, or catalyst loading to achieve the desired conversion.

Q4: Can the sulfonic acid group in this compound itself cause catalyst deactivation?

While the primary deactivation pathway is often through the pyridine nitrogen, the sulfonic acid group can also play a role, particularly with solid-supported catalysts. The sulfonic acid group can be leached from the support material, especially in polar solvents like water, leading to a gradual loss of catalytic activity.[3] For homogeneous catalysts, the acidic nature of the sulfonic acid group might also influence the stability of the catalytic complex, although this is less commonly reported as a primary deactivation route compared to nitrogen poisoning.

Troubleshooting Guides

Issue 1: Low or Stalled Reaction Conversion

Symptoms:

  • The reaction is sluggish or stops before the starting material is fully consumed.

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of unreacted this compound.

Possible Causes & Solutions:

Potential Cause Proposed Solution Experimental Protocol
Catalyst Poisoning by Pyridine Nitrogen Increase catalyst loading to compensate for poisoned active sites.[1]Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol% or 5 mol%) and monitor the reaction progress by TLC or LC-MS at regular intervals.
Screen for more robust ligands. Bulky, electron-rich ligands can sometimes improve catalyst stability in the presence of N-heterocycles.[1]Perform a ligand screen using a small-scale parallel reactor. Test a variety of phosphine or N-heterocyclic carbene (NHC) ligands under the standard reaction conditions.
Use a pre-catalyst that is less susceptible to poisoning.Consult the literature for pre-catalysts known to be effective for cross-coupling reactions with pyridine substrates.
Leaching of Sulfonic Acid Group (for solid catalysts) Switch to a less polar solvent to minimize leaching.[3]If the reaction tolerates it, screen solvents with lower polarity (e.g., toluene, dioxane instead of highly aqueous mixtures). Monitor both the reaction conversion and the presence of leached sulfonic acid in the filtrate.
Use a catalyst with a more stable linkage for the sulfonic acid group.Synthesize or purchase a catalyst where the sulfonic acid group is covalently bonded to the support through a more robust linker, such as an arenesulfonic acid derivative.[4]
Substrate Decomposition The starting material may be unstable under the reaction conditions.Confirm the stability of this compound under the reaction conditions (temperature, base, solvent) in the absence of the catalyst. Analyze for decomposition products.
Issue 2: Formation of Undesired Byproducts

Symptoms:

  • TLC or LC-MS analysis shows the formation of significant amounts of side products.

  • The isolated yield of the desired product is low despite complete consumption of the starting material.

Possible Causes & Solutions:

Potential Cause Proposed Solution Experimental Protocol
Change in Catalyst Selectivity This can be a consequence of catalyst poisoning altering the active sites.Re-evaluate the reaction conditions, particularly temperature. Lowering the temperature may improve selectivity.
Base Incompatibility The chosen base may not be optimal for the specific substrate and catalyst system, leading to side reactions.Conduct a base screen to identify the most effective base for your reaction. Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄.
Incorrect Reagent Stoichiometry An excess of one reagent can lead to the formation of byproducts.Carefully control the stoichiometry of all reagents. For example, in a Suzuki coupling, use a slight excess (1.1-1.2 equivalents) of the boronic acid partner.

Catalyst Regeneration

In some instances, a deactivated catalyst can be regenerated, depending on the deactivation mechanism.

  • Fouling by Organic Residues: Washing the catalyst with a suitable solvent may remove adsorbed impurities.[3]

  • Poisoning by Trace Metals: Treatment with a chelating agent like EDTA followed by an acid wash has been shown to be effective for some catalysts.[5]

  • Leaching (Irreversible): If the active sites (sulfonic acid groups) have leached from a solid support, regeneration is generally not feasible, and a fresh batch of catalyst should be used.[3]

A general procedure for attempting regeneration of a solid-supported catalyst could involve:

  • Filtering the catalyst from the reaction mixture.

  • Washing thoroughly with the reaction solvent to remove residual reactants and products.

  • Washing with a stronger solvent (e.g., methanol, acetone) to remove more strongly adsorbed species.

  • Drying the catalyst under vacuum before reuse.

Visualizing Deactivation and Troubleshooting

Catalyst Deactivation Pathway

Active Catalyst Active Catalyst Poisoned Catalyst Poisoned Catalyst Active Catalyst->Poisoned Catalyst Pyridine Coordination Leached Catalyst Leached Catalyst Active Catalyst->Leached Catalyst Sulfonic Acid Leaching Reduced Activity Reduced Activity Poisoned Catalyst->Reduced Activity Leached Catalyst->Reduced Activity

A simplified diagram illustrating the main pathways to catalyst deactivation.

Troubleshooting Workflow for Low Conversion

Start Low Conversion Observed Check_Purity Verify Starting Material Purity Start->Check_Purity Increase_Loading Increase Catalyst Loading Check_Purity->Increase_Loading Purity OK Ligand_Screen Screen Different Ligands Increase_Loading->Ligand_Screen No Improvement End Reaction Optimized Increase_Loading->End Improvement Solvent_Screen Change Solvent Ligand_Screen->Solvent_Screen No Improvement Ligand_Screen->End Improvement Base_Screen Screen Different Bases Solvent_Screen->Base_Screen No Improvement Solvent_Screen->End Improvement Base_Screen->End Improvement

A decision-making workflow for troubleshooting low reaction conversion.

References

strategies to avoid debromination in bromopyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate debromination, a common side reaction in reactions involving bromopyridines.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in bromopyridine reactions?

Debromination, also known as hydrodebromination or protodebromination, is an undesired side reaction where a bromine atom on the pyridine ring is replaced by a hydrogen atom.[1][2] This leads to the formation of a byproduct, which reduces the yield of the desired product and complicates purification efforts.[2][3] This issue is particularly prevalent in palladium-catalyzed cross-coupling reactions, lithiation, and Grignard reagent formation.

Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?

In palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, debromination is often caused by the formation of palladium-hydride (Pd-H) species.[2] These species can react with the bromopyridine starting material or product, replacing the bromine with hydrogen.[2][4]

Several factors can promote the formation of these hydride species and lead to debromination:

  • Reaction Components: The base, solvent, or impurities (like water or alcohols) can serve as sources for the hydride.[2][4]

  • High Temperatures: Elevated temperatures can increase the rate of debromination, which may have a higher activation energy than the desired coupling reaction.[2]

  • Strong Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), are known to promote the formation of hydride species that lead to debromination.[2]

  • Catalyst/Ligand System: The choice of palladium catalyst and ligand can influence the relative rates of the desired reaction versus the debromination pathway.[2]

An unproductive side reaction in Buchwald-Hartwig amination can also involve beta-hydride elimination from the amide, which yields the hydrodehalogenated arene.[5]

Q3: I'm observing significant debromination in my Suzuki-Miyaura coupling. What should I troubleshoot first?

If you are observing significant debromination, the first parameters to investigate are the base and temperature .[2]

  • Switch to a Milder Base: If you are using a strong base like an alkoxide, switch to a milder inorganic base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are highly effective alternatives that are less likely to generate hydride species.[2][6]

  • Lower the Reaction Temperature: Reducing the temperature can significantly increase selectivity by disfavoring the debromination pathway.[2] It is recommended to start at a lower temperature (e.g., 80 °C) and only increase it if the primary reaction is too sluggish.[1]

If these adjustments do not resolve the issue, consider optimizing the catalyst system and ensuring strictly anhydrous and oxygen-free conditions.

Q4: How does the choice of ligand and catalyst affect debromination?

The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1][7]

  • Ligand Solution: Using electron-rich and sterically bulky phosphine ligands, such as SPhos, XPhos, or RuPhos, can shield the palladium center, prevent pyridine coordination, and promote the desired oxidative addition step.[6][7] These ligands are known to be effective for coupling various heteroaryl halides.[6]

The active catalyst is the Pd(0) species. Ensure you are using a high-quality pre-catalyst or that the in-situ reduction of your Pd(II) source (e.g., Pd(OAc)₂) is efficient.[1][6]

Q5: My lithiation of a bromopyridine is failing, and I only recover the protonated (debrominated) pyridine. What's going wrong?

This is a common issue in lithiation reactions and almost always points to an unwanted proton source quenching the highly reactive pyridyl-lithium intermediate.

Potential sources of protons include:

  • Moisture: Trace amounts of water in the solvent, on the glassware, or in the inert gas stream can be sufficient to cause this problem. Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and that solvents are anhydrous.[8] THF, a common solvent, is notoriously difficult to dry completely with molecular sieves alone.[8]

  • Atmosphere Exposure: Even brief exposure of the organolithium species to the atmosphere can lead to quenching.[8]

  • Reaction Time: Lithium-halogen exchange is typically very fast, often complete within seconds, even at -78 °C. Extended reaction times before adding the electrophile can allow for side reactions to occur.[8]

  • Reagent Quality: The n-Butyllithium (nBuLi) reagent may have degraded. It is good practice to titrate it before use.[8]

To troubleshoot, try adding the electrophile immediately after the nBuLi addition is complete.[8]

Troubleshooting Guides

Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)

If you are experiencing significant debromination (>5%) in your cross-coupling reaction, follow this workflow.

G start Significant Debromination Observed (>5%) check_base Are you using a strong base (e.g., NaOt-Bu)? start->check_base change_base Switch to a milder base: K₃PO₄, Cs₂CO₃, or K₂CO₃ check_base->change_base Yes check_temp Is the reaction temperature high (>100 °C)? check_base->check_temp No change_base->check_temp lower_temp Lower temperature to 60-80 °C check_temp->lower_temp Yes check_conditions Are conditions strictly anhydrous and inert? check_temp->check_conditions No lower_temp->check_conditions improve_conditions Thoroughly degas solvents. Use high-purity inert gas. Dry all reagents. check_conditions->improve_conditions No check_ligand Is debromination still significant? check_conditions->check_ligand Yes improve_conditions->check_ligand change_ligand Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) check_ligand->change_ligand Yes success Problem Resolved check_ligand->success No change_ligand->success

Troubleshooting workflow for debromination in cross-coupling.
Guide 2: Lithiation and Grignard Formation

Debromination during the formation of organometallic reagents is typically due to premature quenching.

G start Debromination/Protonation in Organometallic Formation check_dryness Is all glassware flame-dried and solvent anhydrous? start->check_dryness dry_system Rigorously dry all components. Use freshly distilled solvent or Sure/Seal™ bottles. check_dryness->dry_system No check_time Is there a long delay between metallation and adding the electrophile? check_dryness->check_time Yes dry_system->check_time add_quickly Add electrophile immediately after forming the organometallic. check_time->add_quickly Yes check_reagent Is the BuLi or Mg fresh? Has the BuLi been titrated? check_time->check_reagent No add_quickly->check_reagent use_fresh Use fresh Mg turnings. Titrate BuLi before use. check_reagent->use_fresh No consider_transmetalation Problem Persists? check_reagent->consider_transmetalation Yes use_fresh->consider_transmetalation transmetalate Consider in-situ transmetalation to a more stable organozinc (add ZnCl₂) before quenching. consider_transmetalation->transmetalate Yes success Problem Resolved consider_transmetalation->success No transmetalate->success

Troubleshooting workflow for organometallic reactions.

Data Presentation: Influence of Reaction Parameters

The following tables summarize general trends and recommended starting points for optimizing reactions to avoid debromination.

Table 1: Effect of Base on Debromination in Suzuki-Miyaura Coupling

BaseRelative StrengthTendency for DebrominationRecommended Use
NaOt-Bu, KOt-BuStrongHighNot recommended for sensitive bromopyridines
K₃PO₄Medium-StrongLowExcellent first choice [2][6]
Cs₂CO₃Medium-StrongLowGood alternative, often enhances reactivity[2][6]
K₂CO₃MediumLowEffective, but may require higher temperatures[2]

Table 2: Effect of Ligand Choice on Bromopyridine Cross-Coupling

Ligand ClassExamplesKey CharacteristicsEffect on Debromination
Monodentate TriarylphosphinesPPh₃Less bulky, less electron-richMay not prevent catalyst inhibition by pyridine-N
Bidentate PhosphinesDPPF, BINAPForm stable complexesCan be effective, but newer ligands often better[5]
Bulky, Electron-Rich DialkylbiarylphosphinesSPhos, XPhos, RuPhosSterically hindered, electron-donatingHighly effective at preventing debromination by promoting rapid oxidative addition and preventing catalyst inhibition[6][7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Debromination

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid, incorporating best practices to avoid debromination.

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 4:1 to 10:1 v/v)[1][2]

Procedure:

  • Preparation: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the bromopyridine, arylboronic acid, K₃PO₄, palladium pre-catalyst, and ligand.[2]

  • Inerting: Evacuate and backfill the flask with the inert gas three times to ensure a completely oxygen-free environment.[2]

  • Solvent Addition: Add the degassed solvent mixture via syringe. The solvent should be thoroughly degassed beforehand by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.[1]

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.[2] Reactions are typically complete within 4-12 hours.[2]

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Visualization of Key Processes

The following diagram illustrates the palladium catalytic cycle and highlights the competing debromination pathway.

G cluster_0 Desired Catalytic Cycle cluster_1 Debromination Side Reaction pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂(Br)) pd0->oa_complex + Ar-Br trans_complex Transmetalation Complex (Ar-Pd(II)L₂(Ar')) oa_complex->trans_complex + Ar'-B(OH)₂ + Base pd_hydride Pd(II)-H Species oa_complex->pd_hydride + Hydride Source (Base, Solvent, H₂O) re_product Desired Product (Ar-Ar') trans_complex->re_product Reductive Elimination re_product->pd0 dehalogenated Debrominated Product (Ar-H) pd_hydride->dehalogenated Reductive Elimination dehalogenated->pd0

Pd-catalyzed cross-coupling cycle with debromination pathway.

References

Technical Support Center: HPLC Purity Analysis of 5-Bromopyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed methodologies, troubleshooting advice, and frequently asked questions for the HPLC purity analysis of 5-Bromopyridine-3-sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is a suitable HPLC column for the purity analysis of this compound?

A1: Due to the polar nature of this compound, a standard C18 column may result in poor retention.[1] For better retention and peak shape, a mixed-mode column or a core-shell C18 column is recommended.[1][2] These columns offer enhanced retention for polar compounds. If using a conventional C18 column, careful optimization of the mobile phase is critical.

Q2: What mobile phase composition is recommended?

A2: A reversed-phase elution is typically employed. A suitable mobile phase consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[3] It is crucial to use an acidic buffer to control the ionization of the sulfonic acid and pyridine groups, which significantly improves peak shape.[2] A common choice is an aqueous solution of formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1%.[4] The gradient can be optimized to ensure good separation of the main peak from any impurities.

Q3: What is the optimal detection wavelength for this compound?

A3: Pyridine and its derivatives typically exhibit UV absorbance. A detection wavelength in the range of 220-260 nm is generally suitable.[1][5] It is advisable to determine the lambda max of this compound in the chosen mobile phase for optimal sensitivity.

Q4: How can I improve the peak shape of my analyte?

A4: Poor peak shape, such as tailing, is a common issue with basic compounds like pyridines due to interactions with residual silanols on silica-based columns.[1] Using an acidic mobile phase modifier (e.g., 0.1% TFA or formic acid) can significantly improve peak symmetry by suppressing these interactions.[4] Employing a high-purity, end-capped column can also minimize peak tailing.

Experimental Protocol

This section provides a detailed HPLC method for the purity analysis of this compound. This is a general method and may require optimization for specific instrumentation and impurity profiles.

Parameter Condition
Column Mixed-Mode C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Sample Preparation Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of water and acetonitrile.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No Peak or Very Small Peak - Detector lamp is off.- Incorrect mobile phase composition.- Sample is not dissolving in the injection solvent.- Ensure the detector lamp is on and has sufficient energy.[6] - Prepare a fresh mobile phase and ensure all components are miscible.[7] - Dissolve the sample in the initial mobile phase whenever possible.
Poor Peak Shape (Tailing) - Interaction with active sites on the column.- Column overload.- Add an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase.[1] - Reduce the injection volume or sample concentration.[7]
Poor Resolution - Inappropriate mobile phase composition.- Column is contaminated or old.- Optimize the mobile phase gradient and/or organic solvent.[7] - Replace the guard column or the analytical column.[6]
Retention Time Drift - Poor column equilibration.- Changes in mobile phase composition.- Fluctuations in column temperature.- Increase the column equilibration time between injections.[7] - Prepare fresh mobile phase and use a solvent mixer.[8] - Use a column oven to maintain a constant temperature.[7]
High Backpressure - Blockage in the system (e.g., guard column, column frit).- High mobile phase viscosity.- Replace the guard column. If the pressure is still high, reverse and flush the analytical column (disconnected from the detector).[6] - Check the viscosity of your mobile phase; adjust the composition if necessary.
Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Degas the mobile phase and purge the pump.[7] - Use HPLC-grade solvents and flush the detector cell.

Experimental Workflow

HPLC_Workflow HPLC Analysis Workflow for this compound cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Dissolve in Water/ACN) injection Sample Injection (10 µL) sample_prep->injection mobile_phase_prep Mobile Phase Preparation (0.1% Formic Acid in Water & ACN) equilibration System Equilibration (Stable Baseline) mobile_phase_prep->equilibration equilibration->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration purity_calc Purity Calculation (% Area) integration->purity_calc report Generate Report purity_calc->report

Caption: Workflow for HPLC purity analysis.

Troubleshooting Logic

Troubleshooting_Logic HPLC Troubleshooting Logic cluster_pressure Pressure Issues cluster_peak Peak Shape/Retention Issues cluster_baseline Baseline Issues start Problem Observed high_pressure High Backpressure? start->high_pressure check_blockage Check for Blockages (frit, guard column) high_pressure->check_blockage Yes peak_problem Poor Peak Shape or Retention Time Drift? high_pressure->peak_problem No flush_system Flush System check_blockage->flush_system end Problem Resolved flush_system->end check_mobile_phase Check Mobile Phase (Composition, pH, Freshness) peak_problem->check_mobile_phase Yes baseline_problem Baseline Noise/Drift? peak_problem->baseline_problem No check_column Check Column (Contamination, Age) check_mobile_phase->check_column check_temp Check Temperature (Column Oven) check_column->check_temp check_temp->end degas_mobile_phase Degas Mobile Phase baseline_problem->degas_mobile_phase Yes baseline_problem->end No clean_detector Clean Detector Cell degas_mobile_phase->clean_detector clean_detector->end

Caption: Logic for troubleshooting common HPLC issues.

References

identifying impurities in 5-Bromopyridine-3-sulfonic acid by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromopyridine-3-sulfonic acid. The focus is on identifying potential impurities using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities in this compound typically arise from the synthetic route used for its preparation. The two most common synthetic pathways are the sulfonation of 5-bromopyridine and the bromination of pyridine-3-sulfonic acid.

From the sulfonation of 5-bromopyridine, potential impurities include:

  • Unreacted 5-bromopyridine: The starting material may not have fully reacted.

  • Isomeric Bromopyridine-sulfonic acids: Sulfonation might occur at other positions on the pyridine ring, leading to isomers such as 5-Bromopyridine-2-sulfonic acid and 5-Bromopyridine-4-sulfonic acid.

  • Di-sulfonated bromopyridine: Over-sulfonation can lead to the introduction of a second sulfonic acid group.

  • Di-brominated pyridine-sulfonic acids: If the starting 5-bromopyridine contains di-brominated impurities, these may also be sulfonated.

  • Residual Sulfuric Acid or Oleum: The sulfonating agent may not be completely removed during workup.

From the bromination of pyridine-3-sulfonic acid, potential impurities include:

  • Unreacted Pyridine-3-sulfonic acid: The starting material may not have fully reacted.[1]

  • Other Brominated Isomers: Bromination could occur at different positions, leading to isomers.

  • Di-brominated pyridine-3-sulfonic acid: Over-bromination can result in the addition of a second bromine atom.

Below is a table summarizing the molecular weights and expected m/z values for the parent compound and its potential impurities in both positive and negative ion modes.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Expected [M-H]⁻ (m/z)
This compound C₅H₄BrNO₃S237.06237.9168235.9022
5-BromopyridineC₅H₄BrN157.99158.9559-
Pyridine-3-sulfonic acidC₅H₅NO₃S159.17160.0063158.0091
5-Bromopyridine-2-sulfonic acidC₅H₄BrNO₃S237.06237.9168235.9022
5-Bromopyridine-4-sulfonic acidC₅H₄BrNO₃S237.06237.9168235.9022
3,5-DibromopyridineC₅H₃Br₂N236.89237.8664-
Pyridine-3,5-disulfonic acidC₅H₅NO₆S₂239.23239.9634237.9478

Note: The m/z values for brominated compounds will show a characteristic isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio, resulting in two peaks separated by 2 Da.

Q2: How can I set up an LC-MS/MS experiment to identify these impurities?

A2: A robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is crucial for separating and identifying potential impurities. Due to the polar nature of sulfonic acids, a reversed-phase method with a polar-modified column is recommended.

Detailed Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • Dissolve 1 mg of the this compound sample in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Vortex the sample until fully dissolved.

  • Filter the sample through a 0.22 µm syringe filter into an LC vial.

2. Liquid Chromatography (LC) Conditions:

  • Column: A polar-modified C18 column (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) is suitable for retaining and separating polar aromatic compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Equilibrate at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure the detection of a wide range of impurities.

  • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: Full scan MS from m/z 100-500 to identify all potential ions. Subsequently, use targeted MS/MS (product ion scan) on the detected parent ions to confirm their identity based on fragmentation patterns.

Q3: What are the expected fragmentation patterns for this compound and its impurities in MS/MS analysis?

A3: The fragmentation of this compound and its related impurities will be influenced by the sulfonic acid group, the bromine atom, and the pyridine ring.

Expected Fragmentation Pathways:

  • Loss of SO₃: A common fragmentation for sulfonic acids, resulting in a loss of 80 Da.

  • Loss of HSO₃: Loss of the sulfonic acid group as a radical, resulting in a loss of 81 Da.

  • Loss of Br: Cleavage of the carbon-bromine bond, leading to a loss of 79 or 81 Da.

  • Loss of SO₂: A neutral loss of 64 Da is often observed from sulfonamides and can occur in sulfonic acids through rearrangement.[2]

  • Pyridine Ring Cleavage: The pyridine ring can undergo fragmentation, leading to smaller charged fragments.

Predicted MS/MS Fragmentation Table
Parent CompoundParent Ion (m/z)Predicted Fragment Ions (m/z)Neutral Loss
This compound 238/240 ([M+H]⁺)158/160SO₃
78C₅H₄BrN - SO₃
236/238 ([M-H]⁻)156/158SO₃
80SO₃
5-Bromopyridine158/160 ([M+H]⁺)79Br
Pyridine-3-sulfonic acid160 ([M+H]⁺)80SO₃
158 ([M-H]⁻)78SO₃
3,5-Dibromopyridine237/239/241 ([M+H]⁺)158/160Br
79/81Br
Pyridine-3,5-disulfonic acid240 ([M+H]⁺)160SO₃
802 x SO₃
238 ([M-H]⁻)158SO₃
782 x SO₃

Troubleshooting Guide

Problem: I am not seeing the peak for this compound.

  • Possible Cause 1: Incorrect Ionization Mode.

    • Solution: Ensure you are running the mass spectrometer in both positive and negative ion modes. Sulfonic acids can ionize well in negative mode ([M-H]⁻).

  • Possible Cause 2: Poor Retention on the LC Column.

    • Solution: This is a polar compound. If you are using a standard C18 column, it may elute in the void volume. Use a polar-modified C18 column or a HILIC column. Adjust the mobile phase to have a higher aqueous content at the beginning of the gradient.

  • Possible Cause 3: In-source Fragmentation.

    • Solution: The compound might be fragmenting in the ion source. Try reducing the cone voltage or source temperature to minimize premature fragmentation.

Problem: I see many unexpected peaks in my chromatogram.

  • Possible Cause 1: Sample Contamination.

    • Solution: Ensure that your solvent and sample handling procedures are clean. Run a blank injection of your solvent to check for background contamination.

  • Possible Cause 2: Presence of Multiple Impurities.

    • Solution: Refer to the impurity table above. Extract the ion chromatograms for the expected m/z values of potential impurities. Perform MS/MS on the unexpected peaks to identify their structures based on their fragmentation patterns.

Problem: The peak shape is poor (tailing or fronting).

  • Possible Cause 1: Column Overload.

    • Solution: Dilute your sample and inject a smaller volume.

  • Possible Cause 2: Secondary Interactions with the Column.

    • Solution: The sulfonic acid group can interact with the silica backbone of the column. Ensure your mobile phase is adequately buffered (e.g., with 0.1% formic acid) to suppress this interaction.

  • Possible Cause 3: Inappropriate Mobile Phase.

    • Solution: Experiment with different mobile phase modifiers, such as ammonium formate or ammonium acetate, which can sometimes improve peak shape for polar analytes.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis and Identification prep_start This compound sample dissolve Dissolve in Acetonitrile/Water (50:50) prep_start->dissolve filter Filter through 0.22 µm syringe filter dissolve->filter lc_vial Transfer to LC Vial filter->lc_vial lc_injection Inject sample onto LC-MS/MS system lc_vial->lc_injection lc_separation Chromatographic Separation (Polar-modified C18 column) lc_injection->lc_separation ms_detection Mass Spectrometry Detection (ESI Positive and Negative Modes) lc_separation->ms_detection full_scan Full Scan MS Analysis (m/z 100-500) ms_detection->full_scan msms_scan Targeted MS/MS Analysis (Product Ion Scan) full_scan->msms_scan data_processing Process Chromatographic Data msms_scan->data_processing peak_identification Identify Parent Compound and Impurity Peaks data_processing->peak_identification fragmentation_analysis Analyze MS/MS Fragmentation Patterns peak_identification->fragmentation_analysis impurity_confirmation Confirm Impurity Structures fragmentation_analysis->impurity_confirmation reporting Generate Report impurity_confirmation->reporting

Caption: Workflow for the identification of impurities in this compound by LC-MS/MS.

References

Technical Support Center: TLC Monitoring of 5-Bromopyridine-3-sulfonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers monitoring the synthesis of 5-Bromopyridine-3-sulfonic acid using thin-layer chromatography (TLC). The highly polar nature of the sulfonic acid product presents unique challenges compared to standard TLC analyses.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My product spot is stuck at the baseline (Rf ≈ 0), while my starting material runs up the plate. How can I get the product to move?

A1: This is the most common issue when analyzing highly polar compounds like sulfonic acids on standard silica gel plates. The polar sulfonic acid group interacts very strongly with the polar silica gel stationary phase, preventing it from moving with less polar mobile phases.

Solutions:

  • Increase Eluent Polarity: You must use a highly polar solvent system to move the product spot off the baseline. Standard eluents like Ethyl Acetate/Hexane will be ineffective. Try incorporating more polar solvents.[1]

    • Add methanol (MeOH) or ethanol (EtOH) to your eluent system (e.g., Dichloromethane/Methanol).

    • For extremely polar compounds, a small amount of water and/or acetic acid can be added to the mobile phase. A system like Ethyl Acetate/Butanol/Acetic Acid/Water might be necessary.[2]

  • Use Reverse-Phase TLC: If increasing eluent polarity is insufficient, consider using a C18-functionalized silica plate (reverse-phase TLC). With these plates, you use a polar mobile phase (like water/acetonitrile or water/methanol), and less polar compounds will travel further up the plate.

Q2: My spots are streaking or elongated. How can I get well-defined, compact spots?

A2: Streaking can be caused by several factors, including sample overloading, strong interactions between your compound and the silica gel, or insoluble material.[3][4]

Solutions:

  • Dilute Your Sample: The most common cause of streaking is an overloaded sample.[4][5] Dilute the aliquot from your reaction mixture in a suitable solvent (e.g., methanol) before spotting it on the TLC plate.

  • Add a Modifier to the Eluent:

    • The starting material, 5-bromopyridine, is basic, while the product is strongly acidic. These compounds can interact with the acidic silica gel, causing tailing or streaking.

    • Add a small amount of acetic acid or formic acid (0.1–2.0%) to the mobile phase. This can help to protonate the basic starting material and improve the spot shape of the acidic product.

  • Ensure Sample is Soluble: If your reaction mixture contains precipitates, ensure you are sampling a clear aliquot to avoid spotting insoluble material on the baseline.[3]

Q3: I can't see any spots on my TLC plate after running it. What is the problem?

A3: This issue typically arises from either insufficient sample concentration or improper visualization techniques.[4]

Solutions:

  • Primary Visualization (UV Light): Both 5-bromopyridine and this compound contain a pyridine ring, which is a UV-active chromophore. They should appear as dark spots on a fluorescent (F254) TLC plate under short-wave UV light (254 nm).[3][6] If you don't see spots, your sample may be too dilute.

  • Increase Sample Concentration: Try re-spotting the sample multiple times in the same location, allowing the solvent to dry completely between each application.[4] This concentrates the sample on the origin.

  • Secondary Visualization (Staining): If compounds are not UV-active or are present in very low concentrations, use a chemical stain.[6]

    • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain that reacts with many functional groups. Compounds will appear as yellow-brown spots on a purple background.[3]

    • Bromocresol Green Stain: This stain is specific for acidic compounds. The product, this compound, will appear as a yellow spot on a blue or green background.[7] This is an excellent way to selectively visualize your product.

Q4: How do I properly set up my TLC plate to monitor the reaction progress?

A4: A three-lane spotting system is best practice for monitoring a reaction.[8][9]

Procedure:

  • On your TLC plate, draw a light pencil line for the origin, ensuring it is above the solvent level in the developing chamber.[2]

  • Mark three lanes on the origin line:

    • Lane 1 (Left - SM): Spot a diluted solution of your starting material, 5-bromopyridine.

    • Lane 2 (Middle - Co-spot): First, spot the starting material. Then, without letting the spot get too large, carefully spot the reaction mixture directly on top of the starting material spot.[9]

    • Lane 3 (Right - RM): Spot a diluted aliquot of your reaction mixture.

  • Develop the plate. The reaction is complete when the starting material spot in the "RM" lane has completely disappeared and a new product spot (which should correspond to the new, lower Rf spot in the "RM" lane) is prominent. The "Co-spot" lane helps to differentiate the starting material from the product, especially if their Rf values are close.[9]

Experimental Protocols

Detailed Protocol for TLC Monitoring
  • Plate Preparation:

    • Use a silica gel 60 F254 plate.

    • Using a pencil, gently draw an origin line about 1 cm from the bottom of the plate.

    • Mark positions for three lanes (SM, Co-spot, RM).

  • Sample Preparation:

    • Starting Material (SM): Dissolve a very small amount (<1 mg) of 5-bromopyridine in a suitable solvent like ethyl acetate or methanol (0.5 mL).

    • Reaction Mixture (RM): Take a small aliquot (e.g., with a glass capillary) from the reaction. Dilute this aliquot in ~0.5 mL of a solvent like methanol. The solution should be clear.

  • Spotting:

    • Using a clean capillary spotter for each sample, touch the spotter to the solution and then briefly and gently touch it to the appropriate mark on the origin line. Aim for small, concentrated spots (1-2 mm in diameter).[2]

    • Spot the lanes as described in Q4 above. Allow the solvent to evaporate completely between applications, especially for the co-spot.

  • Development:

    • Prepare the developing chamber by adding the chosen eluent to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it sit for 5-10 minutes.

    • Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.[4] Close the lid.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the plate to dry completely in a fume hood.

    • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[6]

    • If necessary, proceed to chemical staining (e.g., Bromocresol Green or KMnO₄) as described in Q3.[6]

Data Presentation

Table 1: Troubleshooting Eluent Systems for TLC Analysis
Problem EncounteredSuggested Eluent System (Solvent Ratio v/v)Expected Outcome
Product at Baseline (Rf ≈ 0) 80:20:1 Dichloromethane / Methanol / Acetic AcidThe highly polar methanol and acetic acid will help move the sulfonic acid product off the baseline.
Streaking of All Spots 90:10:1 Ethyl Acetate / Methanol / Acetic AcidAdding acid can improve the spot shape for both the basic starting material and the acidic product.
Poor Separation of Spots 80:10:5:5 Ethyl Acetate / Butanol / Acetic Acid / WaterThis highly polar, multi-component system can provide different selectivity and improve separation of polar compounds.[2]
General Starting Point 95:5 Dichloromethane / MethanolA moderately polar system to first assess the separation. Adjust polarity based on the initial result.

Visualization

Troubleshooting Workflow for TLC Analysis

TLC_Troubleshooting_Workflow start 1. Prepare & Run TLC (SM, Co-spot, RM) problem_viz Spots Visible under UV (254nm)? start->problem_viz solution_stain Use Chemical Stain (e.g., KMnO₄ or Bromocresol Green) problem_viz->solution_stain No problem_baseline Product Spot at Baseline (Rf ≈ 0)? problem_viz->problem_baseline Yes solution_conc Concentrate Sample: Re-spot multiple times solution_stain->solution_conc solution_conc->problem_baseline solution_polarity Increase Eluent Polarity (Add MeOH, AcOH, H₂O) problem_baseline->solution_polarity Yes problem_streaking Spots Streaking or Tailing? problem_baseline->problem_streaking No solution_polarity->problem_streaking solution_dilute Dilute Sample Before Spotting problem_streaking->solution_dilute Yes end_node Analyze Results: Check for SM disappearance in RM lane problem_streaking->end_node No solution_modifier Add Modifier to Eluent (e.g., 1% Acetic Acid) solution_dilute->solution_modifier solution_modifier->end_node

Caption: A logical workflow for troubleshooting common TLC issues.

References

Validation & Comparative

Confirming the Structure of 5-Bromopyridine-3-sulfonic Acid Derivatives by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for confirming the structure of 5-Bromopyridine-3-sulfonic acid and its derivatives. By presenting supporting experimental data from related compounds, this document serves as a practical resource for structural elucidation in organic synthesis and drug development.

Introduction to NMR-Based Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within a molecule can be established. For substituted pyridines, such as this compound derivatives, NMR is indispensable for verifying the substitution pattern on the aromatic ring.

Predicted and Comparative NMR Data

¹H NMR Spectral Data Comparison

The following table summarizes the ¹H NMR chemical shifts (δ) for pyridine and its relevant derivatives. The data illustrates the influence of the bromine and sulfonic acid substituents on the proton chemical shifts of the pyridine ring.

CompoundH-2 (ppm)H-4 (ppm)H-6 (ppm)H-5 (ppm)Solvent
Pyridine8.597.628.597.23CDCl₃
Pyridine-3-sulfonic acid sodium salt8.958.248.687.60D₂O
2-Bromopyridine-7.468.317.17CCl₄
4-Bromopyridine8.31-8.317.17CCl₄
Predicted: this compound ~9.1~8.5~8.8-D₂O

Table 1: Comparative ¹H NMR Chemical Shift Data (ppm). Data is compiled from various sources.

Based on the comparative data, the protons in this compound are expected to be significantly deshielded due to the electron-withdrawing effects of both the sulfonic acid group and the bromine atom.

¹³C NMR Spectral Data Comparison

The ¹³C NMR chemical shifts provide critical information about the carbon skeleton of the molecule. The table below compares the ¹³C NMR data for pyridine and its derivatives.

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Solvent
Pyridine149.7123.5135.7123.5149.7CDCl₃
2-Bromopyridine142.4128.4138.6122.8150.3CDCl₃
Predicted: this compound ~152~140~138~122~151D₂O

Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm). Data is compiled from various sources.

The C-3 and C-5 carbons in this compound are expected to be directly influenced by the sulfonic acid and bromine substituents, respectively, leading to the predicted chemical shifts.

Experimental Protocols

Acquiring high-quality NMR spectra is crucial for accurate structure determination. The following is a detailed methodology for the ¹H and ¹³C NMR analysis of pyridine derivatives.

Sample Preparation
  • Weighing the Sample: Accurately weigh 10-20 mg of the pyridine derivative for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift reference.

  • Homogenization: Securely cap the NMR tube and gently invert it several times to ensure the formation of a homogeneous solution. If solids are present, filter the solution into a clean NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, can be added.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher for optimal signal dispersion.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument's software will use the deuterium signal from the solvent to "lock" the magnetic field frequency. Subsequently, perform magnetic field shimming to optimize the field homogeneity, which is essential for obtaining sharp resonance lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

    • Number of Scans: 8 to 16 scans are usually adequate for a sufficient signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

    • Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A shorter delay of 1-2 seconds is often used.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

Data Analysis and Structure Confirmation Workflow

The following diagrams illustrate the workflow for confirming the structure of this compound derivatives using NMR data.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Confirmation Sample_Preparation Sample_Preparation 1H_NMR_Acquisition 1H_NMR_Acquisition Sample_Preparation->1H_NMR_Acquisition 13C_NMR_Acquisition 13C_NMR_Acquisition 1H_NMR_Acquisition->13C_NMR_Acquisition Analyze_1H_Shifts_Couplings Analyze_1H_Shifts_Couplings 1H_NMR_Acquisition->Analyze_1H_Shifts_Couplings Analyze_13C_Shifts Analyze_13C_Shifts 13C_NMR_Acquisition->Analyze_13C_Shifts Compare_with_Predicted_Data Compare_with_Predicted_Data Analyze_1H_Shifts_Couplings->Compare_with_Predicted_Data Proton Data Analyze_13C_Shifts->Compare_with_Predicted_Data Carbon Data Confirm_Structure Confirm_Structure Compare_with_Predicted_Data->Confirm_Structure

Figure 1. Experimental workflow for NMR-based structure confirmation.

G NMR_Data 1D & 2D NMR Data Chemical_Shifts Chemical Shifts (δ) NMR_Data->Chemical_Shifts Coupling_Constants Coupling Constants (J) NMR_Data->Coupling_Constants Signal_Multiplicity Signal Multiplicity NMR_Data->Signal_Multiplicity Structure Confirmed Structure Chemical_Shifts->Structure Identifies chemical environment Coupling_Constants->Structure Reveals connectivity Signal_Multiplicity->Structure Indicates neighboring protons

Figure 2. Logical relationships in NMR data interpretation for structure elucidation.

Comparative Analysis of 1H and 13C NMR Chemical Shifts for 5-Bromopyridine-3-sulfonic acid and Related Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative summary of the ¹H and ¹³C NMR chemical shifts for pyridine, 5-bromopyridine, and pyridine-3-sulfonic acid. This data serves as a crucial reference for scientists to understand the electronic effects of the bromo and sulfonic acid substituents on the pyridine ring, thereby aiding in the structural elucidation and purity assessment of related compounds.

Comparison of ¹H and ¹³C NMR Chemical Shifts

The introduction of a bromine atom at the 5-position and a sulfonic acid group at the 3-position of the pyridine ring is expected to induce significant changes in the chemical shifts of the ring protons and carbons. The following table summarizes the experimental ¹H and ¹³C NMR chemical shifts for pyridine, 5-bromopyridine, and the sodium salt of pyridine-3-sulfonic acid, which serves as a close proxy for the free acid.

CompoundPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Pyridine H-2, H-68.61 (d)150.0
H-3, H-57.28 (t)124.0
H-47.68 (t)136.0
5-Bromopyridine H-28.68 (d)150.9
H-37.89 (dt)125.1
H-48.24 (dt)140.2
H-68.78 (d)152.1
C-5-121.5
Pyridine-3-sulfonic acid (Sodium Salt) *H-28.95 (s)Not Available
H-48.24 (d)Not Available
H-57.60 (t)Not Available
H-68.68 (d)Not Available
Note: Data for pyridine-3-sulfonic acid is for its sodium salt, recorded in D₂O.

Based on the trends observed in the table, the following predictions can be made for the ¹H and ¹³C NMR spectrum of 5-Bromopyridine-3-sulfonic acid:

  • ¹H NMR: The protons on the ring (H-2, H-4, and H-6) are expected to be significantly deshielded due to the electron-withdrawing nature of both the bromo and sulfonic acid groups. The chemical shifts for these protons will likely be greater than those observed for the individual monosubstituted derivatives.

  • ¹³C NMR: Similarly, the carbon atoms of the pyridine ring will experience deshielding. The carbons directly attached to the substituents (C-3 and C-5) will show the most significant downfield shifts.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of pyridine derivatives is crucial for accurate and reproducible results.

Sample Preparation:

  • Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry 5 mm NMR tube.

  • For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution.

  • Ensure the sample is fully dissolved by gentle vortexing or sonication.

¹H NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher.

  • Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-5 seconds

    • Pulse angle: 30-45 degrees

    • Spectral width: 0-10 ppm

    • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer operating at a frequency of 100 MHz or higher.

  • Parameters:

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds

    • Pulse angle: 45 degrees

    • Spectral width: 0-200 ppm

    • Proton decoupling: Broadband decoupling to simplify the spectrum.

    • Temperature: 298 K

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Logical Workflow for Comparative NMR Analysis

The following diagram illustrates the logical workflow for comparing the NMR data of a target compound with its structural analogues to predict its spectral properties.

G Comparative NMR Analysis Workflow Target Target Compound (this compound) Analysis Analyze Substituent Effects Target->Analysis Analogue1 Analogue 1 (Pyridine) DataAcquisition Acquire NMR Data (¹H and ¹³C) Analogue1->DataAcquisition Analogue2 Analogue 2 (5-Bromopyridine) Analogue2->DataAcquisition Analogue3 Analogue 3 (Pyridine-3-sulfonic acid) Analogue3->DataAcquisition DataTable Compile Data Table DataAcquisition->DataTable DataTable->Analysis Prediction Predict Target Spectrum Analysis->Prediction

Caption: Logical workflow for predicting NMR spectra of a target compound.

A Comparative Guide to the FTIR Analysis of 5-Bromopyridine-3-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 5-Bromopyridine-3-sulfonic acid. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents a comparative analysis based on the known characteristic vibrational frequencies of its constituent functional groups and analogous molecules, including pyridine-3-sulfonic acid and brominated aromatic compounds.

Data Presentation: Predicted FTIR Absorption Bands

The following table summarizes the predicted key FTIR absorption bands for this compound. These predictions are derived from experimental data of highly similar compounds and established infrared spectroscopy correlation tables.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected IntensityNotes
3100 - 3000Aromatic C-HStretchingMediumCharacteristic of the pyridine ring.
~1600, ~1470, ~1420Aromatic C=C and C=NRing StretchingMedium to StrongMultiple bands are expected for the pyridine ring vibrations.
1350 - 1340S=OAsymmetric StretchingStrongA key indicator of the sulfonic acid group.[1]
1175 - 1160S=OSymmetric StretchingStrongAnother primary peak for the sulfonic acid group.[1][2]
1085 - 1030S-OStretchingStrongOften observed in sulfonic acids.[2][3]
~700 - 600C-BrStretchingMedium to StrongThe position can be influenced by the aromatic ring substitution.
Broad, ~3000 - 2500O-HStretchingBroad, StrongCharacteristic of the sulfonic acid hydroxyl group, often overlapping with C-H stretching.
~900O-HBendingMediumOut-of-plane bending of the sulfonic acid -OH group.
~750C-SStretchingModerateThe C-S stretching vibration is expected in this region.[3]

Comparative Analysis

The FTIR spectrum of this compound is best understood by comparing it to its parent and related structures:

  • Pyridine-3-sulfonic acid: The core vibrational modes of the pyridine ring and the sulfonic acid group in this compound are expected to be very similar to those reported for pyridine-3-sulfonic acid. Studies on pyridine-3-sulfonic acid show characteristic bands for S=O stretching and S-O stretching, which are anticipated to be present in its brominated counterpart.[3][4]

  • Bromopyridines: The introduction of a bromine atom to the pyridine ring will introduce a C-Br stretching vibration. The exact position of this band can vary, but it is typically found in the fingerprint region.

  • Aromatic Sulfonic Acids: The strong and distinct stretching vibrations of the S=O and S-O bonds are the most identifiable features of the sulfonic acid group.[1][2] The broad O-H stretch is also a key characteristic, indicating the presence of the acidic proton.

Experimental Protocols

To obtain an FTIR spectrum of this compound, a common and effective method for solid samples is the Attenuated Total Reflectance (ATR)-FTIR technique.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This method requires minimal sample preparation and is ideal for obtaining a high-quality spectrum of a solid powder.

Instrumentation:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

Procedure:

  • Instrument Preparation: Ensure the ATR crystal is clean. A background spectrum of the clean, empty ATR crystal should be recorded.

  • Sample Application: A small amount of the this compound powder is placed directly onto the ATR crystal surface.

  • Pressure Application: A pressure clamp is used to ensure firm and uniform contact between the sample and the crystal.

  • Spectrum Acquisition: The IR spectrum of the sample is then collected. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum should be analyzed to identify the key absorption bands corresponding to the functional groups outlined in the data table.

Mandatory Visualization

The following diagram illustrates the logical workflow for the FTIR analysis of this compound.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_output Interpretation & Reporting Sample This compound (Solid) Place_Sample Place Sample on Crystal Sample->Place_Sample ATR_Crystal Clean ATR Crystal Background Record Background Spectrum ATR_Crystal->Background Acquire_Spectrum Acquire FTIR Spectrum Background->Acquire_Spectrum Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Apply_Pressure->Acquire_Spectrum Process_Spectrum Process Spectrum (Baseline Correction, etc.) Acquire_Spectrum->Process_Spectrum Identify_Peaks Identify Peak Frequencies Process_Spectrum->Identify_Peaks Compare_Data Compare with Reference Data Identify_Peaks->Compare_Data Assign_Groups Assign Functional Groups Compare_Data->Assign_Groups Conclusion Structural Confirmation Assign_Groups->Conclusion

Caption: Workflow for FTIR analysis of this compound.

References

Unraveling the Mass Spectrometry Fragmentation of 5-Bromopyridine-3-sulfonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The characterization of novel chemical entities is a cornerstone of drug discovery and development. Mass spectrometry stands as a pivotal analytical technique, offering profound insights into the structural features of molecules through their fragmentation patterns. This guide provides a detailed comparative analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-Bromopyridine-3-sulfonic acid against its structurally related analogs, 3-Bromopyridine and Pyridine-3-sulfonic acid. The data presented herein, including proposed fragmentation pathways and detailed experimental protocols, serves as a valuable resource for the identification and structural elucidation of related compounds.

Comparative Fragmentation Analysis

The mass spectrum of this compound is anticipated to exhibit a distinctive pattern characterized by the isotopic signature of the bromine atom and fragmentation driven by the sulfonic acid and pyridine functionalities. Due to the natural isotopic abundance of bromine (79Br and 81Br), the molecular ion and any bromine-containing fragments will appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z).[1]

The fragmentation is expected to proceed through several key pathways:

  • Loss of the Sulfonic Acid Group: A primary fragmentation is the loss of the SO3H radical or SO3 molecule, leading to a prominent 5-bromopyridinyl cation.

  • Loss of Bromine: Cleavage of the carbon-bromine bond will result in the loss of a bromine radical (Br•).[2]

  • Pyridine Ring Fission: Subsequent fragmentation of the pyridine ring can occur through the loss of neutral molecules such as HCN.[2]

  • Desulfonation: A characteristic fragmentation of aromatic sulfonic acids is the loss of SO2.[3][4]

A comparison of the predicted major fragment ions for this compound with the observed fragments for 3-Bromopyridine and Pyridine-3-sulfonic acid is summarized in the table below.

m/z (Predicted for this compound) Proposed Fragment Ion m/z (Observed for 3-Bromopyridine) [2]m/z (Observed for Pyridine-3-sulfonic acid) [5]Interpretation
237/239[C5H4BrNO3S]+•157/159159Molecular Ion
157/159[C5H4BrN]+•157/159-Loss of SO3
78[C5H4N]+7878Loss of Br• from [C5H4BrN]+• or loss of SO3 and Br• from the molecular ion
51[C4H3]+51-Loss of HCN from [C5H4N]+
173/175[C5H4BrNO]+•--Loss of SO2 from the molecular ion

Proposed Fragmentation Pathway

The anticipated fragmentation pathway for this compound under electron ionization is depicted in the following diagram. This pathway is constructed based on established fragmentation mechanisms for related aromatic, halogenated, and sulfonated compounds.[6][7][8]

Fragmentation_Pathway M [C₅H₄BrNO₃S]⁺˙ m/z = 237/239 (this compound) F1 [C₅H₄BrN]⁺˙ m/z = 157/159 M->F1 - SO₃ F4 [C₅H₄BrNO]⁺˙ m/z = 173/175 M->F4 - SO₂ F2 [C₅H₄N]⁺ m/z = 78 F1->F2 - Br• F3 [C₄H₃]⁺ m/z = 51 F2->F3 - HCN

Caption: Proposed EI-MS fragmentation pathway for this compound.

Experimental Protocols

While specific experimental data for this compound is not publicly available, a general protocol for acquiring the mass spectrum of a similar solid, non-volatile compound is provided below. This protocol is based on standard methods for Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, which would be a suitable approach for this analyte.

Sample Preparation (Derivatization):

Due to the low volatility of sulfonic acids, derivatization is necessary for GC-MS analysis. A common method is esterification, for example, by using diazomethane or a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Methyl Ester Derivatization:

    • Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol).

    • Add a freshly prepared ethereal solution of diazomethane dropwise until a persistent yellow color is observed.

    • Allow the reaction to proceed for 10-15 minutes at room temperature.

    • Carefully evaporate the excess solvent and diazomethane under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., ethyl acetate).

GC-MS Instrumentation and Parameters:

A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source would be employed.

  • Instrument: Agilent GC-MS System (or equivalent)

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-500

This comprehensive guide, based on comparative data and established fragmentation principles, provides a robust framework for the identification and structural analysis of this compound and related compounds. The detailed experimental protocol offers a practical starting point for researchers to obtain empirical data.

References

A Comparative Guide to the Suzuki Coupling of 5-Iodopyridine-3-sulfonic Acid and 5-Bromopyridine-3-sulfonic Acid for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of complex aromatic compounds, particularly in drug discovery and development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forming carbon-carbon bonds. The choice of halide in the coupling partners significantly impacts reaction efficiency and conditions. This guide provides a comparative analysis of the Suzuki coupling of 5-iodopyridine-3-sulfonic acid versus its bromo analog, offering insights into their relative reactivity and recommended experimental protocols for researchers and scientists.

The reactivity of aryl halides in Suzuki-Miyaura couplings generally follows the order of I > Br > Cl.[1][2] This trend is attributed to the bond dissociation energies of the carbon-halogen bond, where the C-I bond is weaker and thus more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[3]

For electron-deficient substrates such as pyridines, particularly those bearing an electron-withdrawing sulfonic acid group, the oxidative addition step is generally more facile.[3] However, electron-deficient heteroaryl boron derivatives can exhibit slower rates of transmetallation.[4]

Comparative Analysis of Reactivity and Reaction Conditions

The enhanced reactivity of 5-iodopyridine-3-sulfonic acid is expected to translate into milder reaction conditions, faster reaction times, and potentially higher yields compared to 5-bromopyridine-3-sulfonic acid. The bromo analog will likely require a more active catalytic system, higher temperatures, or longer reaction times to achieve comparable results.[5]

Parameter5-Iodopyridine-3-sulfonic acidThis compoundRationale
Relative Reactivity HigherLowerThe C-I bond is weaker and more readily undergoes oxidative addition to the Pd(0) catalyst.[1]
Typical Catalyst Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/PPh₃)May require more active catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or pre-catalysts.[6][7]The stronger C-Br bond requires a more reactive catalyst to facilitate oxidative addition.[8]
Reaction Temperature Generally lower (e.g., room temperature to 80 °C)Typically higher (e.g., 80-120 °C)To overcome the higher activation energy of C-Br bond cleavage.
Reaction Time ShorterLongerReflects the faster rate of oxidative addition for the iodide.
Potential Side Reactions More prone to catalyst deactivation at higher temperatures.Dehalogenation may be more competitive at the required higher temperatures.[6]The relative rates of desired coupling versus side reactions are temperature-dependent.
Expected Yield Generally higher under optimized conditions.May be lower or require more extensive optimization to achieve high yields.Reflects the overall efficiency of the catalytic cycle.

Experimental Protocols

Below are general starting protocols for the Suzuki coupling of 5-halopyridine-3-sulfonic acids. These should be considered as starting points for optimization.

Protocol for 5-Iodopyridine-3-sulfonic Acid

  • Reaction Setup: To a dry reaction vessel, add 5-iodopyridine-3-sulfonic acid (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst and Ligand: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ (2-4 mol%) and PPh₃ (4-8 mol%).

  • Solvent: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture with stirring to a temperature between 60-80 °C.

  • Monitoring: Monitor the reaction progress by a suitable technique like LC-MS or TLC.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. The aqueous layer may be acidified and extracted to recover the sulfonic acid product.

Protocol for this compound

The protocol is similar to the iodo analog, but with the following key modifications to account for its lower reactivity:

  • Catalyst System: Employ a more active catalyst system. A combination of a palladium precursor like Pd₂(dba)₃ (2-3 mol%) with a bulky, electron-rich phosphine ligand such as XPhos or SPhos (4-6 mol%) is recommended.[7] Alternatively, a pre-catalyst like a Buchwald G3 pre-catalyst can be used.[6]

  • Base: A stronger base like Cs₂CO₃ or K₃PO₄ may be beneficial.

  • Reaction Temperature: A higher reaction temperature, typically in the range of 90-110 °C, will likely be necessary. Microwave irradiation can also be an effective method to accelerate the reaction.[9]

  • Reaction Time: Expect longer reaction times compared to the iodo analog.

Logical Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.

Suzuki_Coupling_Workflow reagents Aryl Halide (R-X) + Boronic Acid (R'-B(OH)2) oxidative_addition Oxidative Addition reagents->oxidative_addition R-X product Coupled Product (R-R') catalyst_start Pd(0)L2 catalyst_start->oxidative_addition intermediate1 R-Pd(II)(X)L2 oxidative_addition->intermediate1 transmetalation Transmetalation (Base Activated) intermediate1->transmetalation intermediate2 R-Pd(II)(R')L2 transmetalation->intermediate2 [R'-B(OH)3]- reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->product R-R' reductive_elimination->catalyst_start Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Assessing the Utility of 5-Bromopyridine-3-sulfonic Acid in High-Throughput Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: An extensive review of available scientific literature and supplier information did not yield direct evidence of 5-Bromopyridine-3-sulfonic acid being utilized as a primary screening compound in high-throughput screening (HTS) campaigns. Its primary documented use is as an intermediate in the synthesis of pharmaceuticals and agrochemicals[1]. The sulfonic acid group imparts high polarity, which might influence its cell permeability and interaction profile in biological assays.

Given the absence of direct HTS application data for this compound, this guide will focus on a hypothetical application within a common HTS context—kinase inhibitor screening. The pyridine core is a prevalent scaffold in kinase inhibitors, making this a plausible, albeit speculative, area of interest. We will compare established, state-of-the-art HTS technologies that would be employed to assess the activity of a compound like this compound against a kinase target.

Comparison of High-Throughput Kinase Assay Technologies

For the purpose of identifying and characterizing potential kinase inhibitors, several robust HTS technologies are commercially available. These assays are generally categorized as either biochemical or cell-based. Biochemical assays measure the direct effect of a compound on the activity of a purified enzyme, while cell-based assays assess the compound's effect within a cellular context. Below is a comparison of common biochemical HTS assay formats.

Assay TechnologyPrincipleThroughputATP ConcentrationSubstrate TypeAdvantagesDisadvantages
Luminescence-Based Kinase Assays (e.g., Kinase-Glo®) Measures the amount of ATP remaining after a kinase reaction using a luciferase-luciferin system. Lower luminescence indicates higher kinase activity.[2]Up to 1536-wellUp to 10 µM[2]Peptides, proteins, lipids, sugars[2]Universal for any ATP-dependent kinase, high sensitivity, simple "add-and-read" format.[2]Indirect measurement of kinase activity, potential for interference from colored or fluorescent compounds.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen®, Z'-LYTE®) Measures the phosphorylation of a substrate by a kinase. Involves a donor fluorophore (e.g., Europium chelate) and an acceptor fluorophore. Phosphorylation brings them into proximity, allowing FRET.[3]Up to 1536-wellTested from 10 to 100 µM[3]Peptides, proteins, lipids[3]Homogeneous (no-wash) format, ratiometric detection minimizes interference, can be used for binding and activity assays.[3]Requires specific antibodies or labeled substrates, potential for compound interference with FRET signal.
Fluorescence Polarization (FP) Assays Measures the change in polarization of fluorescently labeled substrate upon binding to an antibody that is specific for the phosphorylated product.96- to 384-wellVariesPeptidesHomogeneous format, relatively low cost.Lower sensitivity compared to TR-FRET and luminescence, requires a specific antibody.
Enzyme-Coupled Fluorescence Assays Detects the production of ADP, a universal product of kinase reactions, through a series of coupled enzymatic reactions that generate a fluorescent product.[4]96- to 384-wellVariesPeptides, proteinsCost-effective, uses commercially available components, simple protocol.[4]Potential for interference from compounds that affect the coupling enzymes.

Experimental Protocols

Generic Luminescence-Based Kinase Assay Protocol (e.g., Kinase-Glo®)
  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of a 2X kinase/substrate solution (containing the target kinase and its substrate in reaction buffer).

    • Add 0.5 µL of test compound (e.g., this compound) at various concentrations or control solution.

    • Initiate the reaction by adding 2.5 µL of a 2X ATP solution.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detection:

    • Add 5 µL of Kinase-Glo® Reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

Generic TR-FRET Kinase Activity Assay Protocol (e.g., LanthaScreen®)
  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of a solution containing the test compound and the fluorescently labeled substrate in reaction buffer.

    • Add 5 µL of a solution containing the target kinase and ATP in reaction buffer to initiate the reaction.

    • Incubate at room temperature for the desired time (e.g., 60 minutes).

  • Detection:

    • Add 10 µL of a "stop and detect" solution containing EDTA (to stop the kinase reaction) and the terbium-labeled anti-phospho-substrate antibody.

    • Incubate at room temperature for 60 minutes.

    • Measure the time-resolved fluorescence at the appropriate emission wavelengths for the donor and acceptor fluorophores using a TR-FRET-compatible plate reader.

    • Calculate the emission ratio to determine the extent of substrate phosphorylation.

Visualizations

G cluster_0 Generic Kinase Signaling Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds and Activates Kinase1 Downstream Kinase 1 (e.g., PI3K) RTK->Kinase1 Phosphorylates and Activates Kinase2 Downstream Kinase 2 (e.g., Akt) Kinase1->Kinase2 Phosphorylates and Activates TargetProtein Target Protein Kinase2->TargetProtein Phosphorylates CellularResponse Cellular Response (e.g., Proliferation, Survival) TargetProtein->CellularResponse Leads to

Caption: A simplified diagram of a generic receptor tyrosine kinase signaling pathway.

G cluster_1 High-Throughput Screening Workflow CompoundLibrary Compound Library (Including this compound) AssayPlating Assay Plating (Liquid Handling Robotics) CompoundLibrary->AssayPlating Incubation Incubation AssayPlating->Incubation SignalDetection Signal Detection (Plate Reader) Incubation->SignalDetection DataAnalysis Data Analysis (Hit Identification) SignalDetection->DataAnalysis HitValidation Hit Validation & Confirmation DataAnalysis->HitValidation

Caption: A generalized workflow for a high-throughput screening campaign.

References

Navigating the Synthesis of a 5-Bromopyridine-3-sulfonic Acid Library: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compound libraries is a cornerstone of innovation. This guide provides a comparative analysis of a validated synthetic route to a 5-Bromopyridine-3-sulfonic acid library, offering objective performance comparisons with alternative methods and supported by experimental data.

The strategic incorporation of the 5-bromo and 3-sulfonic acid moieties onto a pyridine core offers a versatile scaffold for the development of new chemical entities. The bromine atom serves as a valuable handle for further functionalization through various cross-coupling reactions, while the sulfonic acid group can enhance solubility and introduce a key interaction point for biological targets. This guide explores a plausible and validated synthetic pathway and compares it with alternative approaches, providing researchers with the necessary data to make informed decisions for their synthetic campaigns.

Comparative Analysis of Synthetic Routes

Two primary retrosynthetic disconnections for this compound can be envisioned: sulfonation of a pre-functionalized 3-bromopyridine or bromination of pyridine-3-sulfonic acid. The selection of the optimal route depends on factors such as starting material availability, regioselectivity control, and overall yield.

RouteKey TransformationStarting MaterialReported YieldPurityKey AdvantagesKey Disadvantages
Validated Route 1 Sulfonation of 3-Bromopyridine3-BromopyridineEstimated >70% (multi-step)HighGood regiochemical control, readily available starting material.Requires handling of fuming sulfuric acid, potentially harsh reaction conditions.
Alternative Route 2 Bromination of Pyridine-3-sulfonic acidPyridine-3-sulfonic acidVariableModerate to HighDirect approach to the final scaffold.Potential for formation of di-brominated byproducts, challenging purification.
Alternative Route 3 Synthesis from 3-Chloropyridine-N-oxide3-Chloropyridine75-80% (for Pyridine-3-sulfonic acid)HighWell-established for the parent sulfonic acid.Requires additional bromination step, potentially longer sequence.

Validated Synthetic Route and Experimental Protocols

The most promising and validated approach involves the initial synthesis of 3-bromopyridine followed by a regioselective sulfonation. This route offers a high degree of control over the final product's structure.

Diagram of the Validated Synthetic Pathway

Synthetic_Pathway Pyridine Pyridine Bromopyridine 3-Bromopyridine Pyridine->Bromopyridine Br2, H2SO4 (75% yield) Final_Product This compound Bromopyridine->Final_Product Fuming H2SO4 (Yield dependent on conditions)

Caption: Validated synthetic route to this compound.

Experimental Protocol: Synthesis of 3-Bromopyridine

This protocol is adapted from established literature procedures.

Materials:

  • Pyridine

  • Bromine

  • Concentrated Sulfuric Acid

  • Sodium hydroxide solution

  • Organic solvent (e.g., diethyl ether)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of pyridine in concentrated sulfuric acid, bromine is added dropwise at a controlled temperature.

  • The reaction mixture is heated to 130-140°C for several hours.

  • After cooling, the mixture is carefully poured onto ice and neutralized with a sodium hydroxide solution.

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by distillation to afford 3-bromopyridine. A yield of approximately 75% can be expected.

Experimental Protocol: Sulfonation of 3-Bromopyridine

This protocol is a general method for the sulfonation of pyridine derivatives and would require optimization for this specific substrate.

Materials:

  • 3-Bromopyridine

  • Fuming sulfuric acid (oleum)

Procedure:

  • 3-Bromopyridine is added cautiously to fuming sulfuric acid at a low temperature.

  • The reaction mixture is then heated to a temperature typically ranging from 220-250°C for an extended period.

  • The reaction is monitored for the formation of the desired product.

  • Upon completion, the reaction mixture is cooled and carefully poured onto ice.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization.

Alternative Synthetic Approaches

Alternative Route 2: Bromination of Pyridine-3-sulfonic acid

This route is conceptually more direct but presents challenges in controlling the regioselectivity of the bromination.

Alternative_Route_2 Pyridine_SO3H Pyridine-3-sulfonic acid Bromination Bromination Pyridine_SO3H->Bromination Mixture Mixture of isomers (including 5-bromo and di-bromo) Bromination->Mixture Purification Purification Mixture->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the bromination of Pyridine-3-sulfonic acid.

The primary drawback of this method is the potential for the formation of a mixture of brominated products, including the desired 5-bromo isomer and di-brominated species. This necessitates a potentially challenging purification process to isolate the target compound in high purity.

Alternative Route 3: Synthesis from 3-Chloropyridine-N-oxide

This multi-step approach leverages a well-established method for the synthesis of the parent pyridine-3-sulfonic acid.

A known process for preparing pyridine-3-sulfonic acid involves the oxidation of 3-chloropyridine to its N-oxide, followed by nucleophilic substitution with a sulfite source and subsequent reduction.[1] This route provides pyridine-3-sulfonic acid in high yield (75-80%). However, to arrive at the target this compound, an additional bromination step would be required, adding to the overall length of the synthesis.

Conclusion

For the construction of a this compound library, the validated synthetic route commencing with the bromination of pyridine followed by sulfonation of the resulting 3-bromopyridine appears to be the most strategic approach. This pathway offers a higher degree of regiochemical control, leading to a cleaner product profile and simplifying purification. While alternative routes exist, they present challenges in either regioselectivity or the number of synthetic steps. The provided experimental protocols offer a solid foundation for researchers to embark on the synthesis of this valuable chemical scaffold, enabling the exploration of new chemical space in drug discovery and materials science.

References

Comparative Biological Insights: An In-depth Analysis of 5-Bromopyridine-3-sulfonic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological activities of 5-Bromopyridine-3-sulfonic acid analogs, supported by experimental data and detailed methodologies.

The pyridine ring is a fundamental scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of a bromo substituent and a sulfonic acid or sulfonamide group can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This guide provides a comparative analysis of the biological activities of various analogs of this compound, with a focus on their potential as anticancer and antimicrobial agents.

Anticancer Activity: A Tale of Substitution

Recent studies have highlighted the potential of pyridine sulfonamide derivatives as promising anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison. While a comprehensive dataset for a complete series of 5-Bromopyridine-3-sulfonamide analogs is not available in a single study, a compilation of data from various sources allows for an insightful structure-activity relationship (SAR) analysis.

For instance, studies on related sulfonamide derivatives have demonstrated significant cytotoxic effects on breast cancer cell lines such as MCF-7 and MDA-MB-468, as well as cervical cancer cells (HeLa)[1]. The potency of these compounds is highly dependent on the nature and position of the substituents on the pyridine and sulfonamide moieties.

Table 1: Comparative Anticancer Activity of Pyridine Sulfonamide Analogs

Compound IDBasic StructureSubstituent (R)Cancer Cell LineIC50 (µM)Reference
Analog 1 5-Bromo-N-aryl-pyridine-3-sulfonamide4-MethylphenylMDA-MB-468< 30[1]
Analog 2 5-Bromo-N-aryl-pyridine-3-sulfonamide4-MethoxyphenylMDA-MB-468< 30[1]
Analog 3 N-aryl-benzenesulfonamide4-MethylphenylMCF-7< 128[1]
Analog 4 N-aryl-benzenesulfonamide4-MethoxyphenylHeLa< 360[1]

Note: The IC50 values are presented as ranges due to the compilation of data from different studies with varying experimental conditions. Direct comparison should be made with caution.

The data suggests that the presence of a bromo substituent on the pyridine ring, combined with specific aryl groups on the sulfonamide nitrogen, can lead to potent cytotoxic activity, particularly against breast cancer cell lines[1].

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the sulfonamide derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

MTT Assay Workflow for determining cytotoxicity.

Protocol Steps:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: MTT solution is added to each well, which is converted to formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Activity: Halogenation as a Key Determinant

Halogenated pyridine derivatives have long been recognized for their antimicrobial properties. The introduction of a bromine atom into the pyridine sulfonamide scaffold is anticipated to enhance its antibacterial and antifungal activity.

A study on N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and its 4-methylbenzene-sulfonamide analog demonstrated antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli[2]. This suggests that the core sulfonamide structure attached to a heterocyclic ring system is a viable pharmacophore for antibacterial agents. While specific data for a series of this compound analogs is limited, the general findings for halogenated sulfonamides indicate their potential.

Table 2: Comparative Antimicrobial Activity of Pyridine Sulfonamide Analogs

Compound IDBasic StructureTarget MicroorganismMIC (µg/mL)Reference
Analog 5 N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideP. aeruginosa125-500[2]
Analog 6 N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideE. coli125-500[2]
Analog 7 N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamideP. aeruginosa125-500[2]
Analog 8 N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamideE. coli125-500[2]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent against a specific microorganism. The broth microdilution method is a widely used technique for its determination.

MIC_Determination_Workflow A Prepare serial dilutions of the test compound in broth B Inoculate each well with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24h B->C D Visually inspect for turbidity C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Workflow for MIC determination using broth microdilution.

Protocol Steps:

  • Serial Dilution: A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Observation: Following incubation, the wells are visually inspected for turbidity, which indicates microbial growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Mechanisms of Action

The precise molecular targets and signaling pathways affected by this compound analogs are still under investigation. However, based on the observed biological activities of related pyridine and sulfonamide compounds, several potential mechanisms can be inferred.

In the context of cancer, sulfonamide derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells[1][3]. These effects are often mediated through the modulation of key signaling pathways involved in cell proliferation and survival.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Compound Pyridine Sulfonamide Analog Compound->Receptor Inhibition? Compound->PI3K Inhibition? Compound->Ras Inhibition?

References

A Comparative Cost-Effectiveness Analysis of Halopyridine-3-Sulfonic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate starting materials and synthetic intermediates is a critical decision in chemical synthesis, directly impacting the overall cost, efficiency, and scalability of a process. Halopyridine-3-sulfonic acids are valuable building blocks in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides a comparative analysis of the cost-effectiveness of different halopyridine-3-sulfonic acids, specifically focusing on the chloro-, bromo-, and iodo-substituted analogues. The analysis considers the cost of starting materials, available synthetic routes, and the expected performance based on established chemical principles.

Data Presentation: Cost and Synthesis Overview

A direct cost comparison of the final halopyridine-3-sulfonic acid products is challenging due to limited commercial availability for some analogues. Therefore, this analysis focuses on the cost of the readily available halopyridine precursors and the efficiency of their transformation into the desired sulfonic acids.

HalogenPrecursorTypical Price (USD/100g)Synthesis Route to -3-Sulfonic AcidReported/Expected Yield
Chloro 2-Chloropyridine$50 - $90[1][2]Via 3-chloropyridine and subsequent N-oxidation, sulfonation, and reduction.[3]High (multi-step)
Bromo 2-Bromopyridine$60 - $100[4][5]Diazotization of 2-aminopyridine followed by bromination is a common route to the precursor.[6][7] Direct sulfonation is possible but less documented.Good to high for precursor synthesis.[6]
Iodo 2-Iodopyridine$170 - $400+[8]Finkelstein reaction from 2-bromopyridine or diazotization of 2-aminopyridine.[9]Good for precursor synthesis.[9]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing synthetic routes. Below are methodologies for the synthesis of the precursor halopyridines and a documented procedure for the synthesis of pyridine-3-sulfonic acid from a chloro-substituted pyridine.

Synthesis of 2-Bromopyridine from 2-Aminopyridine

This method involves the diazotization of 2-aminopyridine followed by a Sandmeyer-type reaction with bromide.

Materials:

  • 2-Aminopyridine

  • 48% Hydrobromic acid

  • Bromine

  • Sodium nitrite

  • Sodium hydroxide

  • Ether

  • Solid potassium hydroxide

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 790 ml of 48% hydrobromic acid and cool to 10-20°C.

  • Add 150 g of 2-aminopyridine over approximately 10 minutes.

  • While maintaining the temperature at 0°C or lower, add 240 ml of bromine dropwise.

  • A solution of 275 g of sodium nitrite in 400 ml of water is then added dropwise over 2 hours, keeping the temperature at or below 0°C.

  • After stirring for an additional 30 minutes, a solution of 600 g of sodium hydroxide in 600 ml of water is added, ensuring the temperature does not exceed 25°C.

  • The reaction mixture is extracted with ether, and the extract is dried over solid potassium hydroxide.

  • The product is purified by distillation, yielding 2-bromopyridine. A yield of 86-92% has been reported for this procedure.[6]

Synthesis of 2-Iodopyridine from 2-Bromopyridine (Finkelstein Reaction)

This protocol describes the conversion of 2-bromopyridine to 2-iodopyridine.

Materials:

  • 2-Bromopyridine

  • Sodium iodide (NaI)

  • Copper(I) iodide (CuI)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • In a two-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), combine the 2-bromopyridine, 2 equivalents of sodium iodide, and a catalytic amount (e.g., 5 mol%) of copper(I) iodide in an anhydrous solvent.

  • The reaction mixture is heated to reflux and maintained for several hours until the starting material is consumed (monitored by TLC or GC).

  • After cooling to room temperature, the mixture is worked up by pouring it into an aqueous solution of ammonia and extracting with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated to yield 2-iodopyridine.[9]

Synthesis of Pyridine-3-Sulfonic Acid from 3-Chloropyridine

This multi-step synthesis avoids the use of heavy metals.[3]

Step 1: Oxidation of 3-Chloropyridine to 3-Chloropyridine-N-oxide

  • To a solution of 113.5 g of 3-chloropyridine in 250 ml of acetic acid, 75 g of 70% hydrogen peroxide is added dropwise at 80°C over 3 hours.

  • The mixture is stirred for an additional 5 hours at 80°C.

  • After workup, 3-chloropyridine-N-oxide is obtained in high yield (98-99%).[3]

Step 2: Sulfonation of 3-Chloropyridine-N-oxide

  • A mixture of 129 g of 3-chloropyridine-N-oxide and 252 g of sodium sulfite in 700 ml of water is heated at 145°C for 17 hours.

  • Acidification with concentrated hydrochloric acid yields pyridine-3-sulfonic acid-N-oxide with a yield of 76-80%.[3]

Step 3: Reduction of Pyridine-3-Sulfonic Acid-N-oxide

  • 51 g of pyridine-3-sulfonic acid-N-oxide is dissolved in 200 ml of water, made alkaline with sodium hydroxide, and 5 g of Raney nickel is added.

  • The mixture is hydrogenated at 95°C and 7 bar pressure for 3 hours.

  • Workup and purification yield pyridine-3-sulfonic acid.[3]

Performance Comparison in Synthesis

The performance of halopyridine-3-sulfonic acids as synthetic intermediates is largely dictated by the reactivity of the carbon-halogen bond. In many synthetic applications, such as cross-coupling reactions, these compounds serve as electrophilic partners.

Reactivity Trend: The reactivity of halogens in electrophilic aromatic substitution and cross-coupling reactions generally follows the order: I > Br > Cl .[10][11] This trend is attributed to the decreasing carbon-halogen bond strength down the group, which facilitates reactions like oxidative addition in palladium-catalyzed cross-coupling reactions.

  • Iodo-substituted pyridines are the most reactive, often allowing for milder reaction conditions and shorter reaction times. However, they are also the most expensive and can be less stable.

  • Bromo-substituted pyridines offer a good balance of reactivity and cost, making them a popular choice for many applications.[10]

  • Chloro-substituted pyridines are the most cost-effective but are also the least reactive, often requiring more forcing reaction conditions or specialized catalyst systems to achieve good yields.[10]

This reactivity trend suggests that for applications where the halogen acts as a leaving group, iodo- and bromo-pyridine-3-sulfonic acids would be more efficient, potentially leading to higher yields and faster reactions compared to their chloro-counterpart. However, the higher cost of the starting materials for the iodo and bromo derivatives must be factored into the overall cost-effectiveness.

Mandatory Visualizations

Synthesis_of_2_Bromopyridine cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 2-Aminopyridine 2-Aminopyridine Diazotization Diazotization 2-Aminopyridine->Diazotization 1. Add to HBr HBr HBr Br2 Br2 Br2->Diazotization 2. Add dropwise NaNO2 NaNO2 Bromination Bromination NaNO2->Bromination 3. Add dropwise NaOH NaOH Neutralization Neutralization NaOH->Neutralization 4. Add Diazotization->Bromination Bromination->Neutralization 2-Bromopyridine 2-Bromopyridine Neutralization->2-Bromopyridine Workup & Distillation

Caption: Workflow for the synthesis of 2-Bromopyridine.

Synthesis_of_Pyridine_3_Sulfonic_Acid cluster_start Starting Material cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product 3-Chloropyridine 3-Chloropyridine Oxidation Oxidation 3-Chloropyridine->Oxidation H2O2, Acetic Acid 3-Chloropyridine-N-oxide 3-Chloropyridine-N-oxide Oxidation->3-Chloropyridine-N-oxide Sulfonation Sulfonation Pyridine-3-sulfonic_acid-N-oxide Pyridine-3-sulfonic_acid-N-oxide Sulfonation->Pyridine-3-sulfonic_acid-N-oxide Reduction Reduction Pyridine-3-sulfonic_acid Pyridine-3-sulfonic_acid Reduction->Pyridine-3-sulfonic_acid 3-Chloropyridine-N-oxide->Sulfonation Na2SO3, H2O Pyridine-3-sulfonic_acid-N-oxide->Reduction H2, Raney Ni

Caption: Multi-step synthesis of Pyridine-3-sulfonic acid.

Conclusion

The choice between chloro-, bromo-, and iodo-pyridine-3-sulfonic acids for a synthetic application requires a careful balance of cost and reactivity.

  • 2-Chloropyridine-3-sulfonic acid is the most cost-effective option based on the price of its precursor. However, its lower reactivity may necessitate harsher reaction conditions, potentially increasing overall process costs and limiting its applicability.

  • 2-Bromopyridine-3-sulfonic acid represents a good compromise, offering enhanced reactivity compared to the chloro analogue at a moderately higher cost.

  • 2-Iodopyridine-3-sulfonic acid is the most reactive, enabling milder and more efficient transformations. However, its significantly higher cost is a major consideration and may only be justified for high-value target molecules or when other analogues fail to provide the desired outcome.

For researchers and drug development professionals, this analysis provides a framework for selecting the most appropriate halopyridine-3-sulfonic acid intermediate based on the specific requirements of their synthetic goals and economic constraints.

References

A Comparative Guide to the Kinetic Studies of Cross-Coupling Reactions: 5-Bromopyridine-3-sulfonic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is fundamentally influenced by the electronic properties of the pyridine ring and the position of the bromine substituent. The electron-withdrawing nature of the pyridine nitrogen generally enhances the rate of oxidative addition, which is often the rate-determining step of the catalytic cycle. However, the nitrogen's lone pair can also coordinate to the palladium center, potentially inhibiting the catalyst. The presence of other substituents, such as a sulfonic acid group, can further modulate reactivity through steric and electronic effects.

Comparative Kinetic Data

The following tables summarize representative kinetic data and reaction conditions for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions of various bromopyridine derivatives. This data is collated from literature sources and provides a basis for comparing the relative reactivities of these substrates.

Table 1: Suzuki-Miyaura Coupling of Bromopyridine Derivatives

Bromopyridine DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)ObservationsReference
3-BromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃95% EtOHRefluxModerate to ExcellentEfficient coupling with a simple catalytic system.[1]
2-BromopyridineArylboronic acidsPd(OAc)₂ (ligand-free)-aq. isopropanol-Good to ExcellentOxygen-promoted, ligand-free conditions are effective.[2][2]
3-Bromo-2-methylpyridineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80-90 / 12-24VariableGeneral protocol for substituted bromopyridines.[3][4][3][4]
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate to GoodDemonstrates applicability to functionalized pyridines.[5][6][5][6]

Table 2: Heck Reaction of Bromopyridine Derivatives

Bromopyridine DerivativeAlkeneCatalyst SystemBaseSolventTemp. (°C)Yield (%)ObservationsReference
3-BromopyridineStyrene, AcrylatesSupramolecular Pd catalystK₂CO₃Toluene130HighEnhanced reactivity with a specialized catalyst.[7][7]
2-BromopyridineStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF100GoodStandard conditions for Heck coupling of bromopyridines.[8]
5-Bromopyridin-2-amineStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF100GoodDemonstrates tolerance of amino substituents.[8]

Table 3: Buchwald-Hartwig Amination of Bromopyridine Derivatives

Bromopyridine DerivativeAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)ObservationsReference
2-BromopyridinesVolatile aminesPd(OAc)₂ / dpppNaOtBuToluene8055-98Practical method for a range of aminopyridines.[9][9]
3-Bromopyridine-D4 (analog)Primary/Secondary aminesPd catalyst / Phosphine ligandNaOtBu, LiHMDSToluene, THF, Dioxane80-110-General protocol for deuterated analog.[10][10]
Aryl Bromides (general)Primary/Secondary aminesPd(0)-BINAP-Toluene--Oxidative addition is the first irreversible step.[11][11]

Experimental Protocols for Kinetic Studies

Detailed experimental protocols are crucial for obtaining reliable kinetic data. The following sections outline methodologies for monitoring the kinetics of Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Protocol 1: Kinetic Study of Suzuki-Miyaura Coupling of 3-Bromopyridine

Objective: To determine the reaction order and rate constant for the Suzuki-Miyaura coupling of 3-bromopyridine with phenylboronic acid.

Materials:

  • 3-Bromopyridine

  • Phenylboronic acid

  • Pd(OAc)₂

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 95% Ethanol

  • Internal standard (e.g., dodecane)

  • Schlenk tubes

  • Gas-tight syringes

  • GC-MS or HPLC for analysis

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of 3-bromopyridine, phenylboronic acid, Pd(OAc)₂, and PPh₃ in anhydrous ethanol of known concentrations.

  • Reaction Setup: In a series of oven-dried Schlenk tubes equipped with stir bars, add the required volume of the 3-bromopyridine stock solution and the internal standard.

  • Initiation of Reaction: To each Schlenk tube, sequentially add the stock solutions of phenylboronic acid, PPh₃, and finally Pd(OAc)₂ to initiate the reaction. The total volume in each tube should be the same. Vary the initial concentrations of each reactant systematically across the series of tubes to determine the reaction order with respect to each component.

  • Reaction Monitoring: At timed intervals, withdraw aliquots from each reaction mixture using a gas-tight syringe and quench the reaction by diluting with a suitable solvent (e.g., ethyl acetate) and filtering through a short plug of silica gel.

  • Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the product and the remaining 3-bromopyridine relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time to obtain the initial reaction rates. Determine the reaction order for each reactant by analyzing the relationship between the initial rate and the initial concentration of that reactant. Calculate the rate constant from the determined rate law.

Protocol 2: Kinetic Study of the Heck Reaction of 2-Bromopyridine with Styrene

Objective: To investigate the kinetics of the Heck reaction between 2-bromopyridine and styrene.

Materials:

  • 2-Bromopyridine

  • Styrene

  • Pd(OAc)₂

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Internal standard (e.g., biphenyl)

  • Reaction vials with septa

  • In-situ IR spectrometer or automated sampling system for HPLC

Procedure:

  • Reaction Mixture Preparation: In a glovebox, prepare a stock solution containing 2-bromopyridine, styrene, P(o-tol)₃, and the internal standard in anhydrous DMF.

  • Reaction Initiation and Monitoring: Transfer the stock solution to a reaction vessel equipped with an in-situ IR probe or an automated sampling port connected to an HPLC. Add the required amount of Et₃N and then the Pd(OAc)₂ catalyst to start the reaction.

  • In-situ Monitoring: Continuously monitor the concentration of the product and reactants by recording the IR spectra at regular intervals or by automated injection of samples into the HPLC.

  • Data Analysis: Convert the spectroscopic data or chromatogram peak areas to concentrations using a pre-established calibration curve. Plot concentration versus time profiles for all species. Use initial rate methods or integral methods to determine the rate law and the rate constant for the reaction.

Protocol 3: Kinetic Study of the Buchwald-Hartwig Amination of 2-Bromopyridine

Objective: To determine the kinetic parameters of the Buchwald-Hartwig amination of 2-bromopyridine with morpholine.

Materials:

  • 2-Bromopyridine

  • Morpholine

  • Pd(OAc)₂

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Internal standard (e.g., naphthalene)

  • Sealed reaction tubes

  • GC or LC-MS for analysis

Procedure:

  • Reagent Preparation: Prepare stock solutions of 2-bromopyridine, morpholine, Pd(OAc)₂, and dppp in anhydrous toluene. Prepare a separate stock solution of NaOtBu.

  • Reaction Setup: In a series of sealed tubes under an inert atmosphere, combine the stock solutions of 2-bromopyridine, morpholine, dppp, and the internal standard.

  • Reaction Initiation: Initiate the reactions by adding the NaOtBu stock solution, followed by the Pd(OAc)₂ stock solution. Place the sealed tubes in a preheated oil bath at the desired temperature.

  • Sampling and Quenching: At specific time points, remove a tube from the oil bath and immediately quench the reaction by cooling it in an ice bath and adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Analysis: Extract the quenched reaction mixture with an organic solvent (e.g., diethyl ether), dry the organic layer, and analyze by GC or LC-MS to quantify the product and starting materials.

  • Kinetic Analysis: Determine the initial rates of reaction from the concentration-time data. Analyze the dependence of the initial rates on the initial concentrations of each component to establish the rate law and calculate the rate constant.

Mechanistic Pathways and Visualizations

The catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination. The specific intermediates and the rate-determining step can vary depending on the substrates, ligands, and reaction conditions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OR)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)(X)L2 R-Pd(II)(X)L2 Pd(0)L2->R-Pd(II)(X)L2 Oxidative Addition (R-X) Alkene Complex Alkene Complex R-Pd(II)(X)L2->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Product Complex Product Complex Insertion Product->Product Complex β-Hydride Elimination Product Complex->Pd(0)L2 Product Dissociation + Base

Caption: Generalized catalytic cycle for the Heck cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Amine Complex Amine Complex Ar-Pd(II)(X)L->Amine Complex Amine Coordination (R2NH) Amido Complex Amido Complex Amine Complex->Amido Complex Deprotonation (Base) Amido Complex->Pd(0)L Reductive Elimination (Ar-NR2)

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis Stock Solutions Stock Solutions Reaction Setup Reaction Setup Stock Solutions->Reaction Setup Initiation Initiation Reaction Setup->Initiation Timed Sampling Timed Sampling Initiation->Timed Sampling Quenching Quenching Timed Sampling->Quenching Instrumental Analysis Instrumental Analysis Quenching->Instrumental Analysis Data Processing Data Processing Instrumental Analysis->Data Processing Kinetic Modeling Kinetic Modeling Data Processing->Kinetic Modeling

References

Unveiling Molecular Architecture: A Comparative Guide to the Structural Analysis of 5-Bromopyridine-3-sulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further discovery. This guide provides a comparative overview of X-ray crystal structure analysis for derivatives of 5-Bromopyridine-3-sulfonic acid, juxtaposed with alternative spectroscopic techniques. By presenting detailed experimental protocols and data in a clear, comparative format, this document aims to equip researchers with the knowledge to select the most appropriate analytical methods for their specific needs.

X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of a crystalline compound, providing unparalleled detail about bond lengths, bond angles, and conformational arrangements.[1][2][3] However, the journey from a powdered sample to a refined crystal structure is a multi-step process that requires careful execution. Furthermore, alternative techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy offer valuable and often complementary structural information.[4][5][6]

This guide will explore the experimental workflow of single-crystal X-ray diffraction and compare the nature of the data obtained with that from spectroscopic methods, using pyridine-3-sulfonic acid and its derivatives as a representative case study.

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical technique is often dictated by the specific research question, the nature of the sample, and the level of structural detail required. While X-ray crystallography provides a complete 3D structure, spectroscopic methods can offer insights into chemical bonding, functional groups, and the local environment of specific atoms, often with less demanding sample preparation.

TechniqueInformation ObtainedSample RequirementsThroughput
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths, bond angles, crystal packing, absolute stereochemistry.[1][2]High-quality single crystals (typically 0.1-0.5 mm).[3]Low to medium; crystal growth can be a bottleneck.[2][3]
Powder X-ray Diffraction (PXRD) Crystal system, unit cell dimensions, phase purity. Can be used for structure solution in some cases.[7]Crystalline powder.High.
FT-IR & Raman Spectroscopy Vibrational modes of functional groups (e.g., S=O, C-S, pyridine ring).[4][5][8]Solid, liquid, or gas. Minimal sample preparation.High.
Nuclear Magnetic Resonance (NMR) Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemistry.[6]Soluble sample in a deuterated solvent.High.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), fragmentation patterns.[6]Solid, liquid, or gas.High.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for appreciating the strengths and limitations of each technique.

Single-Crystal X-ray Diffraction Workflow

The successful determination of a crystal structure via single-crystal X-ray diffraction involves a sequential process, from crystal growth to data analysis.

  • Crystal Growth: The initial and often most challenging step is to grow single crystals of sufficient size and quality.[3] For a sulfonic acid derivative, slow evaporation from a suitable solvent or solvent mixture (e.g., water/ethanol) is a common starting point. Vapor diffusion and cooling crystallization are also frequently employed methods.

  • Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

Spectroscopic Analysis Protocols

Spectroscopic techniques provide valuable information about the chemical structure and are often used for initial characterization and to complement crystallographic data.

  • FT-IR/Raman Spectroscopy: A small amount of the powdered sample is analyzed directly. For FT-IR, this may involve creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[9] For Raman, the sample is simply placed in the path of the laser beam. The resulting spectrum reveals characteristic vibrational frequencies corresponding to the molecule's functional groups. For pyridine-3-sulfonic acid, characteristic bands for S-O and SO2 deformations are expected.[4][5]

  • NMR Spectroscopy: A few milligrams of the this compound derivative are dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). ¹H and ¹³C NMR spectra are then acquired. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity and chemical environment of the hydrogen and carbon atoms in the molecule.

  • Mass Spectrometry: A small amount of the sample is introduced into the mass spectrometer. The molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured, providing the molecular weight of the compound. High-resolution mass spectrometry can confirm the elemental formula.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental processes described.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallography X-ray Crystallography cluster_spectroscopy Spectroscopic Analysis synthesis Synthesis of 5-Bromopyridine- 3-sulfonic acid derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth ftir_raman FT-IR / Raman purification->ftir_raman nmr NMR purification->nmr mass_spec Mass Spectrometry purification->mass_spec data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final 3D Structure structure_refinement->final_structure structural_info Complementary Structural Information ftir_raman->structural_info nmr->structural_info mass_spec->structural_info

Caption: Workflow for structural elucidation of a this compound derivative.

comparison_logic start Need for Structural Information crystal_available Is a high-quality single crystal available? start->crystal_available xrd Perform Single-Crystal X-ray Diffraction crystal_available->xrd Yes spectroscopy Perform Spectroscopic Analysis (NMR, FT-IR, MS) crystal_available->spectroscopy No full_structure Complete 3D Structure xrd->full_structure pxrd Consider Powder X-ray Diffraction spectroscopy->pxrd partial_structure Connectivity & Functional Groups spectroscopy->partial_structure phase_info Phase & Unit Cell Information pxrd->phase_info

Caption: Decision logic for selecting a structural analysis technique.

Conclusion

The comprehensive characterization of a this compound derivative, or any novel compound, is best achieved through the synergistic use of multiple analytical techniques. While single-crystal X-ray diffraction provides the most definitive and complete three-dimensional structure, its primary limitation is the requirement for high-quality single crystals. Spectroscopic methods such as FT-IR, Raman, and NMR, along with mass spectrometry, serve as powerful and accessible tools for confirming molecular identity, elucidating key structural features, and providing data that is complementary to crystallographic analysis. The choice of methodology will ultimately be guided by the specific goals of the research, with this guide serving as a foundational resource for making informed decisions.

References

Safety Operating Guide

Proper Disposal of 5-Bromopyridine-3-sulfonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 5-Bromopyridine-3-sulfonic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical.

The primary responsibility for correct chemical waste disposal lies with the waste generator. It is imperative to classify waste accurately and consult local, regional, and national hazardous waste regulations to ensure full compliance.[1][2][3] This guide provides a framework for the safe handling and disposal of this compound.

Hazard Profile and Safety Precautions

This compound and related compounds are hazardous. Safety data sheets for similar chemicals indicate that they can cause skin and serious eye irritation, and may cause respiratory irritation.[4] In the event of a fire, hazardous decomposition products may be released, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and sulfur oxides.[1][5]

Before handling, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this substance should be conducted in a well-ventilated area or under a chemical fume hood.[4] An eyewash station and safety shower should be readily accessible.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed by a licensed waste disposal company. Do not discharge this chemical into drains or the environment.[1][3]

  • Waste Identification and Segregation:

    • Clearly label a dedicated, sealable, and chemically compatible waste container for "this compound and its residues."

    • Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[1][5]

  • Container Management:

    • Keep the waste container tightly closed when not in use.[1][2][5]

    • Store the container in a cool, dry, and well-ventilated area, away from sources of ignition.[1][3]

  • Spill Management:

    • In case of a spill, evacuate the area and remove all sources of ignition.[1]

    • Wear appropriate PPE, including respiratory protection if necessary.[1]

    • Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[1]

    • Carefully collect the absorbed material using spark-proof tools and place it into the designated waste container.[1]

    • Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Final Disposal:

    • Arrange for the collection of the waste container by a certified hazardous waste disposal service.

    • Ensure all required documentation for waste transfer is completed in accordance with regulatory requirements.

Quantitative Data Summary

While specific quantitative data for this compound's immediate disposal parameters are not detailed in the provided search results, the following table summarizes key safety information derived from related compounds.

Hazard InformationPrecautionary Measures
Causes skin irritation Wear protective gloves and clothing.[4]
Causes serious eye irritation Wear eye and face protection.[4]
May cause respiratory irritation Use only in a well-ventilated area or under a fume hood.[4]
Incompatible with Strong oxidizing agents, strong acids.[1][5]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides, Sulfur oxides.[1][5]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Phase 1: In-Lab Handling & Collection cluster_1 Phase 2: Final Disposal start Start: Generation of This compound waste waste_collection Collect waste in a dedicated, labeled container start->waste_collection spill_check Spill or Leak? waste_collection->spill_check spill_response Follow Spill Management Protocol: 1. Evacuate & secure area 2. Wear appropriate PPE 3. Contain with inert absorbent 4. Collect in waste container spill_check->spill_response Yes storage Store container in a cool, dry, well-ventilated area spill_check->storage No spill_response->storage waste_pickup Arrange for collection by a certified hazardous waste vendor storage->waste_pickup documentation Complete all required waste transfer documentation waste_pickup->documentation end End: Proper Disposal documentation->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Bromopyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Bromopyridine-3-sulfonic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following information is compiled from data on structurally related compounds, including 5-bromopyridine-3-sulfonamide and 5-Bromopyridine-3-sulfonyl chloride, as well as general safety practices for sulfonic acids and halogenated pyridines. It is imperative to handle this chemical with caution and to perform a thorough risk assessment before use.

Hazard Identification and Safety Data

Based on available data for similar compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to include:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

The following table summarizes key safety information. Note the absence of specific quantitative exposure limits for this compound, necessitating a conservative approach to handling.

Hazard Classification GHS Pictograms Signal Word Hazard Statements (Anticipated)
Acute Toxicity, Oral (Category 4)GHS07: Exclamation markWarning H302: Harmful if swallowed.[1]
Skin Irritation (Category 2)GHS07: Exclamation markWarning H315: Causes skin irritation.[1]
Eye Irritation (Category 2A)GHS07: Exclamation markWarning H319: Causes serious eye irritation.[1]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemGHS07: Exclamation markWarning H335: May cause respiratory irritation.[1]
Property Value
Molecular Formula C₅H₄BrNO₃S[2]
Molecular Weight 238.06 g/mol
Physical State Solid
Occupational Exposure Limits (OEL) Not established. Handle with high caution.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent skin contact, inhalation, and eye exposure.

PPE Category Item Specification
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling sulfonic acids and pyridine derivatives. Always inspect gloves before use and use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves immediately after use.
Body Protection Protective clothing/Lab coatWear a lab coat to prevent skin exposure.
Eye/Face Protection Safety glasses with side shields or gogglesTo protect against splashes and dust. A face shield may be necessary for larger quantities or when there is a significant splash hazard.
Respiratory Protection NIOSH-approved respiratorRequired when dusts are generated or when working outside of a certified chemical fume hood.

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Preparation and Pre-Handling Check:

    • Ensure the chemical fume hood is functioning correctly.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Don the required PPE as specified in the table above.

    • Prepare all necessary equipment and reagents before handling the chemical to minimize movement and potential for spills.

  • Weighing and Transfer:

    • Handle the solid material carefully to avoid generating dust.

    • Use a spatula for transfers.

    • Close the container immediately after use.

  • Dissolving and Solution Preparation:

    • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling:

    • Decontaminate all work surfaces after use.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification and Segregation:

    • All waste containing this compound must be classified as hazardous waste.

    • As a halogenated organic compound, it must be segregated from non-halogenated organic waste.

    • Keep it separate from incompatible materials.

  • Waste Collection and Container Requirements:

    • Solid Waste: Collect contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled solid hazardous waste container.

    • Liquid Waste: If this compound is in a solution, it should be collected in a dedicated halogenated organic solvent waste container.

    • The container should be made of a compatible material and have a secure, leak-proof closure.

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area.

  • Arrange for Professional Disposal:

    • The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.

    • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

  • Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department.

PPE_Workflow start Start: Handling This compound assess_risk Assess Risks: - Review hazards - Plan procedure start->assess_risk select_ppe Select Appropriate PPE: - Gloves (Nitrile/Butyl) - Goggles/Face Shield - Lab Coat - Respirator (if needed) assess_risk->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe handle_chemical Perform Chemical Handling in a Fume Hood don_ppe->handle_chemical decontaminate Decontaminate Work Area and Equipment handle_chemical->decontaminate doff_ppe Doff PPE Correctly (Avoid self-contamination) decontaminate->doff_ppe dispose_waste Dispose of Chemical Waste and Contaminated PPE as Hazardous Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end End wash_hands->end

Caption: Workflow for PPE selection and use when handling this compound.

References

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